molecular formula C8H11NO B074808 o-Phenetidine CAS No. 1321-31-9

o-Phenetidine

Cat. No.: B074808
CAS No.: 1321-31-9
M. Wt: 137.18 g/mol
InChI Key: ULHFFAFDSSHFDA-UHFFFAOYSA-N
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Description

o-Phenetidine (2-Ethoxyaniline) is a significant aniline derivative and versatile chemical intermediate in organic synthesis and research. Its primary research value lies in its role as a precursor for the synthesis of various heterocyclic compounds and azo dyes. The ethoxy group ortho to the amine functionality influences its reactivity and the properties of its derivatives, making it a subject of study in structure-activity relationships. Researchers utilize this compound in the development of novel dyes and pigments, leveraging its diazotization and coupling reactions to create compounds with specific chromophoric properties. Furthermore, it serves as a key building block in pharmaceutical research for the synthesis of potential pharmacologically active molecules. In material science, it is investigated for the creation of specialized polymers and fine chemicals. The compound's mechanism of action in synthetic pathways typically involves electrophilic substitution or acting as a nucleophile due to its electron-rich aromatic ring. Careful handling is required due to its properties as an amine. This reagent is provided to support innovative chemical research and discovery in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyaniline
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InChI

InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
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InChI Key

ULHFFAFDSSHFDA-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=CC=C1N
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Molecular Formula

C8H11NO
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Related CAS

122165-90-6
Record name Poly(o-ethoxyaniline)
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DSSTOX Substance ID

DTXSID5025863
Record name 2-Ethoxyaniline
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Molecular Weight

137.18 g/mol
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Physical Description

Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS]
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Boiling Point

444 to 450 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 76.1 °F (NTP, 1992)
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Density

1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg]
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CAS No.

94-70-2, 1321-31-9
Record name O-PHENETIDINE
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Melting Point

less than -4 °F (NTP, 1992)
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Foundational & Exploratory

o-Phenetidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to o-Phenetidine: Structure, Properties, and Applications

Introduction

This compound, systematically known as 2-ethoxyaniline, is an aromatic organic compound that holds significant industrial value as a versatile chemical intermediate.[1] Identified by its CAS Number 94-70-2, this compound is structurally an aniline derivative featuring an ethoxy group at the ortho position of the benzene ring.[2][3] It presents as a colorless to reddish-brown oily liquid which may darken upon exposure to air and light.[1][3] Its unique combination of an amino group and an ethoxy substituent on the aromatic core makes it a reactive and essential building block in the synthesis of a wide array of commercial products, primarily in the dye and pharmaceutical industries.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical manufacturing.

Chemical Structure and Identification

This compound is an aromatic amine characterized by a benzene ring substituted with both an amino (-NH₂) group and an ethoxy (-OCH₂CH₃) group at adjacent (ortho) positions. This arrangement dictates its chemical behavior, influencing its basicity, nucleophilicity, and susceptibility to electrophilic substitution.

o_phenetidine_structure C1 C C2 C C1->C2 C1->C2 N NH₂ C1->N C3 C C2->C3 O O C2->O C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 C7 CH₂ O->C7 C8 CH₃ C7->C8

Caption: Chemical structure of this compound (2-Ethoxyaniline).

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-ethoxyaniline[3]
Synonyms o-Aminophenetole, 2-Aminophenetole, 2-Ethoxyphenylamine[2][3]
CAS Number 94-70-2[1][2][3][5]
Molecular Formula C₈H₁₁NO[1][2][3]
Molecular Weight 137.18 g/mol [1][2]
InChI 1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3[3][6]
InChIKey ULHFFAFDSSHFDA-UHFFFAOYSA-N[3][6]
SMILES CCOC1=CC=CC=C1N[3][6]
EC Number 202-356-4[3][5]
UN Number 2311[3]

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic processes. As a liquid at ambient temperature, it offers advantages in processing compared to solid intermediates.[1] Its sensitivity to air and light necessitates storage in sealed, opaque containers to prevent degradation.[1][7][8]

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to reddish-brown oily liquid. Darkens on exposure to air and light.[1][3][9]
Boiling Point 231-233 °C at 1013 hPa[6][10][11]
Melting Point < -4 °C[3][7][11]
Density 1.051 g/mL at 25 °C[6][10]
Solubility Slightly soluble in water (0.5-1.0 g/100 mL). Soluble in ethanol, ether, benzene, and chloroform.[1][9][10]
Vapor Pressure 1 mmHg at 67 °C[6][11]
Flash Point 110-112 °C (closed cup)[11]
Refractive Index (n²⁰/D) 1.555[6][10]
pKa 4.43 at 28 °C[10]

Industrial Synthesis

The primary route for the industrial production of this compound involves the chemical reduction of its nitro precursor, 2-ethoxynitrobenzene.[10] This transformation is a standard method for preparing aromatic amines. The reduction can be achieved through catalytic hydrogenation using precious-metal catalysts or Raney nickel.[10] Alternatively, metal-acid reduction, often using iron filings in an acidic medium, is also a common and cost-effective method.[10]

synthesis_workflow start 2-Ethoxynitrobenzene (Starting Material) process Reduction Reaction start->process Catalyst (e.g., Raney Ni) + H₂ or Iron/Acid end This compound (Final Product) process->end Purification (e.g., Distillation)

Caption: Industrial synthesis workflow for this compound.

Chemical Reactivity and Key Applications

The reactivity of this compound is governed by its primary amino group and the electron-rich aromatic ring. The amino group imparts basic properties and is the site for diazotization, a critical step in the synthesis of azo dyes.[1] The compound readily neutralizes acids in exothermic reactions to form salts.[7][10] It is incompatible with strong oxidizing agents, isocyanates, peroxides, acid anhydrides, and acid halides.[7][8][10]

This reactivity profile makes this compound a valuable precursor in several key industries:

  • Dye Manufacturing : It is an indispensable intermediate for producing azo coupling components, such as Naphthol AS-PH, and is used to create a variety of dyes including Alizarin Red 5G and Fast Acid Blue R.[1][9] The diazotization of the amino group followed by coupling with a suitable aromatic compound allows for the generation of a wide spectrum of colors.[1]

  • Pharmaceutical Synthesis : this compound serves as a foundational building block for various Active Pharmaceutical Ingredients (APIs).[1][4] It is a known precursor in the synthesis of analgesics and anti-inflammatory agents.[1] Historically, it was used to produce phenacetin and the antiseptic drug rivanol.[9][10]

  • Other Industrial Uses : The compound's aromatic properties have led to its use in the fragrance and perfume industry.[1] It has also been cited for use as an antioxidant in feed and food applications to prevent the deterioration of fats and proteins.[9]

applications_diagram core This compound dyes Dye Industry core->dyes pharma Pharmaceutical Industry core->pharma other Other Applications core->other azo_dyes Azo Coupling Components (Naphthol AS-PH) dyes->azo_dyes specific_dyes Alizarin Red 5G, Fast Acid Blue R dyes->specific_dyes apis APIs (Analgesics, Anti-inflammatories) pharma->apis historic_drugs Phenacetin, Rivanol pharma->historic_drugs perfumes Fragrance Intermediate other->perfumes

Caption: Major industrial applications derived from this compound.

Analytical and Quality Control Protocols

To ensure the purity and identity of this compound for industrial and research applications, a self-validating system of analytical protocols is essential.

1. Purity Assessment via Gas Chromatography (GC)

  • Principle : GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. It is the standard method for determining the purity of this compound.

  • Methodology :

    • Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethanol or dichloromethane).

    • Instrumentation : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • GC Conditions :

      • Injector Temperature: 250 °C

      • Detector Temperature: 300 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

      • Carrier Gas: Helium or Nitrogen.

    • Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main this compound peak area relative to the total area of all peaks. Commercial grades typically specify a purity of ≥97.0%.[6][12]

2. Structural Confirmation via Spectroscopic Methods

  • Principle : Techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide detailed structural information, confirming the identity of the compound.

  • Methodology :

    • Fourier-Transform Infrared (FTIR) Spectroscopy : Acquire a spectrum of a thin film of the neat liquid. Key expected signals include N-H stretching (amine) around 3300-3500 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretching (aromatic) around 1500-1600 cm⁻¹, and C-O stretching (ether) around 1250 cm⁻¹.

    • ¹H NMR Spectroscopy : Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amine protons (a broad singlet).

    • Mass Spectrometry (MS) : Using electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 137), confirming the overall molecular formula.

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires stringent safety protocols during handling and storage.

Table 3: Hazard Classification and Safety Information

AspectDetailsSource(s)
GHS Classification Acute Toxicity 3 (Oral, Dermal, Inhalation); STOT RE 2 (May cause damage to organs through prolonged or repeated exposure).[5][11]
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[3][5]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
Toxicology Data LD₅₀ (Oral, Rabbit): 600 mg/kg[5]
Symptoms of Exposure May cause cyanosis, hypothermia, headache, drowsiness, vomiting, and irritation of the alimentary tract.[7]

Experimental Protocol: Safe Handling and Spill Management

  • Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[8] For large quantities or potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

  • Storage : Store in a cool, dry, well-ventilated area, locked up, and away from direct sunlight and air.[1][5][8] Keep containers tightly sealed.

  • Spill Response :

    • Small Spills : Absorb the spill with an inert material such as sand, diatomite, or universal binders.[5][7] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Large Spills : Evacuate the area immediately. Increase ventilation. Prevent the spill from entering drains or waterways.[5][13]

    • Decontamination : Wash the spill area thoroughly with a soap and water solution.[7]

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][13]

    • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and water for at least 15 minutes.[5]

    • Eye Contact : Rinse opened eyes for several minutes under running water.[5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or doctor.[5][8]

Conclusion

This compound is a cornerstone chemical intermediate whose utility is rooted in its distinct molecular architecture. The presence of both an amine and an ethoxy group on an aromatic ring provides a reactive platform for a multitude of synthetic transformations. Its primary role as a precursor in the dye and pharmaceutical industries underscores its economic and technological importance. However, its significant toxicity necessitates a thorough understanding of its properties and adherence to rigorous safety protocols. For researchers and drug development professionals, a deep knowledge of this compound's chemistry, from synthesis to application, is crucial for leveraging its potential while ensuring operational safety and product integrity.

References

  • This compound: Key Properties and Industrial Significance of this Versatile Chemical Intermediate. (2026, January 30). Self-hosted article.
  • This compound Bulk Manufacturer, CAS NO 94-70-2. Suze Chemical.
  • This compound | CAS 94-70-2. Santa Cruz Biotechnology.
  • This compound | C8H11NO | CID 7203.
  • Safety data sheet - this compound CAS:94-70-2. CPAChem.
  • This compound | 94-70-2. ChemicalBook.
  • This compound | CAMEO Chemicals. NOAA.
  • This compound | CAS 90-05-1 | Aromatic Amine Intermedi
  • This compound >= 97.0 GC 94-70-2. MilliporeSigma.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • This compound for synthesis 94-70-2. Merck.
  • This compound >= 97.0 GC 94-70-2.
  • This compound | 1X1000MG | C8H11NO | 684863 | 94-70-2. HPC Standards.
  • Acetyl-o-phenetidine. NIST Chemistry WebBook, National Institute of Standards and Technology.
  • This compound 94-70-2. Tokyo Chemical Industry Co., Ltd..

Sources

A Comprehensive Safety and Handling Guide for o-Phenetidine (CAS 94-70-2)

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of o-Phenetidine (2-ethoxyaniline). The following information is a synthesis of current safety data and established protocols, designed to empower laboratory personnel with the knowledge to mitigate risks associated with this chemical.

Section 1: Chemical Identity and Physicochemical Properties

This compound, identified by CAS number 94-70-2, is a versatile chemical intermediate used in the synthesis of dyes, pharmaceuticals, and fragrances.[1][2] It is a colorless to reddish-brown oily liquid that is known to darken upon exposure to air and light, underscoring the need for proper storage.[1][3] A comprehensive understanding of its properties is the foundation of a robust safety protocol.

Table 1: Chemical Identifiers for this compound [4][5][6]

IdentifierValue
CAS Number 94-70-2
EC Number 202-356-4
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Synonyms 2-Ethoxyaniline, 2-Aminophenetole

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to reddish-brown oily liquid[1][5]
Boiling Point 231-233 °C[7][8]
Melting Point ~ -4 °C[4]
Flash Point 110 - 116 °C (Closed Cup)[4][6][7]
Density ~1.05 g/mL at 20-25 °C[4][8]
Solubility Slightly soluble in water; soluble in alcohol and ether[9]
Vapor Pressure 1 mmHg at 67 °C[8]

Section 2: GHS Hazard Analysis and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity and the potential for organ damage through repeated exposure. The signal word for this chemical is "Danger" .[4][6]

Table 3: GHS Classification and Statements for this compound [4][5][7]

ClassificationCodeHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure

The GHS pictograms associated with this compound are the Skull and Crossbones (GHS06) , indicating acute toxicity, and the Health Hazard (GHS08) pictogram, representing the specific target organ toxicity.[4]

Section 3: Toxicological Profile and Routes of Exposure

The toxicity of this compound necessitates stringent control measures. Exposure can occur via inhalation, skin contact, and ingestion, with all three routes presenting a significant toxicological risk.

  • Acute Toxicity : The substance is classified as toxic by all routes of exposure. Immediate medical attention is required following any significant exposure.[10]

    • Oral LD50 (Rabbit): 600 mg/kg[4][11]

    • Dermal LD50 (ATE): 300 mg/kg[4]

    • Inhalation LC50/4h (ATE): 3 mg/L[4]

  • Symptoms of Acute Exposure : Exposure can lead to cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), headache, drowsiness, and irritation of the alimentary tract.[9]

  • Specific Target Organ Toxicity (Repeated Exposure) - STOT RE 2 : The H373 classification indicates that prolonged or repeated exposure may cause significant organ damage.[4] While specific data for this compound is limited, studies on its structural analog, p-phenetidine, provide critical insights. These studies in animal models have shown that repeated exposure primarily affects the hematopoietic system and the spleen .[12] Observed effects include:

    • Hematotoxicity : Increased methemoglobin levels, and decreased red blood cell counts, hemoglobin, and hematocrit.[12]

    • Splenic Effects : Increased spleen weights and splenic hemosiderosis (iron deposits).[12]

    • Other Effects : Increased hematopoiesis in bone marrow and hepatic hemosiderosis.[12] Based on this evidence, the blood, spleen, and potentially the liver and bone marrow should be considered the primary target organs.[12][13]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity :

    • Carcinogenicity : this compound is not currently listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[7][14] However, it is imperative to note that the closely related structural analog, o-anisidine , is listed by the NTP as "Reasonably Anticipated to be a Human Carcinogen." [6][15] Due to this structural similarity, this compound should be handled with the high degree of caution afforded to a potential carcinogen, pending further evaluation.

    • Mutagenicity and Reproductive Toxicity : Based on available data, the classification criteria for germ cell mutagenicity and reproductive toxicity are not met.[11]

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and strict procedural adherence is essential for safely handling this compound. Notably, there are no established Permissible Exposure Limits (PELs) from OSHA for this compound, making conservative safety measures even more critical.[2][10]

Engineering Controls
  • Ventilation : All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols.[10]

  • Closed Systems : For larger quantities or repeated handling, the use of a closed system is strongly recommended to minimize fugitive emissions.[10]

Personal Protective Equipment (PPE)
  • Eye and Face Protection : Chemical safety goggles and a face shield are required.[1][10]

  • Hand Protection : Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on breakthrough time and permeation rate. Consult the glove manufacturer's selection guide.[10]

  • Skin and Body Protection : A lab coat and additional protective clothing should be worn to prevent skin contact.[10]

  • Respiratory Protection : If there is a risk of exceeding exposure limits, or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Logical Workflow for Handling this compound

The following diagram outlines the critical decision-making and operational flow for safely handling acutely toxic liquids like this compound.

G Workflow: Safe Handling of this compound A 1. Pre-Use Assessment - Review SDS - Identify Hazards (Acute Tox, STOT RE) - Plan Experiment B 2. Engineering Controls - Verify Fume Hood Certification - Ensure Clear Workspace A->B Proceed C 3. PPE Selection - Chemical Goggles & Face Shield - Appropriate Gloves - Lab Coat - Respirator (if needed) B->C Controls Verified D 4. Chemical Handling - Dispense in Fume Hood - Use Smallest Possible Quantity - Keep Container Closed C->D PPE Donned E 5. Post-Handling - Decontaminate Work Area - Remove PPE Correctly D->E Task Complete F 6. Waste Disposal - Segregate as Hazardous Waste - Label Container Clearly E->F Waste Generated G 7. Storage - Store Locked Up - Cool, Dry, Ventilated Area - Protect from Light & Air E->G Unused Chemical

Caption: Logical workflow for handling this compound.

Storage and Incompatibility
  • Storage : Store in a cool, dry, well-ventilated, and locked-up area.[4] The container must be kept tightly closed and protected from light and air, as the substance can degrade.[7]

  • Incompatibilities : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid halides.[10] It can react exothermically with acids.[9]

Section 5: Emergency Response and First Aid Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • In Case of Inhalation : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[4][7]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][10]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

  • In Case of Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[4][7]

  • Spill Management :

    • Evacuate the area and remove all sources of ignition.[9]

    • Ensure adequate ventilation.

    • Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[4]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Fire-Fighting Measures :

    • This compound is a combustible liquid.

    • Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish a fire.[10][16]

    • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 6: Disposal and Environmental Considerations

All waste containing this compound must be treated as hazardous.

  • Disposal : Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[4][10] Do not allow the chemical to enter drains or waterways.[7]

  • Environmental Precautions : While specific ecotoxicity data is not widely available, its toxicity profile suggests that release into the environment should be avoided.

Conclusion

This compound is a valuable chemical intermediate with significant health hazards, including high acute toxicity and the potential for target organ damage upon repeated exposure. Its structural similarity to a known suspect carcinogen warrants an elevated level of caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the stringent handling and emergency protocols outlined in this guide, researchers can effectively mitigate these risks and ensure a safe laboratory environment.

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Introduction: The Chromatic World of Azo Dyes and the Significance of o-Phenetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of o-Phenetidine in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of all dyes used across various industries, including textiles, printing, paper manufacturing, and biomedical sciences.[1][2] Their prominence stems from their straightforward and cost-effective synthesis, structural diversity, and the wide spectrum of colors they can produce, ranging from brilliant yellows and oranges to deep reds and blues.[3] The defining feature of these compounds is the presence of one or more azo groups (–N=N–), which act as the primary chromophore, connecting two or more aromatic systems.[4][5] The extended π-conjugated system created by this linkage is responsible for the absorption of light in the visible spectrum, giving rise to their characteristic vibrant colors.[6]

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][7] The choice of the initial aromatic amine, known as the diazo component, is critical as it fundamentally dictates the final structure and, consequently, the properties of the dye.

This guide focuses on the pivotal role of This compound (2-ethoxyaniline) as a diazo component in the synthesis of azo dyes. Its unique molecular architecture, featuring both an amino group for diazotization and an ortho-positioned ethoxy group, provides a valuable platform for creating dyes with specific and desirable characteristics. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss how the structural attributes of this compound influence the synthesis and performance of the resulting colorants.

Section 1: this compound - A Profile of the Diazo Component

This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds, most notably azo dyes and pigments, as well as pharmaceuticals.[8] Understanding its chemical and physical properties is essential for its effective and safe utilization in the laboratory.

1.1. Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid that may darken upon exposure to air and light, necessitating storage in sealed, light-resistant containers under an inert atmosphere.[8][9] Its properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 2-Ethoxyaniline[10][11]
CAS Number 94-70-2[10][11][12]
Molecular Formula C8H11NO[10][12]
Molecular Weight 137.18 g/mol [10][11][12]
Appearance Colorless to orange clear liquid
Boiling Point 231 - 233 °C[12]
Density 1.051 g/mL at 25 °C[11]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.[8]

1.2. The Role of the Ethoxy Group

The defining feature of this compound is the ethoxy group (-OC2H5) at the ortho position relative to the amine. This substituent exerts a significant steric and electronic influence on the molecule's reactivity and the properties of the final dye.

  • Electronic Effect: The ethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This increases the electron density of the benzene ring, which can influence the stability and reactivity of the intermediate diazonium salt.

  • Steric Effect: The presence of a bulky ethoxy group adjacent to the reaction center can introduce steric hindrance, potentially influencing the regioselectivity of the subsequent coupling reaction.

  • Influence on Dye Properties: As an auxochrome (a "color helper"), the ethoxy group modifies the light-absorbing properties of the dye's chromophore.[4] It can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the dye's absorption maximum (λmax) and can also improve properties like solubility and lightfastness.[13]

Section 2: The Core Chemistry - Synthesis of Azo Dyes

The synthesis is a robust and well-established two-stage process. The successful execution of each step is paramount for achieving a high yield of a pure product.

2.1. Stage 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt.[14] This reaction is conducted in a cold, acidic solution using a source of nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl).[15]

Causality Behind Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable at higher temperatures and can explosively decompose or react with water to form unwanted phenol byproducts, drastically reducing the yield.[1][16][17] Maintaining the reaction in an ice bath is non-negotiable.

  • Strongly Acidic Medium: An excess of strong acid is required for two reasons. First, it reacts with sodium nitrite to generate the necessary nitrous acid. Second, it prevents the newly formed diazonium salt from coupling with unreacted this compound, a potential side reaction that can occur under less acidic conditions.[7]

The overall reaction transforms the amino group into the highly reactive diazonium group (-N≡N⁺), an excellent electrophile poised for the next stage.

Diazotization cluster_conditions Conditions oPhen This compound Diazonium This compound Diazonium Chloride oPhen->Diazonium Diazotization plus1 + NaNO2 NaNO₂ NaNO2->Diazonium Diazotization HCl HCl (aq) HCl->Diazonium Diazotization arrow1 Temp 0-5 °C HNO2 HNO₂ (in situ) plus2 + arrow2

Caption: General workflow for the diazotization of this compound.

2.2. Stage 2: Azo Coupling Reaction

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt (the electrophile) attacks an electron-rich aromatic compound (the coupling component).[18][19] Common coupling components include phenols (like β-naphthol) and aromatic amines (like aniline derivatives).

Causality Behind pH Control:

The pH of the reaction medium is a critical control point that must be tailored to the chosen coupling component.[18]

  • Coupling with Phenols (e.g., β-Naphthol): This reaction requires a mildly alkaline (basic) medium (pH 8-10).[16] The base deprotonates the phenol to form the more strongly activating phenoxide ion (-O⁻). This greatly increases the electron density of the aromatic ring, making it highly susceptible to attack by the weakly electrophilic diazonium ion.[20][21]

  • Coupling with Aromatic Amines (e.g., Aniline): This reaction is typically carried out in a mildly acidic medium (pH 4-5). The medium must be acidic enough to prevent side reactions but not so acidic that the coupling amine becomes fully protonated (-NH3⁺), as this would deactivate the ring towards electrophilic attack.

The substitution typically occurs at the para position to the activating group (-OH or -NH2) unless this position is blocked, in which case ortho-substitution occurs.[18]

AzoCoupling Diazonium This compound Diazonium Salt (Electrophile) AzoDye Azo Dye Product Diazonium->AzoDye Azo Coupling plus + CouplingAgent Coupling Component (e.g., β-Naphthol) (Nucleophile) CouplingAgent->AzoDye arrow

Caption: Logical flow of the azo coupling reaction.

Section 3: Experimental Protocol - Synthesis of an this compound-Based Azo Dye

This section provides a self-validating, step-by-step methodology for the synthesis of a representative azo dye, 1-(2-ethoxyphenylazo)-2-naphthol, by coupling diazotized this compound with β-naphthol.

3.1. Materials and Reagents

  • This compound (C8H11NO)

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • β-Naphthol (C10H8O)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ethanol (for recrystallization)

  • Ice

3.2. Step-by-Step Methodology

Part A: Diazotization of this compound [19][22]

  • Preparation of Amine Salt: In a 250 mL beaker, combine 2.5 mL of concentrated HCl and 25 mL of distilled water. Carefully add 1.37 g (0.01 mol) of this compound. Stir until a clear solution of this compound hydrochloride is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. Continue stirring in the ice bath for another 15 minutes after the addition is complete. The resulting clear solution contains the this compound diazonium chloride and should be used immediately.

Part B: Azo Coupling with β-Naphthol [19][20]

  • Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% sodium hydroxide solution. Stir until fully dissolved, then cool the solution to 5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate (typically red or orange) should form almost immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Filtration: Collect the solid dye product by vacuum filtration using a Büchner funnel. Wash the precipitate with a generous amount of cold distilled water to remove any unreacted salts.

  • Drying and Purification: Allow the crude product to air-dry. For further purification, recrystallize the dye from a suitable solvent like ethanol to obtain a pure, crystalline product.

3.3. Characterization and Validation

The identity and purity of the synthesized azo dye can be confirmed using standard spectroscopic techniques. This validation step is essential for scientific integrity.

TechniqueExpected Observations for 1-(2-ethoxyphenylazo)-2-naphthol
FT-IR Spectroscopy Presence of a peak around 1450-1500 cm⁻¹ corresponding to the N=N stretch. A broad peak around 3300-3500 cm⁻¹ indicates the O-H group from the naphthol moiety. Peaks for C-O-C stretch of the ethoxy group around 1250 cm⁻¹.[23][24]
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-500 nm), confirming the presence of the extended conjugated system responsible for the color.[24][25]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons on both the phenetidine and naphthol rings. A characteristic triplet and quartet for the ethyl group (-CH2CH3) of the ethoxy substituent. The phenolic -OH proton will also be present.[25]

Section 4: Safety and Handling of this compound

As a responsible scientist, adherence to stringent safety protocols is mandatory when handling the precursor chemicals involved in azo dye synthesis.

  • Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[12][26][27] It may also cause damage to organs through prolonged or repeated exposure.[26]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), splash-proof safety goggles or a face shield, and a lab coat.[9][28]

  • Handling: Avoid all direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.[28] Use a closed system or ensure adequate exhaust ventilation.

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from light and air.[9][12]

  • Disposal: Dispose of this compound and any resulting waste through a licensed disposal company, following all local and national regulations.[12]

Conclusion

This compound is a versatile and industrially significant diazo component for the synthesis of azo dyes. Its unique structure, featuring an ortho-ethoxy group, allows for the creation of a diverse range of colorants with tunable properties. A thorough understanding of the two-stage diazotization and coupling mechanism, particularly the critical roles of temperature and pH, is essential for successful synthesis. By following validated protocols and adhering to strict safety measures, researchers can effectively harness the chemical potential of this compound to develop novel dyes for a multitude of applications, from traditional textiles to advanced materials science.

References

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Technical Guide: Metabolic Bioactivation and Toxicity Mechanisms of o-Phenetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways and toxicity mechanisms of o-phenetidine (2-ethoxyaniline), designed for researchers in toxicology and drug safety.

Executive Summary

This compound (CAS: 94-70-2) is an aromatic amine intermediate used in the synthesis of dyes and pharmaceuticals.[1][2][3][4] While structurally isomeric to the nephrotoxic metabolite p-phenetidine (a key metabolite of Phenacetin), this compound exhibits a distinct toxicological profile characterized by hematotoxicity and potential genotoxicity. This guide delineates the dual metabolic activation pathways—hepatic cytochrome P450 oxidation and renal prostaglandin H synthase (PHS) co-oxidation—that drive its toxicity. Special emphasis is placed on the formation of reactive quinone imines and the specific experimental protocols required to detect DNA adducts derived from these unstable intermediates.

Physicochemical and Toxicological Profile[2][6][7][8]

ParameterDataRelevance
IUPAC Name 2-EthoxyanilineParent structure
CAS Number 94-70-2Unique Identifier
Molecular Structure Aniline ring with ortho-ethoxy groupSteric hindrance at ortho position influences N-hydroxylation rates.[4]
Key Hazards Methemoglobinemia, Nephrotoxicity (potential), GenotoxicityTarget organs: Blood, Kidney, Bladder.
Lipophilicity (LogP) ~1.55Facilitates rapid absorption and distribution to lipid-rich renal tissues.

Metabolic Bioactivation Pathways

The toxicity of this compound is not intrinsic to the parent molecule but results from bioactivation into electrophilic species. Two primary enzymatic systems govern this process:

Hepatic Bioactivation (CYP450-Mediated)

In the liver, this compound undergoes N-hydroxylation, primarily catalyzed by CYP1A2 and CYP2E1 .

  • N-Hydroxylation: The amine group is oxidized to form N-hydroxy-o-phenetidine.

  • Phase II Conjugation: This intermediate can be glucuronidated (detoxification) or acetylated. However, under acidic urinary conditions or specific enzymatic cleavage, it can form the reactive nitrenium ion.

  • Quinone Imine Formation: Further oxidation leads to o-quinone imine , a potent Michael acceptor capable of arylation (binding to proteins/DNA).

Renal Bioactivation (PHS-Mediated)

This pathway is critical for nephrotoxicity (specifically renal papillary necrosis). The renal medulla is low in CYP enzymes but rich in Prostaglandin H Synthase (PHS) .

  • Co-oxidation: PHS possesses both cyclooxygenase and peroxidase activity. During the conversion of arachidonic acid to PGG2/PGH2, this compound acts as a reducing cosubstrate for the peroxidase step.

  • Radical Formation: PHS oxidizes this compound by a one-electron abstraction, generating a nitrogen-centered free radical (this compound radical).

  • Reactive Fate: These radicals can dimerize, react with oxygen to form ROS, or bind covalently to macromolecules.

Visualization: Metabolic Map

MetabolicPathway Parent This compound CYP Hepatic CYP450 (N-Hydroxylation) Parent->CYP Liver PHS Renal PHS (Peroxidase Activity) Parent->PHS Kidney Medulla N_OH N-hydroxy-o-phenetidine CYP->N_OH Radical This compound Radical (N-centered) PHS->Radical + Arachidonic Acid QuinoneImine o-Quinone Imine N_OH->QuinoneImine Oxidation Radical->QuinoneImine Disproportionation ROS ROS Generation (Superoxide/H2O2) Radical->ROS Redox Cycling Adducts DNA/Protein Adducts (Genotoxicity) QuinoneImine->Adducts Covalent Binding Nephro Renal Papillary Necrosis ROS->Nephro Oxidative Stress Adducts->Nephro Cell Death

Figure 1: Dual metabolic pathways of this compound leading to reactive intermediates.

Mechanisms of Toxicity[6][9][10][11][12]

Nephrotoxicity (Renal Papillary Necrosis)

The renal papilla is uniquely susceptible due to the "ion trapping" gradient and high PHS activity.

  • Mechanism: The o-quinone imine and free radical intermediates deplete cellular glutathione (GSH) and protein thiols.

  • Redox Cycling: The quinone imine can undergo redox cycling, regenerating the parent compound while producing superoxide anions.[5] This oxidative stress triggers lipid peroxidation in the renal medullary interstitial cells, leading to necrosis.

Genotoxicity (DNA Adduct Formation)

While this compound is often less mutagenic than its isomer o-anisidine in standard Ames tests, it can form DNA adducts in vivo.

  • Adduct Structure: The primary adduct is formed via the reaction of the nitrenium ion or quinone imine with the C8-position of deoxyguanosine (dG), forming C8-(N-2-ethoxyphenyl)amino-dG .

  • Implication: These bulky adducts cause replication errors (G->T transversions) if not repaired.

Visualization: Toxicity Cascade

ToxicityCascade Input Reactive Metabolite (o-Quinone Imine) Target1 GSH Depletion Input->Target1 Target2 DNA Binding (C8-dG Adducts) Input->Target2 Target3 Protein Thiol Modification Input->Target3 Outcome1 Oxidative Stress (Lipid Peroxidation) Target1->Outcome1 Outcome2 Mutagenesis Target2->Outcome2 Target3->Outcome1 Final Cell Death / Carcinogenesis Outcome1->Final Outcome2->Final

Figure 2: Downstream cellular consequences of reactive metabolite formation.

Experimental Protocols for Investigation

To rigorously investigate these pathways, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Activation (Microsomal Assay)

Objective: Distinguish between CYP-mediated and PHS-mediated activation.

  • Preparation: Isolate microsomes from Ram Seminal Vesicles (RSV - high PHS activity) and Rat Liver (high CYP activity).

  • Incubation System:

    • Group 1 (CYP): Liver microsomes + NADPH (1 mM) + this compound (0.1 - 1 mM).

    • Group 2 (PHS): RSV microsomes + Arachidonic Acid (100 µM) + this compound.

    • Control: Heat-inactivated microsomes.

  • Trapping Agent: Add N-acetylcysteine (NAC) or Glutathione (GSH) (1-5 mM) to trap reactive quinone imines.

  • Analysis: Terminate reaction with ice-cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS looking for NAC-conjugates (mass shift corresponding to this compound + NAC - 2H).

    • Validation: Inhibition of Group 1 by SKF-525A (CYP inhibitor) and Group 2 by Indomethacin (PHS inhibitor) confirms pathway specificity.

Protocol B: 32P-Postlabeling for DNA Adducts

Objective: Ultrasensitive detection of covalent DNA modification (Sensitivity: 1 adduct per 10^9 nucleotides).

  • DNA Digestion: Digest 10 µg of genomic DNA (from treated tissue/cells) with Micrococcal Nuclease and Spleen Phosphodiesterase to obtain deoxyribonucleoside 3'-monophosphates.

  • Adduct Enrichment: Use Nuclease P1 enhancement (selectively dephosphorylates normal nucleotides, leaving bulky adducts intact) or Butanol extraction.

  • Radiolabeling: Incubate enriched adducts with [

    
    -32P]ATP and T4 Polynucleotide Kinase. This transfers the 32P label to the 5' position of the adducts.
    
  • Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

    • D1: 1 M Sodium phosphate, pH 6.0.

    • D2: 2.5 M Ammonium lithium sulfate.

    • D3: Urea/Lithium formate/Formic acid.

  • Quantification: Expose plates to a phosphorimager screen. Quantify Relative Adduct Labeling (RAL) compared to total nucleotides.

References

  • Metabolic Activation of Phenacetin and its Metabolites Source: National Institutes of Health (PubMed) Description: Foundational work on the N-hydroxylation and reactive metabolite formation of phenetidine derivatives.

  • Prostaglandin H Synthase-Catalyzed Bioactivation Source: Molecular Pharmacology Description: Details the arachidonic acid-dependent activation pathway in extrahepatic tissues.

  • Genotoxicity of ortho-Quinones and Quinone Imines Source: Chemical Research in Toxicology Description: Review of the mechanisms by which quinone imines generate ROS and alkylate DNA.[5]

  • 32P-Postlabeling Analysis of DNA Adducts Source: Nature Protocols Description: The standard operating procedure for the ultrasensitive detection of aromatic amine-DNA adducts.

Sources

o-Phenetidine: Strategic Utilization in Acridine-Based Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Phenetidine (2-ethoxyaniline) represents a critical yet challenging intermediate in the pharmaceutical landscape. While its para-isomer (p-phenetidine) is historically linked to the analgesic phenacetin, the ortho-isomer occupies a distinct niche, primarily as the scaffold for acridine-based antiseptics and abortifacients, most notably Ethacridine Lactate (Rivanol) .

This guide moves beyond basic characterization to address the process chemistry of this compound. It focuses on the "Ortho-Effect"—how the steric and electronic influence of the 2-ethoxy group dictates synthetic pathways—and provides a rigorous framework for managing the genotoxic risks associated with aniline derivatives in GMP environments.

Chemical Profile & The "Ortho-Effect"

The utility of this compound in synthesis is defined by the proximity of the electron-donating ethoxy group (-OEt) to the amino group (-NH2). Unlike the para-isomer, where the functional groups are distal, the ortho-arrangement creates a unique steric and chelating environment.

Physicochemical Specifications[1]
PropertyValueRelevance to Processing
CAS Number 94-70-2Regulatory ID
Molecular Weight 137.18 g/mol Stoichiometric calculations
Boiling Point 229 °CHigh boiling point requires vacuum distillation for purification.
pKa (Conjugate Acid) ~4.47Less basic than aniline due to ortho-steric hindrance, affecting nucleophilicity.
Appearance Colorless to reddish-brown oilRapid oxidation requires nitrogen blanketing during storage.
Reactivity Causality
  • Nucleophilicity: The 2-ethoxy group exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). However, the ortho position introduces steric bulk that retards nucleophilic attack at the nitrogen compared to the para isomer. This necessitates higher reaction temperatures or stronger catalysts (e.g., Copper bronze in Ullmann couplings).

  • Regioselectivity: In electrophilic aromatic substitution (EAS), the amino group directs para to itself (position 4) and ortho (position 6). The 2-ethoxy group reinforces this direction, activating positions 3 and 5 relative to itself (which correspond to positions 4 and 6 relative to the amine). This cooperative directing effect makes position 4 highly reactive.

Primary Application: Synthesis of Ethacridine Lactate[2][3][4]

The most authoritative application of this compound is the synthesis of Ethacridine Lactate (6,9-diamino-2-ethoxyacridine lactate). This synthesis demonstrates the classic Jourdan-Ullmann-Goldberg acridine synthesis pathway.

Mechanistic Pathway

The synthesis involves three critical phases:

  • Ullmann Condensation: Coupling this compound with a chlorobenzoic acid derivative. The ortho-ethoxy group remains passive here but defines the final substitution pattern.

  • Cyclization: Phosphorus oxychloride (POCl3) drives an intramolecular Friedel-Crafts acylation to close the central ring.

  • Amination & Salt Formation: Conversion of the chloro-intermediate to an amine, followed by lactate salt formation for solubility.

Visualization: Reaction Workflow

EthacridineSynthesis Phenetidine This compound (Starting Material) Intermediate1 Diphenylamine Intermediate (N-(2-ethoxyphenyl)-4-nitroanthranilic acid) Phenetidine->Intermediate1 Ullmann Condensation (Cu, K2CO3, DMF, 100°C) ChloroNitro 2-Chloro-4-nitrobenzoic Acid ChloroNitro->Intermediate1 ChloroAcridine 9-Chloro-6-nitro-2-ethoxyacridine Intermediate1->ChloroAcridine Intramolecular Acylation (110°C) Cyclization Cyclization Agent (POCl3) Cyclization->ChloroAcridine Amination Amination & Reduction (NH3 / Fe or Zn) ChloroAcridine->Amination 1. Nucleophilic Sub (NH3) 2. Nitro Reduction Ethacridine Ethacridine Lactate (Final API) Amination->Ethacridine Lactic Acid Salt Formation

Figure 1: The synthetic pathway from this compound to Ethacridine Lactate, highlighting the critical Ullmann condensation and POCl3-mediated cyclization.

Experimental Protocol: Preparation of Ethacridine Intermediate

This protocol focuses on the critical Ullmann Condensation step, as it is the point of entry for this compound.

Objective: Synthesize N-(2-ethoxyphenyl)-4-nitroanthranilic acid.

Reagents & Equipment
  • Substrate A: this compound (1.0 eq)

  • Substrate B: 2-Chloro-4-nitrobenzoic acid (1.0 eq)

  • Base: Potassium Carbonate (K2CO3), anhydrous (1.1 eq)

  • Catalyst: Copper powder (activated) or CuI (0.05 eq)

  • Solvent: DMF (Dimethylformamide) or Isoamyl alcohol

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Activation (Self-Validating Step):

    • Action: Pre-mix this compound and K2CO3 in DMF at room temperature for 30 minutes.

    • Logic: This deprotonates trace acidic impurities and ensures the amine is free-base, maximizing nucleophilicity before heating.

  • Coupling:

    • Add 2-Chloro-4-nitrobenzoic acid and the Copper catalyst.

    • Heat the mixture to 120–130°C under inert atmosphere.

    • Monitor: The reaction releases CO2 if decarboxylation occurs (a side reaction). Maintain temp strictly <140°C to prevent this.

  • Reaction Endpoint:

    • Monitor via TLC or HPLC. The disappearance of this compound is the primary indicator.

    • Duration: Typically 4–6 hours.

  • Work-up:

    • Cool to 60°C. Pour the reaction mixture into ice-water acidified with HCl.

    • Observation: The product precipitates as a yellow-orange solid.

    • Filter and wash with water to remove copper salts and DMF.

  • Purification:

    • Recrystallize from ethanol/water.

    • Purity Check: HPLC purity should be >98% before proceeding to the POCl3 cyclization step.

Safety & Regulatory: Managing Genotoxicity

As an aniline derivative, this compound is structurally alert for genotoxicity (mutagenicity). In pharmaceutical synthesis, it is classified as a Class 2 or 3 solvent/impurity depending on the regulatory body, but effectively it must be treated as a Potentially Genotoxic Impurity (PGI) .

The Toxicity Pathway

Metabolism of this compound (if residual in final drug) typically involves N-hydroxylation, leading to electrophilic nitrenium ions that can form DNA adducts.

Control Strategy (ICH M7)

To ensure patient safety, the "Purge Factor" must be calculated.

ImpurityControl Phenetidine Residual this compound (PGI) Step1 Reaction 1 (Coupling) Phenetidine->Step1 Consumed Step2 Reaction 2 (Cyclization) Step1->Step2 Purge Ratio 100:1 Step3 Reaction 3 (Crystallization) Step2->Step3 Purge Ratio 50:1 FinalAPI Final API (< TTC Limit) Step3->FinalAPI Total Purge > 5000:1

Figure 2: Impurity purge logic. The high reactivity of this compound in the first step, combined with downstream crystallizations, typically ensures levels drop below the Threshold of Toxicological Concern (TTC).

Analytical Detection
  • Method: GC-MS or HPLC-UV.

  • Limit of Quantitation (LOQ): Must be established at ppm levels (typically <10 ppm) relative to the API, consistent with a TTC of 1.5 µ g/day .

References

  • BenchChem. (2025).[1] Ethacridine Lactate: A Comprehensive Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). This compound Compound Summary (CID 7203). PubChem.[][3][4] Retrieved from

  • European Medicines Agency (EMA). (2006).[5] Guideline on the Limits of Genotoxic Impurities. Retrieved from

  • Google Patents. (2012). CN102786471B - Preparation method of ethacridine lactate intermediate.[6][7] Retrieved from

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [8]

Sources

o-Phenetidine mutagenicity and genotoxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mutagenicity and Genotoxicity Profile of o-Phenetidine

Executive Summary

This compound (2-ethoxyaniline), an aromatic amine intermediate, presents a complex genotoxicity profile characteristic of its chemical class. This guide provides a comprehensive analysis for researchers and toxicologists, detailing the mechanistic underpinnings of its activity, results from key assays, and the experimental logic for its evaluation. The core of this compound's genotoxicity lies in its metabolic activation to reactive intermediates capable of forming DNA adducts. While evidence indicates mutagenic potential in bacterial systems following metabolic activation, the profile in mammalian cells is more nuanced. This document synthesizes data from foundational in vitro and in vivo assays, provides detailed experimental protocols, and situates the findings within a broader regulatory and mechanistic context.

Introduction: Chemical Identity and Toxicological Significance

This compound (CAS No. 94-70-2) is a reddish-brown oily liquid belonging to the aromatic amine class.[1] Structurally, it is an aniline substituted with an ethoxy group at the ortho position.[1] Aromatic amines as a class are of significant toxicological interest due to the potential for metabolic activation into DNA-reactive, mutagenic, and carcinogenic species. The evaluation of this compound's genotoxic potential is therefore critical for assessing its risk to human health, particularly in occupational settings or where exposure may occur. Its acute toxicity profile indicates it is toxic if swallowed, in contact with skin, or if inhaled.[2]

The Central Role of Metabolic Activation

The genotoxicity of this compound, like many aromatic amines, is not an intrinsic property of the parent molecule but is dependent on its biotransformation into electrophilic metabolites. This process is primarily mediated by cytochrome P-450 (CYP) enzymes in the liver.[3]

The N-Hydroxylation Pathway

The critical initial step is the N-hydroxylation of the amino group to form N-hydroxy-o-phenetidine. Studies on the related compound phenetidine have shown that high-spin forms of cytochrome P-450 are particularly effective at catalyzing this reaction.[3] This N-hydroxylated intermediate is more reactive than the parent amine.

Formation of Reactive Electrophiles

Following N-hydroxylation, the intermediate can undergo further transformation, such as O-acetylation or O-sulfation, to form highly unstable esters. These esters can spontaneously decompose to form a highly electrophilic nitrenium ion (or a related arylnitrenium ion). This ion is a potent electrophile that can readily attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts.[4][5]

Metabolic_Activation cluster_PhaseI Phase I Metabolism (Liver) cluster_PhaseII Phase II Metabolism / Decomposition cluster_Target Cellular Target OP This compound NHydroxy N-hydroxy-o-phenetidine OP->NHydroxy Cytochrome P-450 (N-hydroxylation) ReactiveEster Unstable Ester (e.g., O-sulfate or O-acetate) NHydroxy->ReactiveEster Sulfotransferase or Acetyltransferase Nitrenium Arylnitrenium Ion (Electrophile) ReactiveEster->Nitrenium Spontaneous Decomposition DNA DNA Nitrenium->DNA Covalent Binding Adduct DNA Adducts

Caption: Metabolic activation pathway of this compound to a DNA-reactive electrophile.

Evidence from In Vitro Genotoxicity Assays

A standard battery of in vitro tests is used to assess the genotoxic potential of a chemical, typically starting with a bacterial gene mutation assay followed by mammalian cell assays for chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect a chemical's potential to cause gene mutations (mutagenicity).[6] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on a histidine-deficient medium.

Studies on the closely related compound phenetidine have shown that it induces mutations in Salmonella typhimurium strain TA100, but only in the presence of a metabolic activation system (S9 mix), typically derived from hamster or rat liver.[3][7] This finding underscores the necessity of metabolic activation for its mutagenic activity.[3] The mutagenicity is generated when reconstituted microsomes containing specific high-spin forms of cytochrome P-450 are used as the activating enzymes.[3]

Table 1: Summary of Expected Ames Test Profile for this compound

Tester Strain Mutation Type Detected Metabolic Activation (S9) Expected Result for this compound Rationale
TA98 Frameshift - Negative Aromatic amines primarily cause base-pair substitutions.
TA98 Frameshift + Negative Metabolic activation does not typically alter the mutation type.
TA100 Base-pair substitution - Negative Parent compound is not the ultimate mutagen.
TA100 Base-pair substitution + Positive Metabolic activation to an electrophile causes mispairing and mutations.[3][7]
TA1535 Base-pair substitution + Positive Similar mechanism to TA100.

| TA1537 | Frameshift | + | Negative | See TA98. |

In Vitro Mammalian Cell Assays

To assess effects on chromosome structure and number, mammalian cell assays are employed. These are crucial because they can detect clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events not detected by the Ames test.

  • In Vitro Chromosomal Aberration Test: This test identifies substances that cause structural changes to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[8][9][10] Cells are exposed to the test substance with and without S9 metabolic activation, arrested in metaphase, and then analyzed microscopically for aberrations like breaks, gaps, and exchanges.[9] Given the DNA-reactive nature of this compound's metabolites, a positive result is expected in this assay, particularly in the presence of S9.

  • In Vitro Micronucleus Test: This assay detects both clastogenicity and aneugenicity.[11] A micronucleus is a small, separate nucleus that forms around chromosome fragments or whole chromosomes that lag behind during cell division.[11] An increase in the frequency of micronucleated cells indicates genotoxic damage. This test is often preferred for its higher throughput and ability to detect a broader range of events compared to the chromosomal aberration test.

Evidence from In Vivo Genotoxicity Assays

In vivo assays are essential to confirm genotoxicity in a whole animal system, which incorporates the complexities of absorption, distribution, metabolism, excretion (ADME), and DNA repair.[12]

  • In Vivo Micronucleus Test: This is the most common first-line in vivo test.[13] Rodents are treated with the test substance, and after an appropriate time, cells are harvested from the bone marrow.[11] The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is scored. A positive result in this assay would provide strong evidence that this compound is genotoxic in vivo.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay can detect a broad range of DNA damage, including single- and double-strand breaks and alkali-labile sites, in virtually any tissue.[14][15] Following a positive in vitro result, a comet assay in a target organ (e.g., liver or bladder for aromatic amines) can provide crucial mechanistic information about DNA damage before it is fixed as a mutation or chromosomal aberration.[15]

  • DNA Adduct Analysis: The most direct evidence of genotoxicity is the detection of DNA adducts in target tissues. The highly sensitive ³²P-postlabelling method can detect as few as one adduct per 10¹⁰ nucleotides.[5] Studies on the structurally similar carcinogen o-anisidine have demonstrated the formation and persistence of DNA adducts in the urinary bladder of rats, which is the primary target organ for tumor formation.[4] Similar deoxyguanosine adducts would be expected to form from this compound exposure.[4]

Mechanistic Synthesis and Regulatory Perspective

The weight of evidence suggests that this compound is an in vitro mutagen and clastogen following metabolic activation. The mechanism proceeds through N-hydroxylation to form reactive electrophiles that bind covalently to DNA, forming adducts. These adducts can lead to mutations during DNA replication and larger-scale chromosomal damage.

While international bodies like the International Agency for Research on Cancer (IARC) have not specifically listed this compound, related aromatic amines like ortho-anisidine have been classified as "probably carcinogenic to humans" (Group 2A).[16][17] This classification is often based on strong mechanistic evidence and sufficient evidence of carcinogenicity in experimental animals.[16] The National Toxicology Program (NTP) also maintains a Report on Carcinogens that lists substances known or reasonably anticipated to cause cancer.[18] The genotoxic profile of this compound strongly suggests it would be a candidate for concern under these frameworks.

Genotoxicity_Testing_Strategy Start Test Compound: This compound InVitro In Vitro Testing Battery Start->InVitro Ames Bacterial Reverse Mutation (Ames Test) InVitro->Ames Gene Mutation Mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) InVitro->Mammalian Chromosomal Damage Decision1 Any In Vitro Positive? Ames->Decision1 Mammalian->Decision1 InVivo In Vivo Follow-up Decision1->InVivo Yes Conclusion_Neg Conclusion: Not Genotoxic In Vivo Decision1->Conclusion_Neg No InVivo_MN In Vivo Micronucleus Test (Bone Marrow) InVivo->InVivo_MN InVivo_Comet In Vivo Comet Assay (e.g., Liver, Bladder) InVivo->InVivo_Comet Decision2 In Vivo Positive? InVivo_MN->Decision2 InVivo_Comet->Decision2 Decision2->Conclusion_Neg No Conclusion_Pos Conclusion: Presumed In Vivo Genotoxin & Potential Carcinogen Decision2->Conclusion_Pos Yes

Caption: A typical decision-making workflow for genotoxicity testing.

Experimental Protocols

The following are standardized, high-level protocols for key assays discussed in this guide. They are based on established OECD guidelines.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Strain Preparation: Culture S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA) overnight in nutrient broth to reach exponential growth phase.

  • Metabolic Activation: Prepare the S9 mix from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The final mix contains S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Keep on ice.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at the desired concentration (in a suitable solvent like DMSO), and 0.5 mL of S9 mix (for +S9 plates) or S9 buffer (for -S9 plates).

    • Vortex briefly and pour immediately onto a minimal glucose agar plate (base plate).

    • Allow the top agar to solidify.

  • Controls: Prepare plates for a negative (solvent) control and positive controls specific to each strain, both with and without S9 (e.g., 2-nitrofluorene for TA98 [-S9], Benzo[a]pyrene for TA100 [+S9]).

  • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

  • Scoring & Analysis: Count the number of revertant colonies on each plate. A positive result is defined by a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the negative control.[19]

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)
  • Cell Culture: Culture mammalian cells (e.g., CHO-K1) in appropriate medium until sufficient cell numbers are available for testing.[8]

  • Exposure: Seed cells into culture vessels. After attachment, expose the cells to at least three concentrations of this compound, along with negative and positive controls.

    • Short Treatment (+S9): Treat for 3-6 hours in serum-free medium with the test article and S9 mix. Wash and replace with complete medium.

    • Continuous Treatment (-S9): Treat for approximately 1.5 normal cell cycle lengths (e.g., 18-24 hours for CHO cells) without S9 mix.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., Colcemid) to the cultures for the final 2-3 hours of incubation. This accumulates cells in metaphase.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

    • Fix the cells using a methanol:acetic acid fixative.

    • Drop the cell suspension onto clean microscope slides and air dry.

  • Staining and Analysis: Stain the slides with Giemsa. Microscopically analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome breaks, exchanges).

  • Data Interpretation: A positive result is indicated by a statistically significant, dose-related increase in the percentage of cells with structural aberrations.

References

  • McCoy, E. C., Rosenkranz, H. S., & Bartsch, H. (1986). Mutagenicity of the phenacetin metabolites: N-hydroxy-p-phenetidine and nitrosophenetol in S. typhimurium TA100 and derivatives deficient in nitroreductase or O-acetylase: probes for testing intrabacterial metabolic activation. Mutation Research, 173(4), 245-50. [Link]

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  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7203, this compound. [Link]

  • Waleh, N. S., Rapport, S. J., & K-Shudo. (1982). Mutagenicity of substituted (o-phenylenediamine)platinum dichloride in the Ames test. A quantitative structure-activity analysis. PubMed. [Link]

  • Yamazoe, Y., Ishii, K., Kamataki, T., & Kato, R. (1987). Metabolic activation of phenacetin and phenetidine by several forms of cytochrome P-450 purified from liver microsomes of rats and hamsters. Japanese Journal of Cancer Research, 78(2), 153-61. [Link]

  • HPC Standards. This compound Product Information. [Link]

  • UK Health Security Agency. (2014). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • SGS Taiwan Ltd. (2013). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. [Link]

  • Gupta, V. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Egorova, O. V., et al. (2024). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. Toxicological Review. [Link]

  • Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

  • UK Health Security Agency. (2014). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. [Link]

  • De Flora, S., et al. (1984). Assay of phenacetin genotoxicity using in vitro and in vivo test systems. Journal of Toxicology and Environmental Health, 14(4), 433-453. [Link]

  • Viana, A. L. S., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Journal of Pharmacovigilance, 3(4). [Link]

  • Johansson, F., et al. (2013). Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool. Mutagenesis, 28(6), 635-642. [Link]

  • Wikipedia contributors. (2023). Micronucleus test. Wikipedia. [Link]

  • Kraynak, A. R., et al. (2009). Comparison of the Ames II and traditional Ames test responses with respect to mutagenicity, strain specificities, need for metabolism and predictivity for rodent carcinogenicity. Mutagenesis, 24(3), 271-280. [Link]

  • Kim, M. S., et al. (2023). Genotoxicity evaluation of golden-colored shell-derived substance using bacterial reverse mutation test, in vitro chromosome aberration test, and in vivo micronucleus test. Environmental Analysis Health and Toxicology, 38(2), e2023007. [Link]

  • International Agency for Research on Cancer. (2020). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds. [Link]

  • CPAChem. (2024). This compound Safety Data Sheet. [Link]

  • International Agency for Research on Cancer. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. OEHHA. [Link]

  • Healy, E., et al. (2025). Evaluation of the genotoxic potential of dietary metabolites to support the renewal of an active substance under European Commission Regulation 1107/2009. bioRxiv. [Link]

  • Charles River Laboratories. In Vivo Genotoxicity Assays. [Link]

  • Yazdi, M. M. (2013). Computational studies of damaged DNA : an investigation of DNA O-linked adducts formed due to exposure to phenolic carcinogens. Semantic Scholar. [Link]

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  • OECD. (1997). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD iLibrary. [Link]

  • National Institute of Standards and Technology. Acetyl-o-phenetidine. NIST Chemistry WebBook. [Link]

  • Inotiv. Genetic Toxicology Studies. [Link]

  • Hayashi, M. (2011). Micronucleus assays in rodent tissues other than bone marrow. Mutagenesis, 26(1), 229-233. [Link]

  • MB Biosciences. Chromosome Aberration Test. [Link]

  • Venkatactahalam, S., et al. (2014). Predictive Toxicology: Modern-Day Approaches. Environmental and Molecular Mutagenesis, 55(9), 679-688. [Link]

  • Weiss, F. T., et al. (2020). Evaluation of the suitability of in vitro bioassays for the genotoxicity assessment of food contact materials. reposiTUm. [Link]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD iLibrary. [Link]

  • International Agency for Research on Cancer. (2021). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds. [Link]

  • Cox, J. A., et al. (2016). utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(1), 35-46. [Link]

  • Naiman, K., et al. (2012). Formation, Persistence, and Identification of DNA Adducts Formed by the Carcinogenic Environmental Pollutant o-Anisidine in Rats. Toxicological Sciences, 128(1), 62-73. [Link]

  • Singh, R., & Farmer, P. B. (2006). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 25(4), 543-566. [Link]

  • Nucro-Technics. (2019). OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test. [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens. [Link]

  • Taylor & Francis. DNA adducts – Knowledge and References. [Link]

  • Bergeson & Campbell, P.C. (2024). IARC Plans Evaluation of Automotive Gasoline and Oxygenated Additives in Early 2025. [Link]

  • Pacchierotti, F., et al. (2007). In vivo micronucleus test in mice with 1-phenylethanol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 629(2), 113-117. [Link]

Sources

The Solubility Profile of o-Phenetidine: A Comparative Analysis in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

o-Phenetidine (2-ethoxyaniline), a pivotal chemical intermediate in the pharmaceutical and dye industries, presents a solubility profile that is critical for its application in synthesis, purification, and formulation.[1] This guide provides an in-depth analysis of the solubility of this compound, contrasting its behavior in water with a range of organic solvents. By examining the interplay of intermolecular forces, this paper elucidates the physicochemical principles governing its dissolution. We will explore its limited aqueous solubility and its significantly higher solubility in organic solvents like ethanol, ether, benzene, and chloroform.[1][2][3] This document further provides a robust, self-validating experimental protocol for solubility determination, equipping researchers with the practical knowledge to optimize their processes.

Introduction: The Molecular Basis of this compound's Solubility

This compound (C₈H₁₁NO, Molar Mass: 137.18 g/mol ) is an aromatic amine characterized by an ethoxy group (-OCH₂CH₃) ortho to an amino group (-NH₂) on a benzene ring.[1][4] This unique structure dictates its physical properties and, most importantly, its solubility. The molecule possesses both polar and nonpolar characteristics, creating a delicate balance that governs its interaction with different solvents.

  • Polar Features : The primary amine group (-NH₂) is a key polar feature, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom).[4] Additionally, the oxygen atom of the ethoxy group has lone pairs, allowing it to act as a hydrogen bond acceptor.[4] These groups create a dipole moment within the molecule.

  • Nonpolar Features : The benzene ring and the ethyl group (-CH₂CH₃) are hydrophobic and nonpolar. These substantial hydrocarbon portions of the molecule primarily interact through weaker London dispersion forces.[5][6]

The overall solubility of this compound is determined by the energetic favorability of replacing solute-solute and solvent-solvent interactions with solute-solvent interactions. The fundamental principle of "like dissolves like" is the cornerstone of this analysis, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[7][8]

Comparative Solubility Analysis

The solubility of this compound varies dramatically between water and organic solvents due to the differing nature of their intermolecular forces.

Solubility in Water: A Case of Limited Interaction

This compound is generally described as slightly soluble or sparingly soluble in water.[2][9][10] Quantitative data indicates a solubility of approximately 0.5 to 1.0 g/100 mL at 24.5°C.[2]

The primary reason for this limited solubility is the significant nonpolar character of the molecule. While the amine and ether groups can form hydrogen bonds with water molecules, the large, hydrophobic surface area of the benzene ring and ethyl group disrupts the strong, extensive hydrogen-bonding network of water.[5] For dissolution to occur, energetically favorable water-water hydrogen bonds must be broken to create a cavity for the solute molecule. The energy gained from forming a few hydrogen bonds between this compound and water is insufficient to compensate for the disruption of the water structure, making the overall process energetically unfavorable.

Solubility in Organic Solvents: A Favorable Environment

In contrast, this compound demonstrates high solubility in many common organic solvents.[1][3][10] We can categorize these solvents to better understand the specific interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : this compound is readily soluble in alcohols.[2] This is because solvents like ethanol can engage in multiple favorable interactions. The hydroxyl (-OH) group of ethanol can act as a hydrogen bond donor to the nitrogen and oxygen of this compound, and as a hydrogen bond acceptor for the amine hydrogens. Simultaneously, the ethyl group of ethanol interacts favorably with the benzene ring and ethyl group of this compound via London dispersion forces. This dual interaction capability makes polar protic solvents highly effective.

  • Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether) : These solvents lack hydrogen bond-donating capabilities but possess a dipole moment and hydrogen bond-accepting sites. Diethyl ether, for example, can accept hydrogen bonds from the -NH₂ group of this compound.[2] Furthermore, the nonpolar ethyl groups of the ether interact well with the hydrophobic parts of the this compound molecule.

  • Nonpolar Solvents (e.g., Benzene, Toluene, Chloroform) : this compound is soluble in these solvents, driven primarily by London dispersion forces.[3] The large, aromatic ring of this compound interacts very favorably with the aromatic rings of benzene and toluene through π-π stacking and dispersion forces. The overall polarity of this compound is low enough that it can be readily solvated by these nonpolar environments without the need for strong, specific interactions like hydrogen bonding.

dot

Solubility_Workflow A 1. Add Excess this compound to Triplicate Vials B 2. Add Known Volume of Pre-equilibrated Solvent A->B C 3. Equilibrate in Shaker at Constant Temperature (e.g., 24-48h) B->C D 4. Settle Undissolved Solute (Phase Separation) C->D E 5. Withdraw & Filter Supernatant (0.45 µm Syringe Filter) D->E F 6. Perform Accurate Dilution of Filtrate E->F G 7. Analyze via HPLC/GC against Calibration Curve F->G H 8. Calculate Solubility (mg/mL or g/100mL) G->H

Sources

The Role of Phenetidines in Historical Phenacetin Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical production of Phenacetin, focusing on the critical roles of phenetidine isomers .

Scientific Note on Nomenclature: Phenacetin is chemically N-(4-ethoxyphenyl)acetamide, derived specifically from


-phenetidine  (para-phenetidine). The 

-phenetidine
(ortho-phenetidine) isomer appears historically as a critical process impurity and toxicological hazard rather than the direct precursor. This guide addresses both to provide a complete industrial and safety profile.

A Technical Guide to Synthesis, Process Chemistry, and Toxicology

Executive Summary

Phenacetin (Acetophenetidin) was the first synthetic non-opioid analgesic to achieve widespread commercial success following its introduction by Bayer in 1887.[1] Its production relied on the acetylation of


-phenetidine , a process that dominated the pharmaceutical industry until the drug's withdrawal in the 1970s and 80s due to nephrotoxicity and carcinogenicity.

This guide analyzes the historical industrial synthesis of phenacetin, isolating the specific use of phenetidine precursors. It highlights the "Stollé Synthesis" and Bayer processes, the management of the toxic


-phenetidine  isomer, and the metabolic pathways that ultimately led to the drug's obsolescence.
Part 1: Chemical Fundamentals & Isomerism[2]

The synthesis of phenacetin hinges on the ethoxylation and subsequent reduction of nitrobenzene derivatives.[2] Understanding the isomerism between


-phenetidine and 

-phenetidine is vital for interpreting historical production challenges.
CompoundChemical NameRole in ProductionKey Property
Phenacetin N-(4-ethoxyphenyl)acetamideFinal APIAnalgesic/Antipyretic (w/ renal toxicity)

-Phenetidine
4-EthoxyanilinePrimary Precursor Nucleophile in acetylation reaction

-Phenetidine
2-EthoxyanilineCritical Impurity Nephrotoxic byproduct of nitration steps
Acetic Anhydride Ethanoic anhydrideAcetylating AgentReagent for amide bond formation
Part 2: The Synthesis Pathways[5][6]

Historically, two primary routes were utilized.[3][4][5][6][7] The Bayer Process (starting from phenol or chlorobenzene) was the industrial standard due to the availability of coal-tar derivatives.

2.1 The Bayer Process (Industrial Standard)

This route involves the "ethoxylation-first" or "nitration-first" sequences. The most common industrial workflow proceeded as follows:

  • Nitration: Chlorobenzene is nitrated to form a mixture of

    
    -nitrochlorobenzene (major) and 
    
    
    
    -nitrochlorobenzene (minor).
  • Ethoxylation (Williamson Type): The

    
    -nitrochlorobenzene is reacted with sodium ethoxide (NaOEt) to yield 
    
    
    
    -nitrophenetole.
  • Béchamp Reduction:

    
    -Nitrophenetole is reduced using iron filings and hydrochloric acid (Fe/HCl) to produce 
    
    
    
    -phenetidine
    .
  • Acetylation:

    
    -Phenetidine is acetylated to form Phenacetin.[3]
    
2.2 Reaction Mechanism: Acetylation of

-Phenetidine

The final step is a nucleophilic acyl substitution. The amine group of


-phenetidine attacks the carbonyl carbon of acetic anhydride.
  • Reagents:

    
    -Phenetidine, Acetic Anhydride, Glacial Acetic Acid (solvent), Sodium Acetate (buffer).
    
  • Conditions: Reflux at 100–120°C.

  • Yield: Historically ~85–90% theoretical.

2.3 Visualization of the Synthesis Workflow

PhenacetinSynthesis Chlorobenzene Chlorobenzene (Starting Material) Nitration Nitration (HNO3/H2SO4) Chlorobenzene->Nitration Mixture Isomer Mixture Nitration->Mixture pNitro p-Nitrochlorobenzene (Major Product) Mixture->pNitro Separation oNitro o-Nitrochlorobenzene (Impurity Source) Mixture->oNitro Ethoxylation Ethoxylation (NaOEt/EtOH) pNitro->Ethoxylation oNitro->Ethoxylation Trace pPhenetole p-Nitrophenetole Ethoxylation->pPhenetole oPhenetidine This compound (Toxic Contaminant) Ethoxylation->oPhenetidine Side Rxn Reduction Béchamp Reduction (Fe/HCl) pPhenetole->Reduction pPhenetidine p-Phenetidine (Precursor) Reduction->pPhenetidine Acetylation Acetylation (Ac2O / NaOAc) pPhenetidine->Acetylation oPhenetidine->Acetylation Forms o-Acetophenetidin Phenacetin Phenacetin (Final API) Acetylation->Phenacetin

Caption: Figure 1. Industrial synthesis pathway of Phenacetin showing the divergence of para- and ortho- isomers. The this compound pathway represents the generation of critical impurities.

Part 3: Process Chemistry & Optimization

Historical protocols required strict control over the acetylation environment to prevent di-acetylation and manage the exothermic nature of the reaction.

3.1 The "Dilute Acetic Acid" Method

A widely cited industrial method from the mid-20th century optimized for solvent recovery:

  • Dissolution:

    
    -Phenetidine is dissolved in 40% dilute acetic acid and heated to boiling.
    
  • Azeotropic Distillation: Water is distilled off until the temperature rises to 150°C, effectively concentrating the solvent to glacial acetic acid in situ.

  • Acetylation: Acetic anhydride is added in stoichiometric excess based on residual amine content.

  • Cycling: The mother liquor (containing acetic acid and unreacted phenetidine) is recycled for subsequent batches.

Key Process Parameter:

  • End-point Control: The reaction is deemed complete when free amino content is <0.046%.

  • Purification: Crude phenacetin is precipitated by cooling to 40°C, then recrystallized from water/ethanol with activated carbon to remove colored oxidation products (azo compounds).

3.2 Management of

-Phenetidine Impurity

While


-phenetidine was the target, the 

-isomer formed during the initial nitration step was difficult to fully remove via fractional distillation.
  • Impact: If

    
    -phenetidine remains, it undergoes acetylation to form 
    
    
    
    -(2-ethoxyphenyl)acetamide
    .
  • Detection: Historical quality control relied on melting point depression. Pure phenacetin melts at 134–135°C; the presence of the ortho isomer lowers this significantly.

Part 4: Impurity Profiling & Toxicology

The decline of phenacetin is directly linked to the toxicity of its metabolites and impurities, specifically the phenetidine moiety.

4.1 The "Phenacetin Kidney"

Chronic use of phenacetin was associated with analgesic nephropathy , characterized by renal papillary necrosis.[1] Research identified two culprits:

  • 
    -Phenetidine (Metabolite):  Formed by the deacetylation of phenacetin in the liver. It is a potent nephrotoxin.
    
  • 
    -Phenetidine (Impurity):  Possesses higher direct toxicity and carcinogenic potential than the para isomer.
    
4.2 Metabolic Activation Pathway

Phenacetin undergoes O-dealkylation to form Paracetamol (safe) or N-deacetylation to form Phenetidine (toxic).

Metabolism Phenacetin Phenacetin CYP1A2 CYP1A2 (O-deethylation) Phenacetin->CYP1A2 Deacetylation Amidase (Deacetylation) Phenacetin->Deacetylation Paracetamol Paracetamol (Analgesic/Safe) CYP1A2->Paracetamol Major Route (75-80%) pPhenetidine p-Phenetidine (Nephrotoxin) Deacetylation->pPhenetidine Minor Route (Toxic) NHydroxy N-hydroxyphenetidine (Carcinogen) pPhenetidine->NHydroxy N-hydroxylation

Caption: Figure 2. Metabolic divergence of Phenacetin.[8] The formation of p-phenetidine and subsequent N-hydroxylation drives the nephrotoxicity and carcinogenicity.

Part 5: Regulatory & Historical Phase-out

The "historical use" of phenetidine in this context is a narrative of industrial toxicology.

  • 1950s-60s: Epidemiology links "APC" tablets (Aspirin-Phenacetin-Caffeine) to high rates of kidney failure in factory workers (the "Swiss Watchmaker" study).

  • Mechanism: Confirmed that

    
    -phenetidine causes oxidative stress in kidney cells, leading to lipid peroxidation.
    
  • 1983: The US FDA bans phenacetin.[1][3][4] It is replaced universally by its active metabolite, Paracetamol (Acetaminophen), which bypasses the toxic phenetidine formation step.

References
  • Bayer AG. (1887).[1] Patentschrift 41984: Verfahren zur Darstellung von Acetophenetidin. Kaiserliches Patentamt.

  • Prescott, L. F. (1980). "Kinetics and metabolism of paracetamol and phenacetin." British Journal of Clinical Pharmacology, 10(S2), 291S-298S. Link

  • Dubach, U. C., et al. (1983). "Systematic epidemiological study on the abuse of analgesics.
  • IARC Working Group. (2012). "Phenacetin."[1][8][3][4][5][6][9][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100A. Link

  • Smith, P. K. (1958). "Acetophenetidin: A Critical Bibliographic Review." Interscience Publishers.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Diazotization of o-Phenetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and in-depth scientific background for the diazotization of o-phenetidine (2-ethoxyaniline). Diazotization is a cornerstone reaction in synthetic organic chemistry, converting primary aromatic amines into versatile diazonium salts.[1][2][3] These salts are pivotal intermediates, particularly in the synthesis of azo dyes and in various functional group transformations essential for pharmaceutical and materials science research.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that combines a step-by-step experimental workflow with the underlying chemical principles and critical safety considerations.

Introduction: The Significance of this compound and Diazotization

This compound is a reddish-brown oily liquid, an aromatic amine characterized by an ethoxy group at the ortho position to the amino group.[7] Its structure makes it a valuable precursor in the chemical industry, notably for producing dyes, pigments, and pharmaceuticals like the analgesic phenacetin.[8]

The diazotization reaction, first discovered by Peter Griess in 1858, transforms the primary amino group of an aromatic amine into a diazonium group (-N₂⁺).[2][3] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][5][9]

The resulting arenediazonium salts are highly valuable synthetic intermediates for two primary reasons:

  • Excellent Leaving Group: The diazonium group can be readily displaced by a wide variety of nucleophiles, releasing dinitrogen (N₂) gas, an extremely stable molecule. This allows for the introduction of functional groups (e.g., -Cl, -Br, -I, -CN, -OH, -F) onto the aromatic ring via reactions like the Sandmeyer and Schiemann reactions.[6][10][11]

  • Electrophilic Character: The terminal nitrogen atom of the diazonium salt is electrophilic and can react with electron-rich aromatic compounds (like phenols and anilines) in a process called azo coupling. This reaction is the basis for the synthesis of a vast array of azo dyes.[5][12]

The stability of arenediazonium salts is a critical factor. They are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[13] However, this stability is relative; they are typically only stable in solution at low temperatures (0–5 °C) and are often explosive when isolated in a dry, solid state.[13][14][15] Therefore, they are almost always prepared and used immediately (in situ) without isolation.[1][4]

The Reaction Mechanism: A Step-by-Step Analysis

The conversion of this compound to its corresponding diazonium salt involves a well-established, multi-step mechanism. Understanding this pathway is crucial for controlling the reaction and troubleshooting potential issues.

Step 1: Formation of Nitrous Acid (HNO₂) Sodium nitrite reacts with a strong mineral acid (HCl) to generate nitrous acid in situ. This is a necessary first step as nitrous acid is unstable and cannot be stored.[16][17][18] NaNO₂ + HCl → HNO₂ + NaCl

Step 2: Generation of the Nitrosonium Ion (NO⁺) In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), which is the key electrophile in this reaction.[5][11] HNO₂ + H⁺ ⇌ H₂O⁺-N=O → H₂O + NO⁺

Step 3: Electrophilic Attack The lone pair of electrons on the nitrogen atom of the this compound's amino group attacks the electrophilic nitrosonium ion, forming an N-N bond and generating an N-nitrosamine intermediate.[5][11]

Step 4: Tautomerization and Formation of the Diazonium Ion The N-nitrosamine undergoes protonation and deprotonation steps (tautomerization) to form a diazohydroxide.[3] Subsequent protonation of the hydroxyl group followed by the elimination of water yields the stable 2-ethoxybenzenediazonium ion.[3][5]

Diazotization_Mechanism cluster_0 Step 1 & 2: Nitrosonium Ion Generation cluster_1 Step 3 & 4: Diazonium Salt Formation NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 in situ NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O oPhenetidine This compound (Ar-NH₂) NO_plus->oPhenetidine Reacts with Nitrosamine N-Nitrosamine (Ar-NH₂⁺-NO) oPhenetidine->Nitrosamine Electrophilic Attack Diazohydroxide Diazohydroxide (Ar-N=N-OH) Nitrosamine->Diazohydroxide Tautomerization Diazonium 2-Ethoxybenzenediazonium Ion (Ar-N₂⁺) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Mechanism of this compound Diazotization.


Detailed Experimental Protocol

This protocol outlines the standard laboratory procedure for the diazotization of this compound. Extreme caution must be exercised throughout this procedure due to the toxicity of the starting material and the potential instability of the product. [19][20]

3.1. Materials and Equipment

  • Reagents:

    • This compound (2-ethoxyaniline), C₈H₁₁NO

    • Sodium Nitrite (NaNO₂), solid

    • Concentrated Hydrochloric Acid (HCl), ~37%

    • Distilled or Deionized Water

    • Ice

    • Starch-Iodide Test Paper

    • Urea or Sulfamic Acid (for quenching)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer (-10 to 100 °C range)

    • Ice bath (e.g., large beaker or crystallizing dish)

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Fume hood

3.2. Step-by-Step Procedure

  • Preparation of the Amine Salt Solution:

    • In a three-neck flask equipped with a magnetic stirrer and thermometer, combine 13.7 g (0.1 mol) of this compound and 100 mL of water.

    • While stirring, slowly add 25 mL (~0.3 mol) of concentrated hydrochloric acid. The addition is exothermic and will generate heat. The this compound hydrochloride salt will form, which may precipitate.

    • Cool the mixture to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[6][13][14]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of cold water. A slight molar excess of nitrite is used to ensure complete reaction, but a large excess should be avoided.[14]

  • Diazotization:

    • Transfer the cold sodium nitrite solution to a dropping funnel placed on the central neck of the flask.

    • Add the nitrite solution dropwise to the stirred amine salt suspension over 20-30 minutes. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 5 °C.[14]

    • As the reaction proceeds, the precipitated amine salt will gradually dissolve, and the solution may turn a pale yellow or light brown.

  • Monitoring for Completion:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

    • To check for the presence of excess nitrous acid, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and signals the completion of the diazotization.

    • If the test is negative, add a small additional amount of the nitrite solution until a positive test is obtained.

  • Quenching Excess Nitrous Acid:

    • It is crucial to destroy any excess nitrous acid, as it can interfere with subsequent coupling reactions.

    • Add a small amount of urea or sulfamic acid to the reaction mixture and stir until the starch-iodide test is negative. These reagents react with nitrous acid to produce nitrogen gas.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of 2-ethoxybenzenediazonium chloride is now ready for use in subsequent reactions (e.g., azo coupling, Sandmeyer reaction).

    • DO NOT attempt to isolate the solid diazonium salt. The solution should be used immediately, as it will decompose upon standing, even at low temperatures.[1][4]

Quantitative Data Summary

ReagentFormulaMolar Mass ( g/mol )Moles (mol)Amount UsedMolar RatioKey Role
This compound C₈H₁₁NO137.18[7]0.113.7 g1.0Primary Aromatic Amine
Sodium Nitrite NaNO₂69.000.1017.0 g~1.01Nitrous Acid Precursor
Hydrochloric Acid HCl36.46~0.325 mL (conc.)~3.0Acid Catalyst, Salt Formation

Critical Safety and Handling Precautions

5.1. Hazard Analysis

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled.[19] It may cause damage to organs through prolonged or repeated exposure.[19] It is also sensitive to light and air.[7] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[20]

  • Diazonium Salts: Arenediazonium salts are notoriously unstable and can be violently explosive in their solid, dry state.[14][15] They are sensitive to shock, friction, and heat.[14] For this reason, they are never isolated in a research or industrial setting unless specifically stabilized.[21][22]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

5.2. Personal Protective Equipment (PPE)

  • Wear chemical safety goggles or a face shield.[20]

  • Wear chemically resistant gloves (e.g., nitrile).[20]

  • Wear a lab coat and closed-toe shoes.

5.3. First Aid Measures

  • Skin Contact: Immediately wash with plenty of soap and water.[19] Remove contaminated clothing.[19]

  • Eye Contact: Rinse cautiously with water for several minutes.[19] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[19] If breathing is difficult, administer oxygen.

  • Ingestion: Immediately call a poison center or doctor.[19] Do not induce vomiting.

Experimental Workflow Visualization

Sources

Application Notes and Protocols: Synthesis of o-Phenetidine from 2-Ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of o-phenetidine (2-ethoxyaniline) via the reduction of 2-ethoxynitrobenzene. As a crucial intermediate in the manufacturing of dyes, pigments, and active pharmaceutical ingredients (APIs), the efficient and high-purity synthesis of this compound is of significant industrial and research interest.[1][2] This guide delves into the underlying chemical principles, offers a detailed, field-proven protocol for catalytic hydrogenation, and outlines methods for product purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with the necessary technical details and causal explanations to ensure a successful and reproducible synthesis.

Introduction and Significance

This compound, also known as 2-ethoxyaniline, is a colorless to reddish-brown oily liquid with the chemical formula C₈H₁₁NO.[3][4] Its molecular structure, featuring both an amino group and an ethoxy group on a benzene ring, makes it a versatile precursor for a variety of complex organic molecules. Its primary industrial applications include:

  • Dye Industry: It is an essential building block for azo coupling components used in the production of dyes for textiles and printing.[1]

  • Pharmaceutical Synthesis: this compound serves as a key starting material in the synthesis of several APIs, including analgesics and anti-inflammatory agents.[1][4] For example, it is a precursor to phenacetin, a historically significant analgesic.[5]

  • Fine Chemicals: It is also utilized in the fragrance industry and for the synthesis of specialized chemical reagents.[1]

The most common and industrially viable route to this compound is the reduction of the nitro group of 2-ethoxynitrobenzene. This transformation is a cornerstone reaction in organic synthesis, and its optimization is critical for yield, purity, and cost-effectiveness.

Table 1: Physicochemical Properties of Key Compounds
Property2-Ethoxynitrobenzene (Starting Material)This compound (Product)
CAS Number 610-67-394-70-2
Molecular Formula C₈H₉NO₃C₈H₁₁NO
Molecular Weight 167.16 g/mol 137.18 g/mol [3]
Appearance Yellow liquidColorless to reddish-brown oily liquid[3][4]
Boiling Point 269-271 °C231-233 °C
Density ~1.20 g/mL~1.051 g/mL at 25 °C
Solubility Insoluble in water, soluble in organic solvents.Limited water solubility, soluble in ethanol, ether.[1]

Mechanism of Aromatic Nitro Group Reduction

The reduction of an aromatic nitro compound (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron process. The reaction proceeds through several intermediates, primarily the corresponding nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[6][7][8]

The overall transformation can be summarized as: Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

Whether via catalytic hydrogenation or metal-acid reduction, the pathway involves sequential two-electron reduction steps. The nitroso and hydroxylamine intermediates are typically highly reactive and are not isolated under standard reduction conditions.[8][9] Understanding this pathway is crucial for troubleshooting, as incomplete reactions can lead to the presence of these intermediate species as impurities.

Nitro_Reduction_Pathway Start 2-Ethoxynitrobenzene (Ar-NO₂) Nitroso 2-Ethoxynitrosobenzene (Ar-NO) Start->Nitroso + 2[H] - H₂O Hydroxylamine N-(2-Ethoxyphenyl)hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2[H] Product This compound (Ar-NH₂) Hydroxylamine->Product + 2[H] - H₂O

Caption: General pathway for the reduction of a nitroarene.

Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for this synthesis due to its high efficiency, clean reaction profile, and the ease of product isolation.[10] The protocol uses a heterogeneous catalyst, typically palladium on carbon (Pd/C), and hydrogen gas as the reducing agent.

Principle

The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitroarene substrate.[8] This co-adsorption facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction. The choice of solvent is critical; ethanol is highly effective as it solubilizes the starting material and product without interfering with the catalysis.

Materials and Equipment
  • Reagents:

    • 2-Ethoxynitrobenzene (≥98%)

    • Palladium on Carbon (10 wt. % Pd/C, 50% wet basis)

    • Ethanol (anhydrous)

    • Hydrogen gas (high purity)

    • Celite® 545 (for filtration)

    • Sodium Sulfate (anhydrous, for drying)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Hydrogen balloon or Parr hydrogenation apparatus

    • Vacuum filtration apparatus (Büchner funnel)

    • Rotary evaporator

    • Short-path distillation apparatus

    • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxynitrobenzene (16.7 g, 0.1 mol) in anhydrous ethanol (200 mL).

    • Causality: Ethanol serves as an effective solvent that is inert under these conditions. The flask size ensures sufficient headspace for efficient gas-liquid mixing.

  • Catalyst Addition:

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~0.8 g).

    • Expertise & Safety: The catalyst is added under an inert atmosphere to prevent it from coming into contact with flammable solvents in the presence of air, which can cause ignition. Wet Pd/C is used to mitigate its pyrophoric nature when dry.

  • Hydrogenation:

    • Seal the flask, and purge the system by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen gas three times.

    • Maintain a positive pressure of hydrogen using a balloon or set the pressure on a Parr apparatus to 50 psi.

    • Stir the mixture vigorously at room temperature.

    • Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface and to keep the catalyst suspended.

  • Reaction Monitoring:

    • The reaction is exothermic and a slight increase in temperature may be observed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours, as indicated by the complete consumption of the starting material.

  • Catalyst Removal (Work-up):

    • Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.

    • Prepare a pad of Celite® (~1 inch thick) in a Büchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.

    • Expertise & Safety:Never allow the filtered catalyst cake to dry completely in the open air , as it can become pyrophoric and ignite residual solvent vapors. The Celite prevents the fine catalyst particles from passing through the filter paper.

  • Product Isolation and Purification:

    • Combine the filtrate and washings and remove the ethanol using a rotary evaporator.

    • The resulting crude oil can be dissolved in diethyl ether, washed with brine, and dried over anhydrous sodium sulfate.

    • After filtering off the drying agent and removing the solvent, purify the crude this compound by vacuum distillation (Boiling Point: ~95-97 °C at 10 mmHg) to yield a colorless oil.

Table 2: Typical Reaction Parameters and Expected Results
ParameterValue
Scale 0.1 mol
Catalyst Loading ~0.5 mol % Pd
Solvent Ethanol
H₂ Pressure 1 atm (balloon) to 50 psi
Temperature Room Temperature
Reaction Time 4-6 hours
Expected Yield 90-98%
Purity (Post-distillation) >99% (by GC)

Experimental Workflow and Data Visualization

The following diagram illustrates the logical flow of the catalytic hydrogenation protocol, from setup to final product characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 2-Ethoxynitrobenzene in Ethanol B 2. Add Pd/C Catalyst (under N₂) A->B C 3. Purge System with H₂ B->C D 4. Stir Vigorously (4-6h at RT) C->D E 5. Monitor by TLC/GC D->E F 6. Purge with N₂ E->F Reaction Complete G 7. Filter through Celite® F->G H 8. Remove Solvent (Rotary Evaporator) G->H I 9. Vacuum Distillation H->I J 10. Characterize Product (GC-MS, NMR, IR) I->J

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and the correct molecular weight (m/z = 137.18).

  • ¹H NMR: To confirm the proton environment of the molecular structure. Expect signals corresponding to the ethyl group (triplet and quartet), the aromatic protons, and the amine protons.

  • ¹³C NMR: To verify the number and type of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic N-H stretches for the primary amine (~3300-3500 cm⁻¹) and C-O stretches for the ether linkage.

The final product should be stored in a cool, sealed environment away from direct sunlight and air to prevent oxidation, which can cause it to darken over time.[1]

References

  • This compound: Key Properties and Industrial Significance of this Versatile Chemical Intermediate. (2026, January 30). Self-hosted.
  • This compound | C8H11NO | CID 7203. PubChem, National Institutes of Health. Available at: [Link]

  • This compound Bulk Manufacturer, CAS NO 94-70-2. Suze Chemical. Available at: [Link]

  • This compound | CAS 90-05-1 | Aromatic Amine Intermediate. SYNVERTA. Available at: [Link]

  • Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. PMC, National Institutes of Health. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions. Available at: [Link]

  • Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Stack Exchange. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of o-Phenetidine via Iron-Mediated and Catalytic Hydrogenation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

o-Phenetidine, also known as 2-ethoxyaniline (CAS 94-70-2), is a vital chemical intermediate with significant industrial applications.[1][2] This colorless oily liquid, with the molecular formula C8H11NO, serves as a crucial building block in the synthesis of azo dyes, pigments, and various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[1] Given its commercial importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to researchers and chemical industry professionals.

This document provides a detailed guide to two of the most common and effective methods for the synthesis of this compound from its nitro precursor, o-nitrophenetole: the classic iron-mediated Bechamp reduction and the modern catalytic hydrogenation approach. Each section offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety.

Method 1: Iron-Mediated Reduction (Bechamp Reduction)

The Bechamp reduction, first reported in the 1850s, is a historically significant and industrially robust method for converting aromatic nitro compounds to their corresponding anilines using iron as the reducing agent in a mildly acidic medium.[3][4][5] Its primary advantages are the low cost and ready availability of iron powder, making it a highly economical choice for large-scale production.[4][6]

Mechanism of Action

The Bechamp reduction is a heterogeneous reaction that occurs on the surface of the iron particles.[7][8] The overall reaction can be summarized as:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄[3]

The process involves a stepwise reduction of the nitro group. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamino group before the final conversion to the amine.[3] The reaction is typically initiated with a small amount of acid (e.g., hydrochloric acid), which helps to activate the iron surface. The iron is oxidized to form iron(II) and iron(III) oxides, primarily magnetite (Fe₃O₄), a valuable co-product often used as a pigment.[3][6]

A proposed mechanism for the Bechamp reduction is illustrated below:

Catalytic_Hydrogenation_Workflow start Start setup Assemble Hydrogenation Reactor (e.g., Parr Shaker or Flask with H₂ Balloon) start->setup inert Purge System with Inert Gas (e.g., N₂ or Ar) setup->inert charge Charge Reactor with: - o-Nitrophenetole - Solvent (e.g., Ethanol, Methanol) - Pd/C Catalyst (under inert atmosphere) inert->charge hydrogenate Introduce Hydrogen Gas (H₂) - Set Pressure (if applicable) - Begin Vigorous Stirring/Shaking charge->hydrogenate monitor Monitor Reaction Progress (H₂ uptake, TLC, GC) hydrogenate->monitor depressurize Depressurize Reactor and Purge with Inert Gas monitor->depressurize filter Filter Reaction Mixture through Celite® to Remove Pd/C Catalyst depressurize->filter concentrate Remove Solvent via Rotary Evaporation filter->concentrate purify Purify Crude Product (e.g., Vacuum Distillation) concentrate->purify end_node Pure this compound purify->end_node

Caption: General workflow for catalytic hydrogenation.

Detailed Experimental Protocol

Materials and Equipment:

  • o-Nitrophenetole

  • Palladium on Carbon (5% or 10% Pd/C, typically 1-5 mol% Pd)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen (H₂) gas source

  • Hydrogenation apparatus (e.g., Parr shaker, H-Cube, or a round-bottom flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or another filter aid

  • Standard glassware for work-up and purification

Procedure (using a balloon hydrogenation setup):

  • Safety First: This procedure involves flammable hydrogen gas and a pyrophoric catalyst. [9][10]It must be performed in a well-ventilated fume hood, away from ignition sources.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-nitrophenetole (e.g., 10 g, 0.06 mol) in a suitable solvent like ethanol (100 mL).

  • Inerting the Catalyst: In a separate, small vial, weigh the Pd/C catalyst (e.g., 0.3-0.6 g of 10% Pd/C). Wet the catalyst with a small amount of the reaction solvent. Caution: Dry Pd/C can be pyrophoric and may ignite in the presence of air and flammable solvents. [9][10][11]4. Charging the Catalyst: Add the wetted catalyst to the reaction flask under a stream of inert gas.

  • Purging the System: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Introducing Hydrogen: Replace the inert gas line with a balloon filled with hydrogen gas. Evacuate and backfill the flask with hydrogen. Repeat three times.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (the balloon will deflate) or by TLC/GC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst is saturated with hydrogen and highly pyrophoric. [9]Do not allow the filter cake to dry in the air. Quench it immediately by submerging it in a large volume of water.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Process Optimization and Considerations
  • Catalyst Selection: 5% or 10% Pd/C is standard. The choice may depend on the substrate and desired reaction rate. Other catalysts like platinum on carbon (Pt/C) or Raney Nickel can also be used. [12]* Solvent Choice: Polar solvents like ethanol, methanol, or ethyl acetate are commonly used as they effectively dissolve the starting material and facilitate the transport of hydrogen to the catalyst surface. [13]* Pressure and Temperature: For laboratory scale, balloon pressure is often sufficient. For more difficult reductions, higher pressures and temperatures may be required, necessitating the use of a specialized autoclave. [12]* Safety: The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst, especially after use. [10][11][14]Always handle the catalyst under an inert atmosphere or as a wet slurry. [9][10]

Comparative Analysis

ParameterIron-Mediated Reduction (Bechamp)Catalytic Hydrogenation (Pd/C)
Reagents Inexpensive iron powder, mineral acidNoble metal catalyst (Pd), H₂ gas
Cost LowHigh (due to catalyst cost)
Conditions Elevated temperatures (60-100 °C)Often room temperature and pressure
Reaction Time Generally longer (several hours)Typically faster (can be <1 hour)
Yield & Purity Good to excellent, but can have impuritiesGenerally excellent yields and high purity
Scalability Well-established for large industrial scaleReadily scalable, common in pharma
Waste Stream Large volume of iron oxide sludgeMinimal waste, catalyst can be recycled
Safety Concerns Exothermic reaction, handling of acidFlammable H₂ gas, pyrophoric catalyst
Functional Group Tolerance ModerateCan be less selective, may reduce other groups [15]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C-O stretches).

  • Refractive Index: A physical constant that can be compared to literature values (n20/D ≈ 1.555).

Conclusion

Both the Bechamp reduction and catalytic hydrogenation are effective methods for the synthesis of this compound from o-nitrophenetole. The choice between the two often depends on the scale of the reaction, cost considerations, available equipment, and the desired purity of the final product. The Bechamp reduction remains a viable, low-cost option for large-scale industrial production, while catalytic hydrogenation offers a cleaner, often faster, and high-yielding alternative that is particularly well-suited for laboratory and pharmaceutical manufacturing settings where purity is paramount. Proper adherence to safety protocols is critical for the successful and safe execution of both procedures.

References

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • University of California, Berkeley. LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 30). This compound: Key Properties and Industrial Significance of this Versatile Chemical Intermediate. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2010, March 5). Standard Operating Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. Béchamp reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • ResearchGate. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • IRINS. Experimental study of Bechamp process for nitrobenzene reduction to aniline. Retrieved from [Link]

  • PrepChem.com. Preparation of p-phenetidine. Retrieved from [Link]

  • University of California, Berkeley. Hydrogenation. Retrieved from [Link]

  • Scribd. Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

  • Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]

  • SYNVERTA. This compound | CAS 90-05-1 | Aromatic Amine Intermediate. Retrieved from [Link]

  • PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

Sources

Technical Application Note: Handling and Purification of Air-Sensitive o-Phenetidine in Inert Atmospheres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidation Challenge

o-Phenetidine (2-ethoxyaniline) is a critical intermediate in the synthesis of pharmaceuticals, dyes, and fine chemicals. However, its utility is frequently compromised by its high susceptibility to oxidation. Commercial samples, even those stored under argon, often degrade into red-brown impurities (azobenzenes and N-oxides) upon exposure to trace oxygen or light.

These impurities act as radical scavengers in polymerization reactions and can poison metal catalysts in cross-coupling chemistries. This guide defines the protocol for restoring this compound to >99% purity and maintaining that integrity within a glovebox environment.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyValueNotes
CAS Number 94-70-2
Molecular Weight 137.18 g/mol
Boiling Point 229–231 °C (at 760 mmHg)High boiling point requires vacuum distillation.
Density 1.051 g/mL (at 25 °C)Denser than water.
Appearance (Pure) Colorless to pale straw liquid
Appearance (Oxidized) Red to dark brown/blackDo not use if dark brown.
Flash Point >110 °C
Toxicity High Methemoglobinemia hazard; potential carcinogen.

Protocol A: Purification (Vacuum Distillation)

Rationale: Simple degassing is insufficient for oxidized anilines. Distillation over zinc dust is required to reduce N-oxides and inhibit further oxidation during the heating process.

Materials Required[6][12][13][14][15][16][17][18]
  • Vacuum line (Schlenk line) capable of <1 mmHg.

  • Short-path distillation head with vigorous cooling (chilled water).

  • Zinc dust (activated).

  • Round-bottom flask (RBF) with stir bar.

  • Schlenk storage flask (Straus flask) or glovebox transfer vessel.

Step-by-Step Methodology
  • System Prep: Bake out all glassware in an oven at 120°C for 2 hours. Assemble hot to prevent moisture adsorption.

  • Charging: In a fume hood, charge the boiling flask with commercial this compound.

  • Additive: Add 1-2% w/w Zinc Dust .

    • Mechanism:[1][2][3][4][5] Zinc acts as a reducing agent, converting trace oxidation products (N-oxides) back to the amine and preventing oxidative polymerization during heating.

  • Degassing: Connect the flask to the vacuum manifold. Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen.

    • Freeze: Submerge in liquid nitrogen (

      
      ) until solid.
      
    • Pump: Open to dynamic vacuum for 10 minutes.

    • Thaw: Close vacuum, thaw in warm water bath.

  • Distillation:

    • Maintain dynamic vacuum.

    • Heat the oil bath slowly. This compound distills at approx. 85–90 °C at 0.5 mmHg .

    • Discard the first 5-10% (foreshoot) . This fraction contains water and volatile impurities.[2]

    • Collect the main fraction (colorless) directly into a pre-weighed Schlenk storage flask.

  • Storage: Backfill the receiving flask with Argon, seal tightly, and wrap in aluminum foil (light protection).

Protocol B: Glovebox Transfer & Atmosphere Control

Atmosphere Specifications[13]
  • Oxygen (

    
    ):  < 0.5 ppm (Strict limit; amines react rapidly).
    
  • Moisture (

    
    ):  < 0.5 ppm.
    
  • Catalyst Warning: Amines can poison copper-based catalyst beds. Ensure your glovebox circulation system is rated for amine exposure, or use a dedicated charcoal trap.

Transfer Logic (The "Antechamber Cycle")
  • Vessel Check: Ensure the Schlenk flask containing purified this compound is sealed with high-vacuum grease and a clip.

  • Antechamber Loading: Place the flask in the large antechamber.

  • Cycling: Perform 3 x Vacuum/Refill cycles .

    • Note: Do not evacuate for prolonged periods (>20 mins) if the flask uses a ground glass stopcock, as the internal pressure of the flask may pop the plug.

  • Entry: Bring the flask into the main box.

Workflow Visualization

PurificationWorkflow Raw Raw this compound (Red/Brown) Zn Add Zn Dust (Reductant) Raw->Zn Mix FPT Freeze-Pump-Thaw (Degas) Zn->FPT De-oxygenate Distill Vacuum Distillation (Remove Impurities) FPT->Distill Heat under Vac Pure Pure Distillate (Colorless) Distill->Pure Collect Main Fraction Box Glovebox Transfer (Antechamber) Pure->Box Transfer

Figure 1: Purification and transfer workflow for restoring oxidized this compound.

Protocol C: Handling & Reaction Setup

Weighing and Transfer
  • Viscosity: this compound is oily. Avoid pouring.

  • Syringe Technique: Use a glass gas-tight syringe with a long stainless steel needle.

    • Tip: Pre-rinse the syringe with anhydrous solvent (e.g., THF) inside the box to lubricate the plunger.

  • Gravimetric Addition:

    • Tare a vial containing the solvent.

    • Add this compound via syringe.

    • Re-weigh to determine exact mass added.

Spill Management (Critical)

Anilines permeate nitrile gloves.[2] If a droplet falls on your glove:

  • IMMEDIATELY place a second pair of gloves over the contaminated pair.

  • Exit the glovebox protocol (if safe) or change gloves via the glove-port method immediately.

  • Wipe the spill with a tissue soaked in dilute acid (e.g., 1M HCl in methanol) to convert the amine to a non-volatile salt, then clean with solvent.

Reaction Decision Tree

HandlingLogic Start Start Handling CheckColor Check Color Start->CheckColor IsClear Clear/Straw? CheckColor->IsClear Proceed Proceed with Reaction IsClear->Proceed Yes Redistill STOP: Re-distill IsClear->Redistill No (Brown) Spill Spill Occurs? Proceed->Spill Clean Neutralize (Acid/MeOH) Double Glove Spill->Clean Yes

Figure 2: Operational logic for quality control and safety during handling.

Waste Disposal & Decontamination

  • Quenching: Unused this compound should not be removed from the box as a free amine if possible. React with an acid chloride or mix with excess dilute HCl to form the stable anilinium salt.

  • Removal: Bag all solid waste (tissues, vials) in a sealed ziplock bag inside the glovebox before transferring out.

  • Disposal: Label clearly as "Toxic: Aromatic Amine" . Dispose of via high-temperature incineration. Do not mix with oxidizing acid waste (nitric acid) as this may be explosive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: this compound. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

Sources

Procedure for N-acetylation of o-Phenetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis & Isolation of N-(2-Ethoxyphenyl)acetamide (N-Acetyl-o-Phenetidine)

Executive Summary & Application Context

In the development of analgesic therapeutics, particularly those based on the acetanilide scaffold (e.g., Acetaminophen, Phenacetin), the control of regiochemical purity is paramount. While Phenacetin (N-(4-ethoxyphenyl)acetamide) was historically significant, its synthesis from ethylated phenols or direct ethylation often yields trace amounts of the ortho-isomer.

This Application Note details the specific synthesis of N-acetyl-o-phenetidine (N-(2-ethoxyphenyl)acetamide). Unlike its para-isomer (MP ~135°C), the ortho-isomer melts at ~79°C and exhibits distinct solubility profiles due to intramolecular hydrogen bonding. This protocol is designed for researchers requiring high-purity analytical standards for impurity profiling (HPLC/GC-MS) and Structure-Activity Relationship (SAR) studies regarding steric hindrance in metabolic hydrolysis.

Chemical Theory & Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution . The amine nitrogen of o-phenetidine attacks the carbonyl carbon of acetic anhydride.[1] The reaction is driven forward by the varying nucleophilicity of the amine and the leaving group ability of the acetate ion.

Critical Mechanistic Insight: The ortho-ethoxy group provides significant steric bulk compared to the para-isomer. While the electron-donating effect of the ethoxy group (


 effect) activates the ring, the steric hindrance at the ortho position can slightly retard the rate of attack compared to p-phenetidine. Furthermore, the resulting amide often exhibits an intramolecular hydrogen bond between the amide proton and the ether oxygen, lowering the melting point and increasing solubility in non-polar solvents.
Reaction Pathway Diagram

ReactionMechanism Start This compound (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Transition Elimination of Acetate Intermediate->Transition Proton Transfer Product N-Acetyl-o-phenetidine (Target) Transition->Product Collapse Byproduct Acetic Acid Transition->Byproduct

Caption: Nucleophilic acyl substitution pathway converting this compound to N-acetyl-o-phenetidine.

Safety & Pre-requisites

Hazard Class: Acute Toxicity (Category 3)

  • This compound (CAS 94-70-2): Highly toxic by inhalation, skin contact, and ingestion. Potential methaemoglobinemia inducer. Handle only in a fume hood.

  • Acetic Anhydride: Corrosive lachrymator. Reacts violently with water.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, lab coat.

Equipment:

  • Round-bottom flask (100 mL) with reflux condenser.

  • Magnetic stirrer/hot plate.

  • Ice-water bath.[2]

  • Vacuum filtration setup (Büchner funnel).

Experimental Protocol

This protocol utilizes a buffered aqueous-acetic acid method . This method is preferred over neat reaction or organic solvent methods for generating analytical standards because it allows for easy removal of unreacted amine and prevents di-acetylation.

Step-by-Step Methodology

1. Solubilization & Salt Formation

  • In a 100 mL flask, suspend 5.0 g (36.5 mmol) of this compound in 75 mL of water .

  • Slowly add 3.0 mL of concentrated HCl .

    • Why: This converts the toxic free amine into the water-soluble hydrochloride salt, reducing volatility and ensuring a homogeneous starting phase.

  • Add 2.0 g of Activated Carbon , heat to 50°C for 5 minutes, and filter while warm.

    • Why:this compound oxidizes rapidly upon air exposure (turning red/brown). Carbon treatment removes these oxidative impurities early.

2. Acetylation (The "Lumière-Barbier" Modification)

  • Transfer the clear filtrate to a clean flask.

  • Prepare a solution of 5.5 g Sodium Acetate (anhydrous) in 15 mL water .

  • Warm the amine-HCl solution to 50°C .

  • Add 4.0 mL (42 mmol) of Acetic Anhydride in one portion, followed immediately by the Sodium Acetate solution.

  • Swirl vigorously for 5–10 minutes.

    • Mechanism:[3] The NaOAc buffers the HCl, liberating the free amine in situ, which is immediately acetylated by the anhydride. This prevents the "oiling out" of unreacted amine.

3. Crystallization & Isolation

  • Cool the mixture slowly to room temperature, then place in an ice bath (0–4°C) for 30 minutes.

  • Observation: The ortho-isomer may initially separate as an oil due to its low MP (~79°C). Vigorous stirring is required to induce crystallization.[2] Scratch the glass side if necessary.

  • Filter the white crystalline solid via vacuum filtration.

  • Wash with ice-cold water (

    
     mL) to remove acetic acid and sodium salts.
    

4. Purification (Recrystallization)

  • Solvent System: Ethanol/Water (1:1 v/v).

  • Dissolve the crude solid in minimum boiling ethanol. Add hot water until turbidity just appears. Cool slowly.

  • Drying: Dry in a vacuum desiccator over silica gel or

    
    . Do not oven dry above 60°C due to low melting point.
    

Process Control & Characterization

To validate the synthesis, you must distinguish the product from the starting material and the potential para-isomer impurity.

Comparative Data Table
PropertyN-Acetyl-o-phenetidine (Target)Phenacetin (para-isomer)This compound (Start Material)
CAS No. 581-08-862-44-294-70-2
Physical State White Crystalline SolidWhite Crystalline SolidOily Liquid (Red/Brown if old)
Melting Point 78 – 80 °C 134 – 136 °C< -20 °C
Solubility (H2O) Low (Cold), Moderate (Hot)Very LowLow
IR (C=O) ~1655 cm⁻¹ (Amide I)~1660 cm⁻¹N/A
1H NMR (Key)

8.1 (Broad s, NH)

9.6 (Broad s, NH)

3.5 (Broad s, NH2)
Self-Validating Analytical Workflow

QC_Workflow Sample Isolated Crystals MP_Check Melting Point Test Target: 79°C Sample->MP_Check TLC TLC (EtOAc:Hexane 1:1) Check vs Start Material Sample->TLC Decision Pass? MP_Check->Decision TLC->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst MP < 76°C Final Release for Assay/Standard Decision->Final MP > 78°C Recryst->Sample

Caption: Quality Control decision tree for validating N-acetyl-o-phenetidine purity.

Troubleshooting & Optimization

  • Product Oils Out:

    • Cause: Reaction temperature too high or product concentration too high.

    • Fix: Re-heat to dissolve the oil, add a seed crystal (if available), and cool very slowly with rapid stirring. The ortho-isomer is notorious for supercooling.

  • Red/Brown Coloration:

    • Cause: Oxidation of residual this compound.

    • Fix: The carbon filtration step (Step 1) is critical. If color persists, recrystallize with a pinch of sodium metabisulfite added to the solvent.

  • Low Yield:

    • Cause: Hydrolysis of acetic anhydride before reaction with amine.

    • Fix: Ensure the anhydride is added before the sodium acetate solution, or ensure the amine is fully dissolved before adding the anhydride.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11068, N-(2-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetamide, N-(2-ethoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

o-Phenetidine storage conditions to prevent oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Storage and Handling Protocols for o-Phenetidine to Mitigate Oxidative Degradation

Executive Summary

This compound (2-Ethoxyaniline) is a critical intermediate in the synthesis of pharmaceuticals and dyes.[1][2] However, its electron-rich aromatic amine structure renders it highly susceptible to auto-oxidation, resulting in the formation of colored impurities (azo compounds, quinone imines) that compromise downstream reaction yields and purity profiles.[1] This guide outlines a rigorous, self-validating protocol for the storage and handling of this compound, emphasizing inert atmosphere management and temperature control to arrest radical-mediated degradation pathways.[1]

Mechanism of Degradation

To prevent degradation, one must understand the enemy. This compound oxidizes primarily through a free-radical mechanism driven by atmospheric oxygen and catalyzed by light and heat.[1]

The Chemical Causality: The ethoxy group (-OEt) at the ortho position is a strong electron-donating group (EDG).[1] This increases the electron density on the nitrogen atom and the aromatic ring, significantly lowering the oxidation potential compared to aniline.

  • Initiation: Light (UV/Vis) or trace metal ions catalyze the abstraction of a hydrogen atom from the amine (-NH2), generating a nitrogen-centered radical.[1]

  • Propagation: These radicals couple to form hydrazobenzene intermediates, which further oxidize to colored azo compounds (e.g., 2,2'-diethoxyazobenzene).[1] Alternatively, radical attack on the ring leads to polymerization (tars).[1]

  • Consequence: The liquid shifts from colorless to yellow, then red/brown.[1] Even 0.1% oxidation can significantly alter the refractive index and inhibit metal-catalyzed cross-coupling reactions.[1]

OxidationPathway Phenetidine This compound (Colorless Liquid) Radical N-Centered Radical [Intermediate] Phenetidine->Radical hν / O2 / Heat Hydrazo Hydrazobenzene Derivative Radical->Hydrazo Dimerization Polymers Polymers/Tars (Dark Sludge) Radical->Polymers Ring Coupling Azo 2,2'-Diethoxyazobenzene (Red/Brown Impurity) Hydrazo->Azo Oxidation (-2H)

Figure 1: The electron-donating ethoxy group facilitates radical formation, leading to colored azo dimers and polymers.[1]

Storage Protocol: The "Inert-Cold-Dark" System

Standard "cool, dry place" advice is insufficient for high-purity applications.[1] The following protocol ensures stability for 12+ months.

A. Container Selection
  • Material: Borosilicate Glass (Type I).[1] Avoid plastics (polyethylene), as this compound can leach plasticizers and oxygen permeates plastics over time.[1]

  • Closure: Teflon (PTFE)-lined screw caps or crimp-top septum vials.[1]

  • Light Protection: Amber glass is mandatory. If clear glass is used, wrap entirely in aluminum foil.[1]

B. The Argon Blanket Technique

Argon is superior to Nitrogen for this application because it is denser than air.[1] It settles over the liquid surface, creating a more stable physical barrier against oxygen.[1]

Protocol:

  • Purge: Insert a long needle connected to an Argon source into the storage vessel, positioning the tip 1 cm above the liquid surface.

  • Flow: Flow Argon at a low rate (gentle stream) for 30-60 seconds to displace headspace air.

  • Seal: While the gas is still flowing, withdraw the needle and immediately seal the cap tightly.

  • Parafilm: Wrap the cap junction with Parafilm M to prevent passive gas exchange.[1]

C. Environmental Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). Lower temperatures kinetically inhibit the radical propagation steps.[1]

  • Note: this compound may solidify or become viscous near -20°C. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the bottle.[1]

StorageWorkflow Receipt 1. Receipt of Chemical (Check Seal & Color) QC 2. Initial QC (Refractive Index/GC) Receipt->QC Aliquot 3. Aliquot into Amber Vials (Minimize Headspace) QC->Aliquot Pass Argon 4. Argon Overlay (Displace O2) Aliquot->Argon Seal 5. PTFE Seal & Parafilm Argon->Seal Store 6. Store at 2-8°C Seal->Store

Figure 2: Workflow for processing incoming this compound stock to maximize shelf-life.

Quality Control & Validation

Before using stored stock in critical synthesis, validate its purity.[1] Visual inspection is the first line of defense.[1]

QC Specification Table

ParameterSpecificationMethodSignificance
Appearance Colorless to pale yellow liquidVisualDark brown/red indicates significant oxidation.[1]
Purity ≥ 98.0%GC-FIDQuantifies impurities.[1]
Refractive Index

1.5550 ± 0.0005
RefractometerSensitive to organic contaminants.[1]
Water Content < 0.5%Karl FischerWater accelerates hydrolysis and oxidation.[1]

Self-Validation Test:

  • The "Paper Test": Place a drop of this compound on white filter paper.[1]

    • Pass: The spot is colorless or very faint yellow and evaporates cleanly.[1]

    • Fail: The spot leaves a brown ring or permanent stain (oxidation products are non-volatile solids/tars).[1]

Remediation of Oxidized Stock

If the material has turned dark brown, it must be purified before use. Do not use oxidized amine for metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), as impurities poison the catalyst. [1]

Vacuum Distillation Protocol:

  • Setup: Short-path distillation apparatus with a vigorous stir bar.

  • Pressure: Reduce system pressure to < 10 mmHg (High Vacuum is preferred).

  • Heat: Gently heat the oil bath. Boiling point is ~128°C at 14 mmHg (standard BP is ~230°C at atm).[1]

  • Collection:

    • Discard the first 5% (fore-run) containing water and volatile lights.[1]

    • Collect the main fraction (colorless).[1]

    • Stop before the pot runs dry; the residue contains the azo/polymer impurities (potentially explosive if overheated).

  • Immediate Storage: Flush the receiving flask with Argon immediately upon completion.

Safety & Toxicity (E-E-A-T)

Warning: this compound is toxic and a potent methemoglobinemia inducer.[1]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles.[1]

  • Ventilation: Always handle in a fume hood.

  • First Aid:

    • Skin Contact: Wash immediately with soap and water.[1][3] The lipophilic nature allows rapid absorption; do not use solvents (ethanol) to wash skin as this increases absorption.[1]

    • Inhalation:[4][5][6] Move to fresh air.[1][6] Seek medical attention if cyanosis (blue lips/fingernails) appears.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7203, this compound.[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. 2-Ethoxyaniline Thermochemical Data.[1] Retrieved from [Link][1]

Sources

Preparation of Azo Coupling Components Using o-Phenetidine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications associated with the synthesis of azo coupling components derived from o-phenetidine (2-ethoxyaniline). As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of Azo Compounds from this compound

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic dyes. Their extended conjugated systems are responsible for their vibrant colors, making them indispensable in the textile, printing, and food industries. Beyond their chromatic properties, the azo scaffold is a privileged structure in medicinal chemistry and drug development. Azo compounds have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties.

This compound, an aromatic amine with an ethoxy group at the ortho position, serves as a valuable starting material for the synthesis of a specific class of azo compounds. The presence of the ethoxy group can influence the final properties of the azo dye, such as its color, solubility, and binding affinity to various substrates. This guide will focus on the foundational two-step reaction for preparing azo compounds from this compound: diazotization followed by azo coupling.

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo compounds from this compound is a classic example of electrophilic aromatic substitution. The overall process can be broken down into two critical stages:

Stage 1: Diazotization of this compound

In this step, the primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This is achieved by treating an acidic solution of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1] The reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures; therefore, it is crucial to maintain the reaction temperature between 0-5°C.[2]

Stage 2: Azo Coupling

The freshly prepared diazonium salt acts as an electrophile and is immediately used in the coupling reaction with an electron-rich aromatic compound (the coupling component). Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component, resulting in the formation of the stable azo linkage (-N=N-).

The following diagram illustrates the general workflow for the preparation of azo coupling components from this compound.

Azo_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification o_phenetidine This compound hcl_naono2 HCl, NaNO2 o_phenetidine->hcl_naono2 Dissolution ice_bath Ice Bath (0-5°C) hcl_naono2->ice_bath Cooling diazonium_salt o-Ethoxyphenyl Diazonium Chloride ice_bath->diazonium_salt Diazotization azo_dye Azo Dye Precipitate diazonium_salt->azo_dye coupling_component Coupling Component (e.g., 2-Naphthol) alkaline_solution Alkaline Solution (e.g., NaOH) coupling_component->alkaline_solution Dissolution alkaline_solution->diazonium_salt Slow Addition with Stirring filtration Vacuum Filtration azo_dye->filtration washing Washing with Cold Water filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization pure_azo_dye Pure Azo Dye recrystallization->pure_azo_dye

Caption: General workflow for the synthesis of azo dyes from this compound.

Safety and Handling of this compound

Trustworthiness through Safety: Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

This compound is a toxic and combustible liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. Prolonged or repeated exposure may cause organ damage. Therefore, all handling of this compound must be conducted in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Detailed Experimental Protocol: Synthesis of 1-(2-Ethoxyphenylazo)-2-naphthol

This protocol provides a detailed, step-by-step methodology for a representative synthesis of an azo dye using this compound and 2-naphthol as the coupling component.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound137.182.74 g (2.5 mL)0.02
Concentrated HCl36.465.0 mL~0.06
Sodium Nitrite (NaNO₂)69.001.40 g0.02
2-Naphthol144.172.88 g0.02
Sodium Hydroxide (NaOH)40.002.0 g0.05
Deionized Water18.02As needed-
Ethanol46.07For recrystallization-
Ice-As needed-

Equipment:

  • 100 mL and 250 mL beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Glass rod

  • Buchner funnel and filter flask

  • Melting point apparatus

  • UV-Vis spectrophotometer

  • FTIR spectrometer

Part 1: Diazotization of this compound
  • Preparation of the Amine Salt Solution: In a 100 mL beaker, combine 2.74 g (2.5 mL) of this compound with 5.0 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture until the this compound has completely dissolved to form this compound hydrochloride.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0-5°C with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[3]

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 1.40 g of sodium nitrite in 10 mL of cold deionized water.

  • Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over a period of 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5°C. Continue stirring for an additional 10 minutes after the addition is complete. The resulting clear solution contains the o-ethoxyphenyl diazonium chloride.

Part 2: Azo Coupling Reaction
  • Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 2.88 g of 2-naphthol in 50 mL of a 10% sodium hydroxide solution (prepared by dissolving 5 g of NaOH in 45 mL of water). Stir until the 2-naphthol is fully dissolved.

  • Cooling: Cool the 2-naphthol solution in an ice bath to 0-5°C.

  • Coupling: While vigorously stirring the cold 2-naphthol solution, slowly add the freshly prepared, cold diazonium salt solution. An intensely colored precipitate of 1-(2-ethoxyphenylazo)-2-naphthol should form immediately.[3]

  • Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part 3: Isolation and Purification
  • Filtration: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter paper with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Press the solid between sheets of filter paper to remove excess water and then allow it to air dry.

  • Recrystallization: For purification, recrystallize the crude product from a suitable solvent such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at a low temperature.

Characterization and Validation

A key aspect of scientific integrity is the validation of the synthesized product. The following characterization methods are recommended:

  • Yield Calculation: Weigh the final, dry product and calculate the percentage yield based on the limiting reagent (this compound).

  • Melting Point Determination: Measure the melting point of the purified product. A sharp melting point range indicates high purity. For comparison, the analogous compound 1-phenylazo-2-naphthol has a melting point of 131-134°C.[3]

  • Thin Layer Chromatography (TLC): Assess the purity of the compound using TLC on a silica gel plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). A single spot indicates a pure compound.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: The UV-Vis spectrum of the azo dye dissolved in a suitable solvent (e.g., ethanol) is expected to show strong absorption in the visible region (typically 400-500 nm) due to the extended π-conjugation of the azo chromophore. The λmax of 1-phenylazo-2-naphthol is reported to be around 489 nm.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N=N stretch (typically weak, around 1400-1600 cm⁻¹), the O-H stretch of the naphthol group (a broad band around 3200-3600 cm⁻¹), and C-O stretching for the ethoxy group.

The logical flow of the synthesis and characterization process is depicted in the following diagram:

Logical_Flow start Start: This compound & 2-Naphthol diazotization Diazotization (0-5°C) start->diazotization coupling Azo Coupling (Alkaline, 0-5°C) diazotization->coupling isolation Isolation & Purification coupling->isolation characterization Characterization (MP, TLC, Spectroscopy) isolation->characterization end End: Pure Azo Dye characterization->end

Sources

o-Phenetidine derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Determination of o-Phenetidine in Drug Substances via TFAA Derivatization

Executive Summary & Regulatory Context

This compound (2-ethoxyaniline) is a known genotoxic impurity (GTI) and a primary metabolite of phenacetin. It is frequently monitored in Paracetamol (Acetaminophen) and related analgesic drug substances. Under ICH M7(R1) guidelines, this compound is classified as a Class 1/2 mutagenic impurity, requiring control to very low levels—often below the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day due to its specific carcinogenic potency.

Direct analysis of this compound by GC-MS is possible but often suffers from peak tailing (due to the primary amine) and poor sensitivity in the presence of high-concentration drug matrices. This Application Note details a Trifluoroacetic Anhydride (TFAA) derivatization protocol . This method converts the polar amine into a volatile, stable N-trifluoroacetyl derivative, significantly enhancing chromatographic shape, separation efficiency, and mass spectrometric response (via electronegative fluorine atoms).

Chemical Principle & Mechanism

The core of this protocol is the acylation of the primary amine group of this compound with TFAA. This reaction proceeds rapidly under mild heating, replacing an active hydrogen on the nitrogen atom with a trifluoroacetyl group.

Reaction Scheme: this compound (


) + TFAA (

)

N-TFA-o-phenetidine (

) + Trifluoroacetic Acid

This transformation increases the molecular weight from 137 Da to 233 Da, shifting the analyte into a cleaner mass spectral window and reducing adsorption in the GC inlet.

ReactionMechanism Reactant This compound (Primary Amine) Intermediate Transition State (Acylation) Reactant->Intermediate + Base (Pyridine) Reagent TFAA (Anhydride) Reagent->Intermediate Product N-TFA-o-phenetidine (Derivatized Analyte) Intermediate->Product Heat (60°C) Byproduct Trifluoroacetic Acid (Removed in Wash) Intermediate->Byproduct

Figure 1: Reaction pathway for the derivatization of this compound using TFAA.

Method Development Strategy

Matrix Elimination (The "Back-Extraction" Technique)

Analyzing trace impurities (ppm level) in a bulk API (mg level) requires rigorous cleanup. Paracetamol, being a phenol, can co-derivatize or saturate the detector. We utilize the basicity of this compound (


) versus the acidity of Paracetamol (

) to separate them before derivatization.
  • Acidic Wash: Dissolve sample in dilute acid. This compound protonates (stays aqueous); Paracetamol remains neutral (extracts into organic/discard).

  • Basification: Adjust aqueous phase to pH > 11. This compound becomes neutral.

  • Extraction: Extract neutral this compound into Dichloromethane (DCM) for derivatization.

Mass Spectrometry: SIM Mode Selection

To achieve low LOD (Limit of Detection), Selected Ion Monitoring (SIM) is mandatory.

  • Target Analyte: N-TFA-o-phenetidine (MW 233).

  • Ionization: Electron Impact (EI), 70 eV.

  • Predicted Fragmentation:

    • m/z 233: Molecular Ion (

      
      ).
      
    • m/z 164: Base Peak (Loss of

      
       group).
      
    • m/z 136: Loss of

      
      .
      

Detailed Experimental Protocol

Reagents & Equipment
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (HPLC Grade, Anhydrous).

  • Reagents: Trifluoroacetic Anhydride (TFAA) (>99%), Pyridine (Anhydrous), Sodium Hydroxide (1N), Hydrochloric Acid (0.1N).

  • Standards: this compound reference standard; Internal Standard (IS): this compound-d5 (preferred) or 2-Bromoaniline.

Sample Preparation Workflow

Workflow Step1 1. Dissolution Dissolve 100mg API in 5mL 0.1N HCl Step2 2. Matrix Removal Wash with 5mL Ethyl Acetate (Discard Organic Layer containing Paracetamol) Step1->Step2 Step3 3. pH Adjustment Add 1N NaOH to Aqueous Layer (Adjust to pH > 11) Step2->Step3 Step4 4. Analyte Extraction Extract with 2 x 3mL DCM Combine Organic Layers Step3->Step4 Step5 5. Derivatization Add 50µL Pyridine + 100µL TFAA Heat at 60°C for 20 min Step4->Step5 Step6 6. Neutralization & Dry Wash with NaHCO3, Dry over Na2SO4 Inject to GC-MS Step5->Step6

Figure 2: Step-by-step extraction and derivatization workflow.

Step-by-Step Procedure
  • Extraction:

    • Weigh 100 mg of Drug Substance into a centrifuge tube.

    • Add 5.0 mL of 0.1 N HCl . Vortex to dissolve.

    • Add 5.0 mL Ethyl Acetate . Shake for 1 min. Centrifuge. Discard the upper organic layer (removes bulk Paracetamol).

    • Add 1.0 mL 1 N NaOH to the aqueous layer (pH should be > 11).

    • Add 3.0 mL Dichloromethane (DCM) . Shake vigorously for 2 min. Centrifuge.

    • Transfer the lower organic layer (DCM) to a clean reaction vial.

  • Derivatization:

    • To the DCM extract, add 50 µL Pyridine (acid scavenger).

    • Add 100 µL TFAA .[1] Cap immediately (TFAA is moisture sensitive).

    • Heat block: 60°C for 20 minutes .

    • Cool to room temperature.[1][2]

  • Post-Reaction Cleanup (Critical for Column Life):

    • Evaporate the mixture to near dryness under Nitrogen.[1]

    • Reconstitute in 1.0 mL Ethyl Acetate.

    • Add 1.0 mL 5% NaHCO3 solution (neutralizes residual acid). Vortex briefly.

    • Transfer the organic (top) layer to a GC vial containing anhydrous

      
      .
      

GC-MS Operating Conditions

ParameterSettingRationale
Instrument Agilent 7890/5977 (or equivalent)Single Quadrupole sufficient.
Column Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm)5% Phenyl phase provides ideal selectivity for aromatics.
Inlet Splitless Mode, 250°CMaximizes sensitivity for trace impurities.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard optimal velocity.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp removes late eluters; analyte elutes ~8-10 min.
Transfer Line 280°CPrevents condensation.
MS Source 230°C (EI Mode)Standard source temp.
Acquisition SIM Mode (Solvent Delay: 4.0 min)Quant Ion: 233Qual Ions: 164, 136

Validation & Performance Criteria

To ensure the method is "Self-Validating," run the following system suitability tests:

  • Specificity: Inject a blank matrix (derivatized). No peak should appear at the retention time of N-TFA-o-phenetidine.

  • Sensitivity (LOD): The S/N ratio for the 0.5 ppm standard must be > 10:1.

  • Recovery: Spike the API with this compound at the specification limit (e.g., 5 ppm). Recovery must be 85% - 115% .

Typical Data:

AnalyteRetention Time (min)Quant Ion (m/z)Linearity (

)
LOD (ppm relative to API)
This compound-TFA9.45233> 0.9990.05 ppm

Troubleshooting Guide

  • Issue: Low Response.

    • Cause: Moisture in the reaction vial hydrolyzed the TFAA.

    • Fix: Ensure all glassware is oven-dried. Use anhydrous solvents.[1] Increase TFAA volume.

  • Issue: Tailing Peaks.

    • Cause: Incomplete derivatization or active sites in the liner.

    • Fix: Replace inlet liner (use deactivated glass wool). Check pyridine quality.

  • Issue: Ghost Peaks.

    • Cause: Paracetamol carryover.

    • Fix: Ensure the initial Ethyl Acetate wash (Step 1 of extraction) is thorough.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[3] Link

  • Sigma-Aldrich . Trifluoroacetic anhydride (TFAA) Product Information & Protocols. Link

  • NIST Chemistry WebBook . Mass Spectrum of Trifluoroacetyl Derivatives. National Institute of Standards and Technology. Link

  • Murray, S., & Boobis, A. R. (1986).[4] An assay for paracetamol...[4][5][6] using gas chromatography/electron capture negative ion chemical ionization mass spectrometry. Biomed Environ Mass Spectrom.[4][7] Link

Sources

Application Note: Solvent Selection for o-Phenetidine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selection of an appropriate solvent for the liquid-liquid extraction of o-phenetidine. It covers the foundational physicochemical principles, a comparative analysis of suitable solvents, and a detailed, field-proven protocol for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Solvent Selection

This compound (2-ethoxyaniline) is a pivotal chemical intermediate in various manufacturing sectors, including the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs) like analgesics and anti-inflammatory agents.[1] Its efficient purification and isolation from reaction mixtures or environmental matrices are paramount for ensuring final product quality and process efficiency. Liquid-liquid extraction (LLE) is a fundamental technique for this purpose, and its success is critically dependent on the judicious selection of the extraction solvent.

An optimal solvent ensures high recovery of this compound while minimizing the co-extraction of impurities, thereby streamlining downstream processing. This guide explains the causality behind solvent choice, providing a robust framework for developing and optimizing extraction protocols.

Part 1: Foundational Principles of this compound Extraction

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is the cornerstone of solvent selection. These properties dictate its behavior in a two-phase system.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
Appearance Colorless to reddish-brown oily liquid[1][2]
Boiling Point 231-233 °C (448-451 °F)[3]
Density 1.051 g/mL at 25 °C[3]
Water Solubility Slightly soluble (0.5-1.0 g/100 mL at 24.5 °C)[3]
Solubility in Organics Soluble in ethanol, ether, benzene, and chloroform[1][3][4]
pKa (of the conjugate acid) 4.43 at 28 °C[3]
The Indispensable Role of pH in Extraction

As an aromatic amine, this compound is a weak base. The pH of the aqueous phase is the most powerful variable in controlling its extractability. The amino group (-NH₂) can be protonated by an acid to form the water-soluble phenetidinium ion (-NH₃⁺).

This equilibrium is governed by the pKa of the conjugate acid (phenetidinium), which is approximately 4.43.[3]

  • At pH < pKa (e.g., pH 2): this compound will be predominantly in its protonated, ionic form (C₈H₁₁NOH⁺). This form is highly soluble in the aqueous phase and virtually insoluble in most organic solvents.

  • At pH > pKa (e.g., pH 9-13): this compound will exist as the neutral, free base (C₈H₁₁NO). This form is significantly more soluble in organic solvents than in water, making it readily extractable.[5][6]

This principle is the key to a selective and efficient extraction. By basifying the aqueous solution, the equilibrium is shifted entirely to the organic-soluble free base, maximizing its partition into the organic solvent.

pH_Equilibrium cluster_phase Aqueous Phase Aqueous_Acidic o-Phenetidinium Ion (Water Soluble) Aqueous_Basic This compound (Free Base) (Organic Soluble) Aqueous_Acidic->Aqueous_Basic Add Base (e.g., NaOH) (pH > 6.5) Aqueous_Basic->Aqueous_Acidic Add Acid (e.g., HCl) (pH < 2.5)

Caption: pH-dependent equilibrium of this compound in an aqueous solution.

Part 2: Comparative Analysis of Extraction Solvents

The ideal solvent should exhibit high solubility for the target compound, be immiscible with the initial solution, possess a suitable boiling point for easy removal, and be safe to handle.[7][8] The selection process often involves a trade-off between extraction efficiency (capacity and selectivity) and practical considerations like safety and cost.[9]

Here is a comparison of common solvents for the extraction of this compound free base:

SolventKey Properties & RationaleBoiling Point (°C)Density (g/mL)Safety & Environmental Notes
Diethyl Ether High Volatility: Excellent for extracting heat-sensitive compounds and for easy removal.[7] Forms a less dense layer than water. Causality: Its high volatility simplifies solvent evaporation post-extraction.34.60.713Highly flammable. Prone to peroxide formation. Use in a well-ventilated fume hood away from ignition sources.
Dichloromethane (DCM) High Solvating Power: A versatile solvent for a wide range of organic compounds.[8] Forms a denser layer than water, which can be advantageous for separation. Causality: Its higher density allows for easy collection of the organic layer from the bottom of the separatory funnel.39.61.33Suspected carcinogen. Toxic. Must be handled with extreme care and appropriate personal protective equipment (PPE).
Ethyl Acetate Balanced Polarity & Safety: A moderately polar solvent that is less toxic than DCM.[8] Often a good compromise between performance and safety. Causality: Its moderate polarity effectively dissolves the aromatic amine while maintaining good immiscibility with basified water.77.10.902Flammable. Less toxic than halogenated solvents. A greener alternative.
Toluene High Boiling Point & Selectivity: Good for extracting less polar compounds and can be used at higher temperatures. Less volatile, reducing evaporative losses. Causality: Its non-polar nature provides high selectivity for the organic base over inorganic salts in the aqueous layer.110.60.867Flammable. Toxic. Can be more difficult to remove due to its higher boiling point.

Recommendation: For general laboratory-scale extractions, ethyl acetate is often the preferred choice due to its effective solvating power for aromatic amines and a more favorable safety profile compared to dichloromethane. Diethyl ether is also highly effective but requires stringent safety precautions due to its flammability.

Part 3: Detailed Protocol for this compound Extraction

This protocol describes a standard liquid-liquid extraction of this compound from an aqueous solution into an organic solvent.

Materials and Reagents
  • Aqueous solution containing this compound

  • Extraction Solvent (e.g., Ethyl Acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Methodology
  • Preparation: Transfer the aqueous solution containing this compound to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • Basification (Critical Step): While monitoring with a pH meter or pH paper, slowly add 1 M NaOH solution to the separatory funnel. Swirl gently after each addition. Continue adding base until the aqueous phase is strongly alkaline (pH 11-13). This step is crucial to convert the phenetidinium salt into its organic-soluble free base form.[6]

  • Solvent Addition: Add a volume of ethyl acetate to the separatory funnel, typically one-third to one-half of the aqueous phase volume.

  • Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to maximize the surface area between the two immiscible phases.[10][11] Periodically vent the funnel.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the top layer.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer (containing the this compound) into a clean Erlenmeyer flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat steps 3-6 with a fresh portion of ethyl acetate at least two more times to ensure complete extraction. Combine all organic extracts in the same Erlenmeyer flask.

  • Washing (Brine Wash): Add the combined organic extracts back to the separatory funnel. Add a small volume of brine (saturated NaCl solution) and shake. This wash helps to remove residual water from the organic layer. Separate the layers and collect the organic phase.

  • Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to remove trace amounts of water.[11] The drying agent should be free-flowing when the solution is dry.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.

Extraction_Workflow start Aqueous Solution (with this compound) basify 1. Basify with NaOH (pH > 11) start->basify add_solvent 2. Add Ethyl Acetate basify->add_solvent extract 3. Shake & Vent add_solvent->extract separate 4. Separate Layers extract->separate collect_org 5. Collect Organic Layer separate->collect_org repeat Repeat Extraction 2x collect_org->repeat repeat->add_solvent Re-extract aqueous layer brine_wash 6. Wash with Brine repeat->brine_wash Done dry 7. Dry with Na₂SO₄ brine_wash->dry concentrate 8. Filter & Evaporate dry->concentrate end Isolated this compound concentrate->end

Caption: Workflow for the liquid-liquid extraction of this compound.

Part 4: Troubleshooting & Safety

  • Emulsion Formation: If a stable emulsion forms at the interface, it can be broken by adding a small amount of brine or by gentle swirling. In stubborn cases, filtering the mixture through a pad of celite can be effective.

  • Safety Precautions: this compound is toxic if swallowed, inhaled, or in contact with skin.[2][12] It is sensitive to light and air.[3][13][14] Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[14][15] Store in a cool, dark place under an inert atmosphere.[13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7203, this compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). This compound: Key Properties and Industrial Significance of this Versatile Chemical Intermediate. Retrieved from [Link]

  • Hydrometal Tech (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • K-Jhil (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • CPAChem (n.d.). Safety data sheet this compound. Retrieved from [Link]

  • Unopex (2025). Process 101: Solvent Extraction. Retrieved from [Link]

  • Element Lab Solutions (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • ACS Publications (2021). Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. Organic Process Research & Development. Retrieved from [Link]

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of chromatography. A, 963(1-2), 231–237. Retrieved from [Link]

  • ResearchGate (2026). Determination of aromatic amines from textiles using dispersive liquid-liquid microextraction. Retrieved from [Link]

  • Suze Chemical (n.d.). This compound Bulk Manufacturer, CAS NO 94-70-2. Retrieved from [Link]

  • Chemistry LibreTexts (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Professor Dave Explains (2022). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • CDN (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

Sources

o-Phenetidine use in synthesizing rubber antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing ethoxy-substituted 2,2,4-trimethyl-1,2-dihydroquinolines via the condensation of o-phenetidine (2-ethoxyaniline) with acetone. While the commercial standard Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) is derived from p-phenetidine, the use of This compound yields the 8-ethoxy isomer . This structural variation provides distinct steric shielding around the amine nitrogen, altering the antioxidant's solubility profile and radical-scavenging kinetics in rubber matrices.

Target Audience: Synthetic Chemists, Polymer Scientists, and Process Engineers.[1] Primary Application: Stabilization of vulcanized rubber against thermal oxidation and flex-cracking.

Scientific Foundation & Mechanism

The Chemistry of Protection

Rubber antioxidants of the dihydroquinoline class function as primary antioxidants (radical scavengers) . They donate a hydrogen atom from the heterocyclic amine (


) to neutralize peroxy radicals (

) formed during rubber degradation.


The resulting aminyl radical (


) is resonance-stabilized and too sterically hindered to initiate new chain reactions.
Reaction Mechanism (Modified Skraup)

The synthesis involves the condensation of this compound with two equivalents of acetone. The reaction proceeds through a Schiff base intermediate, followed by an aldol-type condensation with a second acetone molecule, and finally cyclization.[1]

Critical Isomer Note:

  • Input: p-Phenetidine

    
    6-Ethoxy -2,2,4-trimethyl-1,2-dihydroquinoline (Commercial Ethoxyquin).
    
  • Input: this compound

    
    8-Ethoxy -2,2,4-trimethyl-1,2-dihydroquinoline (Target of this protocol).
    

Graphviz Diagram 1: Reaction Pathway

ReactionMechanism Reactants This compound (2-Ethoxyaniline) + 2 Acetone Inter1 Schiff Base Formation (N-Isopropylidene) Reactants->Inter1 Acid Cat. -H2O Inter2 Aldol Condensation (+ Second Acetone) Inter1->Inter2 T > 100°C Cyclization Cyclization & Dehydration Inter2->Cyclization Ring Closure Product 8-Ethoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Cyclization->Product Final Product

Caption: Step-wise condensation pathway from this compound to the dihydroquinoline scaffold.

Experimental Protocol

Safety Warning: this compound is a potent toxin capable of inducing methemoglobinemia and is a skin sensitizer. All operations must be performed in a fume hood with appropriate PPE (butyl rubber gloves, face shield).[1]

Reagents & Equipment
ComponentGradeRole
This compound >98%Primary Amine Precursor
Acetone IndustrialCarbonyl Source / Solvent
p-Toluenesulfonic Acid (p-TSA) AnhydrousAcid Catalyst (Proton Source)
Iodine (I₂) ResublimedCo-catalyst (Promoter)
Sodium Bicarbonate 5% aq.Neutralization Agent
Synthesis Workflow

Step 1: Catalyst Preparation To minimize oligomerization (formation of heavy tars), use a composite catalyst system.[1]

  • In a 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 0.5 mol (68.6 g) of this compound .

  • Add 1.5 g p-TSA and 0.2 g Iodine .

  • Heat the mixture to 100°C under a nitrogen blanket.

Step 2: Controlled Addition (The Critical Variable) Why: Adding acetone all at once favors the formation of simple Schiff bases rather than the cyclized quinoline.

  • Raise temperature to 130-140°C .

  • Via a syringe pump or dropping funnel, introduce 3.0 mol (174 g) of Acetone slowly over 6–8 hours .

    • Note: Excess acetone is required as it acts as both reactant and entrainer to remove water.

  • Continuously remove water via the Dean-Stark trap. The theoretical water yield is ~0.5 mol (9 mL), but expect slightly more due to wet acetone.

Step 3: Post-Reaction Workup

  • Cool the dark reaction mixture to room temperature.

  • Neutralize by washing with 5% NaHCO₃ solution (2 x 100 mL) to remove the acid catalyst.

  • Wash with distilled water (2 x 100 mL) until pH is neutral.

  • Dry the organic phase over anhydrous MgSO₄.

Step 4: Purification (Vacuum Distillation) Why: Dihydroquinolines are thermally sensitive and can oxidize/polymerize at high temperatures in air.

  • Transfer crude oil to a distillation apparatus.

  • Remove unreacted this compound (boiling point ~254°C at atm) and oligomers.

  • Collect the fraction boiling at 120–125°C at 2 mmHg (approx 2.6 mbar).

    • Observation: The product should be a viscous, pale-yellow to amber oil.

Graphviz Diagram 2: Process Workflow

ProcessFlow Reactor Stirred Tank Reactor (130°C, N2 Atm) DeanStark Water Removal (Dean-Stark) Reactor->DeanStark Wash Neutralization (NaHCO3 Wash) Reactor->Wash Crude Mix Dosing Acetone Dosing (6-8 Hours) Dosing->Reactor Distill Vacuum Distillation (< 5 mbar) Wash->Distill Organic Phase Product Final Antioxidant (Amber Oil) Distill->Product 120-125°C Fraction

Caption: Industrial workflow from reactant dosing to vacuum isolation.

Self-Validation & Characterization

To ensure the protocol was successful, compare your results against these validation markers.

ParameterExpected Result (8-Ethoxy Isomer)Method of Verification
Physical State Viscous Amber LiquidVisual Inspection
Refractive Index

Refractometer
GC Purity > 92% (Main Peak)GC-FID / GC-MS
Mass Spec (EI) Parent Ion

GC-MS

Mechanistic Proof (NMR):

  • 1H NMR (CDCl3): Look for the gem-dimethyl singlet at

    
     ppm and the vinyl proton at 
    
    
    
    ppm.
  • Differentiation: In the 8-ethoxy isomer (from this compound), the aromatic splitting pattern will differ from the commercial 6-ethoxy isomer due to the substitution pattern (1,2,3-trisubstituted benzene ring vs 1,2,4-trisubstituted).

References

  • He, P., & Ackman, R. G. (2000).[1][2] Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071.[1][2] Retrieved from [Link]

  • Google Patents. (2015). CN105085392A - Method for producing ethoxyquinoline.
  • NIST. (2023). Ethoxyquin Mass Spectrum Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • PubChem. (2025).[3] 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline Compound Summary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: o-Phenetidine Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Oxidation Tars from o-Phenetidine (2-Ethoxyaniline)

Status: Active | Last Updated: 2026-02-20 Support Level: Tier 3 (Senior Scientific Application)

Introduction: The Oxidation Problem

This compound (CAS: 94-70-2) is structurally predisposed to oxidation due to its electron-rich amino group. Upon exposure to air or light, it degrades into azo compounds , quinone imines , and complex polymeric tars .

These impurities are not merely cosmetic; they act as radical scavengers that can quench catalytic cycles and alter stoichiometric precision in drug synthesis. This guide provides the definitive protocols for restoring your reagent to analytical grade.

Module 1: Diagnostic & Triage

Before initiating purification, assess the degradation level to select the correct workflow.

Visual IndicatorViscosityDiagnosisRecommended Action
Pale Yellow / Straw Liquid (Water-like)Mild OxidationUse as is (unless for trace analysis).
Red / Red-Brown LiquidModerate OxidationVacuum Distillation (Module 2).
Dark Brown / Black Syrupy / ViscousSevere TarringAcid-Base Wash (Module 3) followed by Distillation.
Solidified / Tar SolidIrreversible PolymerizationDiscard. Recovery yield <20%.[1]

Module 2: The Gold Standard (Vacuum Distillation with Zinc)

Applicability: Moderate to heavy oxidation. Mechanism: Zinc dust acts as a reducing agent in situ, inhibiting the reformation of oxidative species during the heating process and sequestering sulfur-containing impurities.

The Protocol

Prerequisites:

  • Vacuum source (Oil pump or high-quality diaphragm pump capable of <10 mmHg).

  • Zinc Dust (<10 micron) .

  • Nitrogen/Argon line.

Step-by-Step:

  • Charge the Flask: Load the this compound into a round-bottom flask (max 60% full).

  • Add Zinc: Add 1-2% w/w Zinc dust . (e.g., for 100g phenetidine, add 1-2g Zn).

    • Why? Zinc prevents "bumping" caused by superheating tars and reduces oxidized impurities back to the amine or non-volatile forms.

  • Setup Glassware: Assemble a short-path distillation head.

    • Critical: Grease all joints heavily; this compound creeps.

    • Insulation: Wrap the column/head with aluminum foil. The BP is high (~250°C atm), so heat loss is your enemy.

  • Degas: Flush the system with Nitrogen for 5 minutes, then pull vacuum.

  • Distill:

    • Heat the oil bath slowly.

    • Target BP: Expect ~120–140°C at 10-15 mmHg . (Atmospheric BP is ~250°C; do NOT attempt atmospheric distillation).

    • Discard Fore-run: The first 5-10% will contain water and lower-boiling degradation products.

    • Collect Main Fraction: Collect the clear, colorless liquid.

  • Stop Point: Stop when the pot residue becomes viscous. Do not distill to dryness (explosion risk with unstable tars).

Workflow Visualization

DistillationWorkflow Start Oxidized this compound AddZn Add 1-2% Zn Dust (Reducing Agent) Start->AddZn Vacuum Apply Vacuum (<15 mmHg) AddZn->Vacuum Heat Heat to ~130°C Vacuum->Heat Separation Vapor Separation Heat->Separation Residue Pot Residue (Tars + Zn) Separation->Residue Non-volatiles Product Pure Distillate (Colorless) Separation->Product Condensate

Figure 1: The reductive distillation workflow. Zinc acts as a scavenger in the heating flask, retaining impurities while the pure amine distills over.

Module 3: The Chemical Wash (Acid-Base Extraction)

Applicability: When vacuum distillation is unavailable, or the sample is too viscous (pre-treatment). Mechanism: Exploits the basicity of the amine. This compound forms a water-soluble hydrochloride salt, while neutral tars/polymers remain in the organic phase or precipitate out.

The Protocol
  • Dissolution: Dissolve 1 part this compound in 4 parts Dichloromethane (DCM) or Diethyl Ether.

  • Acidification: Extract with 2M HCl (3 x volumes).

    • Observation: The this compound moves to the aqueous layer (as salt). The organic layer retains the dark tars.

  • Filtration (Optional): If the aqueous layer is cloudy/particulate, filter through Celite.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Result: The solution will turn milky as the free base oil separates.

  • Extraction: Extract the milky aqueous mix with DCM (3 x volumes).

  • Drying: Dry the combined organic layers over Sodium Sulfate (Na₂SO₄) .[2]

  • Concentration: Evaporate the solvent (Rotavap).

Comparison of Methods:

FeatureVacuum Distillation (w/ Zn)Acid-Base Extraction
Purity Achieved >99.5% (Analytical)~97-98% (Synthetic)
Yield 85-90%70-80%
Time Required 2-3 Hours4-5 Hours
Tar Removal ExcellentGood

Module 4: Storage & Preservation

Purification is futile if re-oxidation occurs immediately.

  • Container: Amber glass vials (UV protection).

  • Atmosphere: Sparge with Argon/Nitrogen before sealing.

  • Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon liner and tape it.

  • Temp: Store at 4°C . (Freezing is not necessary but helps for long-term >6 months).

Frequently Asked Questions (FAQ)

Q1: My distillate is turning pink immediately after collection. Why? A: This indicates incomplete removal of quinone precursors or dirty glassware.

  • Fix: Ensure your receiving flask was acid-washed and oven-dried. If the problem persists, perform a second distillation over a small amount of Zinc dust.

Q2: The distillation is bumping violently. What is happening? A: Tars act as boiling chips but in a chaotic manner.

  • Fix: Add Zinc dust (1-2%) to the pot. It provides nucleation sites and breaks up the superheating. Also, ensure your vacuum is stable (<15 mmHg).

Q3: Can I use Acetone to clean the tarry flask? A: No. Acetone is ineffective on polymerized anilines.

  • Fix: Use Concentrated Nitric Acid (Caution!) or Piranha Solution (Extreme Caution!) to oxidize the organic residue. Alternatively, soak in KOH/Ethanol overnight.

Q4: I don't have a vacuum pump. Can I distill at atmospheric pressure? A: Absolutely NOT.

  • Reason: The BP is ~250°C. At this temperature, this compound decomposes rapidly, potentially explosively if peroxides are present. You must use vacuum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, this compound. Retrieved February 20, 2026 from [Link].

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.).[3] Butterworth-Heinemann. (Referenced for general aniline purification protocols involving Zinc dust distillation).[1][4]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Referenced for vacuum distillation techniques of high-boiling amines).

Disclaimer: The procedures described herein involve hazardous chemicals (this compound is toxic/carcinogenic) and high-temperature vacuum distillation. Always consult the SDS and conduct a risk assessment before proceeding.

Sources

Technical Support Center: Purification of o-Phenetidine via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of o-phenetidine. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As an aromatic amine sensitive to heat, air, and light, its purification presents unique challenges that are best addressed by vacuum distillation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the process successfully and troubleshoot common issues.

Pre-Distillation: Frequently Asked Questions

Q1: Why is vacuum distillation the preferred method for purifying this compound?

This compound has a high boiling point at atmospheric pressure (approximately 228-233 °C).[1][2] Heating an organic amine to such temperatures for extended periods often leads to thermal decomposition, oxidation, and the formation of polymeric tars, resulting in a low yield and impure product.[3][4] Vacuum distillation, or distillation under reduced pressure, lowers the boiling point of the liquid.[3] This allows for the purification of this compound at a much lower temperature, minimizing thermal degradation and preserving the integrity of the compound.[5]

Q2: What are the critical physical and safety properties I need to be aware of?

Handling this compound requires strict adherence to safety protocols due to its toxicity.[6][7][8] It is harmful if inhaled, swallowed, or absorbed through the skin.[7][8][9] Always work in a well-ventilated fume hood and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] The compound is also sensitive to air and light, which can cause it to darken from a colorless or pale yellow liquid to a reddish-brown one.[9][10][11][12]

Below is a summary of key properties for this compound:

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6][7]
Appearance Colorless to reddish-brown oily liquid; darkens on exposure to air and light.[6][11][12]
Boiling Point (atm) 228-233 °C (444-450 °F) at 760 mmHg[1][6][10]
Density ~1.051 g/mL at 25 °C[1][2]
Vapor Pressure 1 mmHg at 67 °C (152.6 °F)[2][6][10]
Flash Point ~110-116 °C (230-241 °F)[7]
Solubility Slightly soluble in water; soluble in alcohol and ether.[1][10][12]
CAS Number 94-70-2[6][7]
Q3: How can I estimate the boiling point of this compound under my specific vacuum conditions?

The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph.[5][13] These tools are applications of the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature.[3][14] Several online interactive nomographs are available from chemical suppliers.[14][15] For example, with a vapor pressure of 1 mmHg at 67 °C, you can expect this compound to distill at approximately this temperature under a 1 mmHg vacuum.[2]

Experimental Protocol: Step-by-Step Vacuum Distillation

This protocol outlines the standard procedure for purifying crude this compound in a laboratory setting. The use of a Claisen adapter is critical to prevent bumped crude material from contaminating the distillate.[16]

Diagram of the Vacuum Distillation Workflow

VacuumDistillationWorkflow Workflow for this compound Purification cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Storage A Assemble Clean, Dry Glassware B Charge Distilling Flask with Crude this compound & Stir Bar A->B C Grease All Joints Sparingly B->C D Assemble Apparatus: Flask, Claisen, Condenser, Receiving Flask C->D E Connect to Vacuum Trap & Vacuum Source D->E F Start Magnetic Stirring E->F G Apply Vacuum Slowly F->G H Once Vacuum is Stable, Apply Heat Gradually G->H I Collect Fractions at Stable Temperature & Pressure H->I J Remove Heat Source I->J K Allow Apparatus to Cool to Room Temperature J->K L Vent System Slowly (e.g., with Nitrogen) K->L M Transfer Purified Product to Amber Bottle L->M N Store Under Inert Gas in a Cool, Dark Place M->N

Caption: A step-by-step workflow for the vacuum distillation of this compound.

Methodology:

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus as shown in the diagram. All ground-glass joints must be lightly greased with a suitable vacuum grease to ensure an airtight seal. A vacuum trap, cooled with a dry ice/acetone slurry or liquid nitrogen, must be placed between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.[16]

  • Charging the Flask: Charge the round-bottom distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating the Process: Begin vigorous magnetic stirring. Crucially, do not use boiling chips , as they are ineffective under vacuum because the trapped air in their pores is rapidly removed.[16][17]

  • Applying Vacuum: Slowly and carefully apply the vacuum to the system. The liquid may bubble as volatile impurities and dissolved gases are removed.[16][18] Wait for the pressure to stabilize at your target vacuum level.

  • Heating and Distillation: Once the vacuum is stable, begin to heat the distillation flask gently using a heating mantle. Increase the temperature gradually until the this compound begins to boil and distill.[18]

  • Collecting the Product: Collect any initial low-boiling fractions (forerun) in a separate receiving flask. Once the distillation temperature stabilizes at the expected boiling point for this compound at your operating pressure, switch to a clean receiving flask to collect the purified product. The pure product should be colorless.

  • Shutdown: Once the distillation is complete or a significant amount of dark, tarry residue remains, turn off and remove the heat source. Allow the entire apparatus to cool to room temperature before slowly venting the system, preferably with an inert gas like nitrogen, to prevent atmospheric oxygen from contacting the hot residue.[16]

  • Storage: Transfer the purified, colorless this compound to a clean, dry amber glass bottle to protect it from light.[12][19] For long-term storage, flush the headspace with nitrogen or argon before sealing.[19]

Troubleshooting Guide

Q: My system is not reaching the target vacuum. What's wrong?

A: This is almost always due to leaks in the system.

  • Cause: Poorly sealed joints are the most common culprit.

  • Solution: Check every ground-glass joint, ensuring they are properly greased and clamped. Inspect all tubing for cracks or poor connections. A hissing sound is a tell-tale sign of a leak.[16]

Q: The this compound is bumping violently in the flask.

A: Bumping occurs when a liquid becomes superheated and boils suddenly and explosively. It is a significant hazard in vacuum distillation.

  • Cause 1: Lack of nucleation sites for smooth boiling. As mentioned, boiling chips do not work under vacuum.[17][20]

  • Solution 1: Ensure the magnetic stirrer is on and spinning vigorously enough to create a deep vortex. This is the simplest and most common method to prevent bumping.[21]

  • Cause 2: The material is highly viscous or stirring is insufficient.

  • Solution 2: Use a capillary air/nitrogen bleed. This involves inserting a very fine capillary tube that reaches below the liquid surface, allowing a slow, steady stream of tiny bubbles to pass through the liquid, which provides nucleation sites for smooth boiling.[17][20][22]

Q: The distillation is very slow, or the vapor is condensing before it reaches the condenser.

A: This indicates insufficient energy to get the vapor through the apparatus.

  • Cause 1: The heating mantle temperature is too low.

  • Solution 1: Gradually increase the temperature of the heating mantle.

  • Cause 2: Excessive heat loss from the distillation head and Claisen adapter.

  • Solution 2: Insulate the apparatus neck (below the condenser) with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.[21]

Q: The distilled this compound is discolored (yellow or brown).

A: This suggests that impurities are co-distilling or the product is degrading.

  • Cause 1: The distillation temperature is too high, causing some thermal decomposition even under vacuum.

  • Solution 1: Improve the vacuum level to allow distillation at a lower temperature. Ensure your vacuum pump is operating efficiently and the trap is cold.

  • Cause 2: The crude material was "bumped" over into the condenser.

  • Solution 2: Ensure you are using a Claisen adapter and that the distillation rate is slow and controlled. If bumping occurred, the product must be re-distilled.

  • Cause 3: The crude material contains impurities with boiling points very close to that of this compound.

  • Solution 3: A fractional distillation column (e.g., a Vigreux column) can be inserted between the flask and the condenser to improve separation efficiency.

Q: How should I properly store the purified this compound?

A: this compound is sensitive to both air and light.[9][19]

  • Storage: The purified, colorless liquid should be stored in an amber glass bottle to protect it from light. To prevent oxidation, the headspace should be flushed with an inert gas (nitrogen or argon) before the bottle is tightly sealed. Store in a cool, dark, and dry place.[19]

References

  • Oregon State University. Pressure vs. Temperature for Vacuum Distillation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7203, this compound. [Link]

  • CPAChem. Safety data sheet - this compound CAS:94-70-2. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • Suze Chemical. This compound Bulk Manufacturer, CAS NO 94-70-2. [Link]

  • MilliporeSigma. Pressure-Temperature Nomograph Tool. [Link]

  • Google Patents. CA2156138A1 - Process for the manufacture of p-phenetidine.
  • HPC Standards Inc. This compound | C8H11NO | 684863 | 94-70-2. [Link]

  • WorldOfChemicals. This compound: Key Properties and Industrial Significance of this Versatile Chemical Intermediate. [Link]

  • St. Olaf College. Synthesis of Phenacetin. [Link]

  • NDT.net. Gamma Ray Scanning As Troubleshooting Tool For Unusual And Large Diameter Refinery Vacuum Columns. [Link]

  • Cheresources.com Community. Using Amine Neutralizers In Vacuum Distilation Columns. [Link]

  • Slideshare. Troubleshooting in Distillation Columns. [Link]

  • University of Rochester. Purification: Distillation at Reduced Pressures. [Link]

  • AmmoniaKnowHow. Trends in Tragedy – An in-depth Study of Amine System Failures. [Link]

  • PennWell Books. TROUBLESHOOTING PROCESS OPERATIONS FIFTH EDITION. [Link]

  • Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

  • The Research Group of Yves Rubin. Vacuum Distillation. [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • MIT Digital Lab Techniques Manual. Distillation II | MIT OpenCourseWare. [Link]

  • Organic Syntheses. 18-CROWN-6. [Link]

  • Royal Society of Chemistry. Carrying out a vacuum distillation. [Link]

  • Sciencemadness.org. Reducing bumping in vacuum distillation. [Link]

  • The Vespiary. glass wool to control bumping during vacuum distillation. [Link]

Sources

Technical Support Center: o-Phenetidine Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for o-phenetidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to maintain its quality and integrity throughout storage and application. The common issue of this compound darkening is a key indicator of chemical degradation, which can significantly impact experimental outcomes. This document provides in-depth, experience-driven answers and protocols to prevent, troubleshoot, and resolve this issue.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of this compound.

Q1: I just received a new bottle of this compound, and it has already started to turn a reddish-brown color. Why is this happening?

A: this compound is an aromatic amine that is inherently susceptible to degradation through oxidation.[1] This process is significantly accelerated by exposure to two primary environmental factors: air (oxygen) and light .[2][3][4][5] When the amino group on the aromatic ring oxidizes, it forms highly colored conjugated molecules, such as quinone-imines, which can further polymerize.[6][7] This leads to the observed color change from a nearly colorless or pale yellow liquid to orange, red, and eventually dark brown.[1][2][8] Even brief exposure during bottling and transport can initiate this process.

Q2: What are the absolute ideal storage conditions to prevent this compound from darkening?

A: To maximize the shelf-life and maintain the purity of this compound, a multi-faceted approach to storage is critical. The goal is to create an environment that minimizes exposure to oxygen and light. We recommend adhering to the following conditions, summarized in the table below.

Q3: Is my darkened this compound still usable for my synthesis?

A: The usability of darkened this compound depends entirely on the sensitivity of your application. The dark color indicates the presence of oxidation-derived impurities. For non-critical applications or initial exploratory work, it might be acceptable. However, for pharmaceutical development, kinetic studies, or any experiment where high purity is essential, using discolored this compound is strongly discouraged. These impurities can lead to lower yields, unexpected side products, and difficulty in purification. We highly recommend purifying the material before use.[9]

Q4: What are the first steps I should take upon receiving and opening a new bottle of this compound?

A: Proactive handling is key.

  • Inspect Upon Arrival: Check the color. If it is significantly darker than expected, contact your supplier.

  • Inert Gas Overlay: Before the first use and after every subsequent use, flush the headspace of the bottle with an inert gas like dry nitrogen or argon. This displaces the oxygen-rich air.[3][10]

  • Seal Tightly: Ensure the cap is tightly sealed immediately after use. Consider using a cap with a PTFE liner for a superior seal.

  • Proper Storage Location: Immediately place the bottle in a designated storage location that meets the ideal conditions outlined in the table below.[2][3]

Section 2: Troubleshooting Guide: Rectifying Discolored this compound

This guide provides solutions for researchers who are already facing challenges with darkened this compound.

Q1: My this compound has significantly darkened. How can I purify it to regain the required quality for my experiment?

A: The most effective method for purifying darkened this compound is vacuum distillation . This technique separates the lower-boiling this compound from the higher-boiling, non-volatile colored polymers and impurities. It is crucial to perform this under an inert atmosphere to prevent immediate re-oxidation of the hot distillate.[9] A detailed, step-by-step protocol is provided in Section 3.2.

Q2: I attempted to distill my darkened this compound, but the collected liquid turned dark again very quickly. What did I do wrong?

A: This is a common outcome if the distillation is not performed under strictly anaerobic (oxygen-free) conditions. Hot this compound is even more reactive to oxygen than at room temperature. The likely causes are:

  • Air Leaks: Your distillation apparatus was not perfectly sealed, allowing air to enter the system.

  • No Inert Gas: You did not maintain a positive pressure or slow bleed of an inert gas (nitrogen/argon) into the system during distillation and collection.

  • Contaminated Receiver Flask: The collection flask contained residual air, which reacted with the hot distillate upon condensation.

The solution is to carefully check all joints for a tight seal and to incorporate a nitrogen or argon inlet to continuously protect the system from air exposure.

Q3: Beyond proper storage, are there any chemical stabilizers I can add to a freshly purified batch of this compound for longer-term stability?

A: Yes, the use of stabilizers for aromatic amines is a well-established practice, particularly in industrial settings.[11][12] For laboratory-scale storage, adding a very small quantity (typically 0.01% to 0.1% by weight) of an antioxidant can retard color degradation.[11]

  • Reducing Agents: Small amounts of compounds like sodium hydrosulfite can be effective, though they are solids and may not be suitable for all applications.[9]

  • Hindered Phenols & Phosphites: Blends of phenolic antioxidants and phosphites are commonly used to stabilize polymers and can be effective for organic liquids.[13][14]

  • Thiourea Derivatives: Compounds like ethylene thiourea have been patented as effective color stabilizers for aromatic amines.[11]

Important: The choice of a stabilizer is application-dependent. You must ensure the stabilizer will not interfere with your downstream chemistry. Always test on a small scale first.

Section 3: Protocols and Best Practices

This section provides actionable, step-by-step workflows for the proper handling and purification of this compound.

Protocol 3.1: Recommended Storage Protocol for this compound

This protocol is a self-validating system; adherence ensures maximum stability.

  • Prepare the Environment: Designate a specific location in a refrigerator or cold room (2-8°C) that is dark.

  • Select Proper Container: Use an amber glass bottle with a PTFE-lined cap. If the original container is clear, wrap it securely in aluminum foil.

  • Initial Handling: Upon first opening, work quickly in a well-ventilated fume hood.

  • Inert Gas Purge: Before sealing, insert a long needle or tube connected to a regulated nitrogen or argon source. Gently blow the inert gas into the headspace above the liquid for 15-30 seconds to displace all air.

  • Secure Sealing: While maintaining the positive pressure of inert gas, remove the needle and immediately tighten the cap securely.

  • Parafilm Seal (Optional but Recommended): Wrap the cap and neck of the bottle with Parafilm for an extra barrier against air ingress.

  • Log and Store: Label the bottle with the date received and opened. Place it in the designated dark, refrigerated location.

  • Repeat: Repeat steps 4-6 every time the bottle is opened.

Protocol 3.2: Step-by-Step Guide for Purification of Discolored this compound by Vacuum Distillation
  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all glass joints are properly greased and sealed to be vacuum-tight.

  • Inert Gas Inlet: Incorporate a gas inlet adapter on the distillation head that is connected via tubing to a nitrogen or argon cylinder with a bubbler. This will allow for a slow, steady bleed of inert gas into the system.

  • Charge the Flask: Add the darkened this compound to the distilling flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Purge: Before heating, apply vacuum and flush the system with the inert gas several times to remove residual air. Finally, adjust the inert gas flow to a slow bleed (e.g., 1 bubble per second in the bubbler) and apply the full vacuum.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Collect the Distillate: Collect the this compound fraction that distills at the correct boiling point for your applied pressure (e.g., ~100-102°C at 10 mmHg). The initial fraction may contain lower-boiling impurities and should be discarded. The purified distillate should be colorless.

  • Stop Distillation: Stop the distillation before the distilling flask goes to dryness to avoid the formation of potentially unstable residues.

  • Cool Down: Allow the apparatus to cool completely to room temperature under the inert atmosphere before releasing the vacuum. Releasing the vacuum while the system is hot will cause immediate oxidation.

  • Store Purified Product: Immediately transfer the purified, colorless this compound to a clean, dry amber bottle and store it following Protocol 3.1.

Section 4: Technical Deep Dive: The Science of Discoloration

Understanding the mechanism of degradation is key to preventing it. The darkening of this compound is primarily an oxidative process.

The amino group (-NH2) is an electron-donating group, which makes the aromatic ring highly susceptible to oxidation. In the presence of oxygen and/or UV light, a free radical mechanism is initiated, leading to the formation of colored, conjugated systems.

G start Start: Discolored this compound check_color Assess Discoloration start->check_color use_as_is Use Cautiously (Non-critical applications only) check_color->use_as_is  Slightly Yellow purify Purify Before Use (Recommended for all critical work) check_color->purify  Orange to Dark Brown distillation Perform Vacuum Distillation (See Protocol 3.2) purify->distillation check_purity Verify Purity (e.g., GC, NMR, Color) distillation->check_purity end_product High-Purity this compound (Store per Protocol 3.1) check_purity->end_product  Pure & Colorless fail Re-evaluate Purification: Check for leaks, ensure inert atm. check_purity->fail  Still Colored fail->distillation

Caption: Logical workflow for handling discolored this compound.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7203, this compound. Retrieved from [Link]

  • HPC Standards Inc. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: this compound. Retrieved from [Link]

  • Bloch, H. S. (1960). U.S. Patent No. 2,927,136. U.S. Patent and Trademark Office.
  • Dornhrow, B. A., & Altscher, S. (1964). U.S. Patent No. 3,154,583. U.S. Patent and Trademark Office.
  • Smith, G. E. P. (1953). U.S. Patent No. 2,653,171. U.S. Patent and Trademark Office.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Pospisil, J., & Nešpůrek, S. (1997). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • PureSynth. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • Calcott, W. S., & Starkey, W. V. (1934). U.S. Patent No. 1,973,724. U.S. Patent and Trademark Office.
  • Ross, D., Larsson, R., Andersson, B., Nilsson, U., Lindquist, T., Lindeke, B., & Moldéus, P. (1985). Reactive products formed by peroxidase catalyzed oxidation of p-phenetidine. Biochemical Pharmacology, 34(3), 343-351. Retrieved from [Link]

  • Suze Chemical. (n.d.). This compound. Retrieved from [Link]

  • Ross, D., Larsson, R., Norbeck, K., Ryfell, B., & Lindeke, B. (1984). The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations. Molecular Pharmacology, 25(2), 277-284. Retrieved from [Link]

  • Hartman, W. W., & Silloway, H. L. (1945). o-PHENYLENEDIAMINE. Organic Syntheses, 25, 82. Retrieved from [Link]

  • d'Ischia, M., Wakamatsu, K., Cicoira, F., Di Mauro, E., Garcia-Borron, J. C., Commo, S., ... & Ito, S. (2015). The late stages of melanogenesis: exploring the chemical facets and the application opportunities. International Journal of Molecular Sciences, 16(7), 15953-15975. Retrieved from [Link]

  • Kollias, N., Malallah, Y. H., Al-Ajmi, H., Bager, A., & Sayre, R. M. (1991). Immediate pigment darkening phenomenon. A reevaluation of its mechanisms. The Journal of investigative dermatology, 97(4), 676-680. Retrieved from [Link]

  • Ampacet Corporation. (n.d.). Yellowing and Pinking of White PE/PP. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]

  • Li, J. (2009). CN Patent No. 101462966A.
  • Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

Sources

Troubleshooting low yields in o-Phenetidine diazotization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diazotization of o-phenetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low yields. The following information is curated from established protocols and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Addressing Low Yields in this compound Diazotization

This section provides a direct, question-and-answer approach to specific problems you may encounter during your experiments.

Question 1: My final product yield is significantly lower than expected. What are the most likely causes?

Answer: Low yields in this compound diazotization can stem from several critical factors, primarily related to the instability of the diazonium salt intermediate.[1][2][3] The most common culprits are:

  • Improper Temperature Control: This is the most frequent cause of low yields. Diazonium salts are thermally unstable and decompose rapidly at temperatures above 5°C.[1][3] This decomposition leads to the formation of undesired byproducts, such as phenols, and the evolution of nitrogen gas.[4][5]

  • Incorrect Stoichiometry: An improper ratio of reactants, particularly an insufficient amount of sodium nitrite or acid, will lead to incomplete diazotization.[6]

  • Reagent Purity: The purity of your starting materials, especially the this compound and sodium nitrite, is crucial. Impurities can lead to side reactions that consume your starting material or interfere with the diazotization process.

  • Inadequate Acidity (pH): The reaction requires a strongly acidic environment to generate the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite.[7][8][9] Insufficient acidity can also lead to unwanted side reactions, such as the coupling of the newly formed diazonium salt with unreacted this compound.[10]

Question 2: The reaction mixture turned a dark brown or black color, and I observed gas evolution. What happened?

Answer: A dark coloration, often accompanied by the formation of an oily substance and gas bubbles, is a classic sign of diazonium salt decomposition.[6] The gas you are observing is nitrogen (N₂), a byproduct of this decomposition.[4][6] This is a strong indication that the reaction temperature has exceeded the optimal range (above 5-10 °C).[6] The dark, oily substance is likely due to the formation of phenolic byproducts.[6] To rectify this, ensure your ice bath is well-maintained throughout the addition of sodium nitrite and that the nitrite solution is also pre-cooled.[6]

Question 3: I am seeing a solid precipitate out of the solution during the reaction. Is this normal?

Answer: The formation of a precipitate can be normal under certain conditions, but it can also indicate a problem. Here's how to distinguish:

  • Amine Salt Precipitation: If a solid precipitates after the addition of acid but before the addition of sodium nitrite, it is likely the this compound salt (e.g., this compound hydrochloride). This can happen if the amine salt is not fully soluble in the acidic medium. Gentle warming to dissolve the salt before cooling for the reaction might be necessary, but ensure the solution is thoroughly cooled before adding the nitrite.[10]

  • Diazonium Salt Precipitation: In some cases, the diazonium salt itself may have limited solubility in the reaction medium and precipitate. This is not necessarily a problem, as long as the mixture is well-stirred to ensure the subsequent reaction can proceed.[10]

Question 4: How can I confirm that the diazotization reaction was successful before proceeding to the next step?

Answer: A common and effective method to confirm the presence of the diazonium salt is to perform a coupling reaction on a small aliquot of your reaction mixture.[10] Add a small sample of your diazonium salt solution to a basic solution of a coupling agent, such as 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) is a positive indication of successful diazotization.[10][11]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and best practices for this compound diazotization.

What is the optimal temperature range for the diazotization of this compound?

The optimal temperature range for the diazotization of most aromatic amines, including this compound, is between 0-5 °C.[1][6][12][13] Maintaining this low temperature is critical to prevent the thermal decomposition of the unstable diazonium salt intermediate.[1][3]

Why is a strong acid necessary for this reaction?

A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves two primary functions in the diazotization reaction:

  • Generation of Nitrous Acid: The acid reacts with sodium nitrite (NaNO₂) in situ to form nitrous acid (HNO₂).[7][8][12]

  • Formation of the Nitrosonium Ion: The strong acid then protonates the nitrous acid, which facilitates the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[7][8][12] This nitrosonium ion is the key reactive species that is attacked by the primary aromatic amine.[7][14]

How does the purity of this compound and sodium nitrite affect the yield?

The purity of your starting materials is paramount for a successful diazotization.

  • This compound: Impurities in the this compound can lead to the formation of colored byproducts and can consume the nitrous acid, reducing the amount available for the desired reaction. This compound is also sensitive to light and air, so it should be stored properly.[15]

  • Sodium Nitrite: The sodium nitrite solution should be freshly prepared.[10] Old or improperly stored sodium nitrite may have decomposed, leading to an insufficient amount of nitrous acid being generated for the reaction.

What is the correct molar ratio of reactants?

Typically, a slight excess of sodium nitrite and a significant excess of strong acid are used to ensure the complete conversion of the this compound to the diazonium salt. A common stoichiometry is:

  • This compound: 1 equivalent

  • Sodium Nitrite: 1.0-1.1 equivalents

  • Strong Acid (e.g., HCl): 2.5-3 equivalents

The excess acid ensures a sufficiently low pH to promote the formation of the nitrosonium ion and to keep the unreacted amine protonated, preventing it from acting as a coupling agent.[6]

Experimental Protocols

Protocol 1: Diazotization of this compound

Objective: To prepare a solution of 2-ethoxyphenyl diazonium chloride.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask of appropriate size, combine this compound and a portion of the concentrated HCl with distilled water. Stir until the this compound has dissolved, forming the hydrochloride salt.

  • Cool the flask in an ice-salt bath to between 0 and 5 °C with continuous stirring.

  • Add the remaining concentrated HCl while maintaining the low temperature.

  • In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred this compound hydrochloride solution. Monitor the temperature closely and ensure it does not rise above 5 °C.[10]

  • After the addition is complete, continue to stir the mixture for an additional 10-15 minutes in the ice bath.

  • Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[16]

  • The resulting clear solution is the 2-ethoxyphenyl diazonium chloride and should be used immediately in the subsequent reaction.[2]

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterOptimal Range/ConditionConsequence of Deviation
Temperature 0-5 °CTemperatures > 5°C lead to diazonium salt decomposition, formation of phenolic byproducts, and evolution of N₂ gas, significantly reducing yield.[1][4][5]
pH Strongly AcidicInsufficient acidity leads to incomplete formation of the nitrosonium ion and potential side reactions like azo coupling with unreacted amine.[10]
Molar Ratio (NaNO₂:Amine) 1.0-1.1 : 1Insufficient NaNO₂ results in incomplete diazotization. A large excess should be avoided as it can affect the stability of the diazonium salt.[6]
Rate of NaNO₂ Addition Slow, dropwiseRapid addition can cause localized temperature spikes, leading to decomposition, or high concentrations of reagents, promoting side reactions.[6]

Visualization of the Troubleshooting Workflow

Troubleshooting_Diazotization Start Low Yield Observed Temp Temperature Control Issue? Start->Temp Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Purity Reagent Purity Issue? Start->Purity Acidity Insufficient Acidity? Start->Acidity Sol_Temp Maintain 0-5°C with ice-salt bath. Pre-cool all reagents. Temp->Sol_Temp Yes Dark_Color Observation: Dark color / gas evolution Temp->Dark_Color Likely Cause Sol_Stoichiometry Use slight excess of NaNO₂ (1.0-1.1 eq). Ensure sufficient acid (2.5-3 eq). Stoichiometry->Sol_Stoichiometry Yes Sol_Purity Use high-purity this compound. Prepare fresh NaNO₂ solution. Purity->Sol_Purity Yes Sol_Acidity Use a strong mineral acid (e.g., HCl). Ensure complete dissolution of the amine salt. Acidity->Sol_Acidity Yes Dark_Color->Sol_Temp Solution

Caption: Troubleshooting workflow for low yields in this compound diazotization.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Retrieved from [Link]

  • Basic Principles, methods, and application of diazotization titration. (2023, October 20). Retrieved from [Link]

  • 14.4: Diazotization of Amines. (2019, June 5). Retrieved from [Link]

  • Assays by Diazotization. (n.d.). Retrieved from [Link]

  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). Retrieved from [Link]

  • The Reaction of Amines with Nitrous Acid. (2021, July 16). Retrieved from [Link]

  • Diazotization Titrations in Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Why is Diazotization done at Low Temperature. (2024, June 6). Retrieved from [Link]

  • why low temperature is required for diazotization reaction. (2018, May 3). Retrieved from [Link]

  • Determination of aromatic amines by diazonium salt. (1988, September 30). Retrieved from [Link]

  • US Patent for Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content. (n.d.).
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Retrieved from [Link]

  • Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. (n.d.). Retrieved from [Link]

  • Diazotization Reaction Mechanism. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

  • Diazotization Reaction: Mechanism and Applications. (n.d.). Retrieved from [Link]

  • US Patent for Method of eliminating excess nitrite in diazotisation solutions. (n.d.).
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024, December 12). Retrieved from [Link]

  • 9.8 Physical Properties of Diazonium Salts. (n.d.). Retrieved from [Link]

  • Mechanics of Aromatic Diazotization (with diagrams!). (2002, October 4). Retrieved from [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Retrieved from [Link]

  • Investigation of stable solid diazonium salt by molecular structure, Hirshfeld surface analysis, optical and electrochemical studies, and applications. (2021, September 23). Retrieved from [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). Retrieved from [Link]

  • US Patent for Diazotization of amines. (n.d.).
  • Is diazotization of o-phenylenediamine to benzotriazole reversible? (2015, January 7). Retrieved from [Link]

  • Selectivity engineering of the diazotization reaction in a continuous flow reactor. (n.d.). Retrieved from [Link]

  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (2016, September 6). Retrieved from [Link]

  • Diazotization Reaction Mechanism. (n.d.). Retrieved from [Link]

Sources

Minimizing side reactions in o-Phenetidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: o-Phenetidine Coupling Optimization

Introduction: The this compound Paradox

Welcome to the technical support module for hindered aniline coupling. If you are working with this compound, you are likely encountering a specific set of frustrations: reaction mixtures turning black, low yields despite high reagent loading, or the recovery of unreacted carboxylic acid.

To solve this, we must understand the This compound Paradox :

  • Electronic Activation: The ortho-ethoxy group is a strong electron-donating group (EDG). This makes the amine nitrogen electron-rich and highly prone to oxidative degradation (turning your reaction into "tar").

  • Steric Deactivation: The same ethoxy group physically blocks the nitrogen. While the amine wants to react electronically, it physically struggles to approach the bulky activated electrophile, leading to slow kinetics .

This guide provides the protocols to navigate this narrow window between oxidation and steric stalling.

Module 1: The "Black Tar" Issue (Oxidation Management)

Symptom: The reaction mixture turns dark brown or black within minutes of adding the amine. Diagnosis: Formation of Quinone Imines.[1][2] Root Cause: Electron-rich anilines are easily oxidized by atmospheric oxygen or trace metal impurities into radical cations, which polymerize or form highly colored quinone imine species.

Troubleshooting Protocol: Inert Handling
  • Degassing is Non-Negotiable: Do not simply purge the headspace. Bubble Argon (Ar) directly through your solvent for 15 minutes prior to adding this compound.

  • The Antioxidant Wash: If your product is dark, wash the organic layer during workup with 10% aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate. This reduces oxidized impurities back to colorless species or water-soluble salts.
    
  • Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides. Use fresh anhydrous DMF or DCM.

Visualizing the Failure Mode:

OxidationPathway Phenetidine This compound (Electron Rich) Radical Radical Cation Intermediate Phenetidine->Radical Oxidation Oxygen Atmospheric O2 (or Peroxides) Oxygen->Radical Quinone o-Quinone Imine (Highly Reactive) Radical->Quinone -e-, -H+ Tar Polymerized 'Tar' (Dark Impurity) Quinone->Tar Polymerization

Figure 1: The oxidative degradation pathway of electron-rich anilines. Preventing the initial oxidation step via inert atmosphere is critical.

Module 2: Overcoming Steric Hindrance (Kinetic Management)

Symptom: LCMS shows hydrolyzed carboxylic acid and unreacted amine, even after 24 hours. Diagnosis: Activated Ester Hydrolysis. Root Cause: The coupling rate (


) is slower than the hydrolysis rate (

) due to the steric bulk of the ethoxy group. Water (trace) attacks the activated ester before the amine can.
Comparative Analysis of Coupling Agents
ReagentSuitability for this compoundMechanism NoteRecommendation
EDC / NHS Poor Active ester is too stable; reaction is too slow for hindered amines.Avoid.
HATU High Generates highly reactive -OAt ester.[3] The pyridine nitrogen provides anchimeric assistance.[4]Standard. Use if cost is not a factor.
T3P Excellent Propylphosphonic anhydride.[5] Does not form a discrete ester; reacts via a tight ion pair. Low epimerization.Preferred. Best for sterically hindered anilines.
Acid Chloride Moderate Highly reactive but generates HCl. Requires scavengers.Backup. Use if T3P fails.
The "Gold Standard" Protocol: T3P Coupling

Why T3P? It drives the equilibrium forward by generating water-soluble byproducts and exhibits a "templating" effect that brings the amine and acid together, overcoming the steric barrier.

Step-by-Step Methodology:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M concentration). Note: Unlike HATU, T3P allows mixing acid and amine first.

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine is preferred as it acts as a nucleophilic catalyst.

  • Cool: Cool the mixture to 0 °C.

  • Activate: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12-24 hours.

  • Workup: Wash with water, 1M HCl (to remove excess aniline/pyridine), sat.

    
    , and brine.
    

Decision Logic for Reagent Selection:

CouplingLogic Start Start: this compound Coupling CheckSterics Is the Carboxylic Acid also hindered? Start->CheckSterics T3P Route A: T3P (50% in EtOAc) + Pyridine CheckSterics->T3P Yes (Double Sterics) HATU Route B: HATU + DIPEA (Pre-activation required) CheckSterics->HATU No (Standard Acid) Success Isolate Product T3P->Success Yield > 80%? Failure Switch to Route C T3P->Failure No HATU->Success Yield > 80%? HATU->Failure No AcidCl Route C: Acid Chloride (Thionyl Chloride gen.)

Figure 2: Decision matrix for selecting the optimal coupling agent based on substrate complexity.

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a "M+14" impurity peak in my LCMS. What is it? A: This is likely methyl ester formation if you used Methanol during workup or transfer. Activated esters of hindered systems are long-lived; if you quench with MeOH, you will make the methyl ester instead of the amide. Fix: Use water or aqueous amine to quench.

Q2: Can I use HATU? I don't have T3P. A: Yes, but you must change the order of addition.

  • Activate Acid + HATU + DIPEA in DMF for 5 minutes.

  • Add this compound. Warning: If you wait too long (>10 mins) before adding the amine, the active ester may hydrolyze or undergo guanidinylation (where the amine reacts with the HATU itself, giving a mass of Amine + 99).

Q3: My reaction is stuck at 50% conversion. Should I add heat? A: Be cautious. Heating electron-rich anilines accelerates oxidation (tar formation) faster than it accelerates coupling. Strategy: Add a nucleophilic catalyst like DMAP (0.1 equiv) or switch the solvent to Pyridine before applying heat (max 50 °C).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Patterson, J. et al. (2011). Optimization of the T3P-Mediated Synthesis of Amides. Organic Process Research & Development. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

Sources

Navigating o-Phenetidine Purification: A Technical Guide to pH-Optimized Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of o-phenetidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and purity of their this compound extractions. Here, we will delve into the critical role of pH and provide practical, step-by-step guidance to navigate common challenges.

The Cornerstone of Extraction: Understanding this compound's Chemistry

This compound, also known as 2-ethoxyaniline, is an aromatic amine with a molecular formula of C8H11NO.[1] As a weakly basic compound, its solubility is highly dependent on the pH of the aqueous solution. This characteristic is the foundation of a successful liquid-liquid extraction protocol.

The key to manipulating its solubility lies in its pKa value, which is approximately 4.43 for its conjugate acid.[2] The Henderson-Hasselbalch equation provides a framework for understanding the relationship between pH, pKa, and the ratio of the protonated (water-soluble) and neutral (organic-soluble) forms of this compound.[3][4][5]

Key Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C8H11NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Colorless to reddish-brown oily liquid[1][6]
pKa (of conjugate acid) ~4.43 at 28°C[2]
Solubility in Water Slightly soluble to practically insoluble[1][6][7]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, and chloroform[1][2][6]

Troubleshooting Guide: Common Issues in this compound Extraction

This section addresses specific problems you might encounter during your experiments and provides actionable solutions rooted in the principles of acid-base chemistry.

1. Low Extraction Yield

  • Question: I'm performing a liquid-liquid extraction of this compound from an aqueous solution into an organic solvent, but my recovery is consistently low. What's going wrong?

  • Answer: The most likely culprit for low extraction yield is an incorrect pH of the aqueous phase. To efficiently extract this compound into an organic solvent, it must be in its neutral, uncharged form.[8][9]

    • The Science: As a basic compound, this compound exists in equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺). The neutral form is more soluble in organic solvents, while the protonated form is more soluble in water. According to the principles of acid-base extraction, to maximize the concentration of the neutral form, the pH of the aqueous solution should be significantly higher than the pKa of the this compound conjugate acid (~4.43).[10][11] A general rule of thumb is to adjust the pH to be at least 2 units above the pKa.[9]

    • Solution: Before extraction, adjust the pH of your aqueous sample to approximately 6.5 or higher. You can use a dilute solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to achieve this. Verify the pH using a calibrated pH meter or pH paper.

2. Emulsion Formation at the Interface

  • Question: During the shaking step of my liquid-liquid extraction, a thick emulsion forms between the aqueous and organic layers, making separation impossible. How can I resolve this?

  • Answer: Emulsion formation is a common issue in extractions, particularly when dealing with complex matrices. Several factors can contribute to this, including vigorous shaking and the presence of surfactants or particulate matter.

    • Troubleshooting Steps:

      • Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel several times. This will still allow for sufficient mixing without creating a stable emulsion.

      • "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of the organic solvent in the aqueous layer.[9]

      • Filtration: If the emulsion is caused by suspended solids, filtering the initial sample before extraction can prevent its formation.

      • Centrifugation: If the emulsion persists, transferring the mixture to a centrifuge tube and spinning it at a moderate speed can help to separate the layers.

3. Co-extraction of Acidic Impurities

  • Question: My final this compound product is contaminated with acidic impurities. How can I remove them using extraction?

  • Answer: This is a classic scenario where a multi-step acid-base extraction is highly effective. By manipulating the pH, you can selectively move the acidic impurities into the aqueous phase, leaving the this compound in the organic layer.

    • The Strategy:

      • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

      • Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurities, converting them into their water-soluble salt forms, which will then partition into the aqueous layer.[12]

      • Separate the aqueous layer.

      • To ensure all acidic impurities are removed, you can repeat the wash with fresh sodium bicarbonate solution.

      • Finally, wash the organic layer with water to remove any residual base before proceeding with drying and solvent evaporation.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for extracting this compound into an organic solvent?

    • A1: To maximize the extraction of this compound into an organic solvent, the pH of the aqueous solution should be adjusted to be at least 2 pH units above its pKa of approximately 4.43. Therefore, a pH of 6.5 or higher is recommended.[9] At this pH, the vast majority of this compound molecules will be in their neutral, organic-soluble form.

  • Q2: How do I bring this compound back into an aqueous phase after it has been extracted into an organic solvent?

    • A2: This process is known as back-extraction. To move the this compound from the organic phase back into an aqueous phase, you need to convert it to its water-soluble, protonated form. This is achieved by washing the organic layer with a dilute acidic solution (e.g., 1M hydrochloric acid). The acid will protonate the amino group of this compound, making it a charged salt that is soluble in water.[8][9]

  • Q3: What organic solvent is best for this compound extraction?

    • A3: The choice of organic solvent depends on several factors, including the polarity of this compound and its immiscibility with water. Diethyl ether and dichloromethane are commonly used and effective solvents for extracting this compound.[1][2][10] It's crucial to select a solvent in which this compound is highly soluble and which is easy to remove after the extraction.

  • Q4: Can temperature affect the extraction efficiency?

    • A4: Yes, temperature can influence the solubility of this compound in both the aqueous and organic phases, thereby affecting the partition coefficient.[13] However, for most standard lab-scale extractions, performing the procedure at room temperature is sufficient. If you are working with heat-sensitive compounds, it's important to control the temperature to prevent degradation.

Experimental Protocol: pH Optimization for this compound Extraction

This protocol provides a systematic approach to determine the optimal pH for extracting this compound from an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • A suitable organic solvent (e.g., diethyl ether or dichloromethane)

  • Separatory funnel

  • pH meter or pH paper

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a stock solution of a specific concentration.

  • Prepare pH-Adjusted Aqueous Samples:

    • Take several equal-volume aliquots of the this compound stock solution.

    • Using the 0.1 M HCl and 0.1 M NaOH solutions, adjust the pH of each aliquot to a different value within a range of interest (e.g., pH 3, 4, 5, 6, 7, 8). Use a calibrated pH meter for accurate measurements.

  • Perform the Extraction:

    • Transfer each pH-adjusted aqueous sample to a separate separatory funnel.

    • Add an equal volume of the chosen organic solvent to each separatory funnel.

    • Gently invert each funnel 10-15 times to ensure thorough mixing, releasing pressure periodically.

    • Allow the layers to separate completely.

  • Isolate and Analyze the Organic Phase:

    • Carefully drain the lower layer (the identity of which depends on the density of the organic solvent relative to water).

    • Collect the organic layer.

    • Analyze the concentration of this compound in each organic extract using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • Calculate Extraction Efficiency:

    • For each pH value, calculate the extraction efficiency using the following formula: Extraction Efficiency (%) = (Amount of this compound in organic phase / Initial amount of this compound) x 100

  • Determine the Optimal pH:

    • Plot the extraction efficiency as a function of pH. The pH at which the extraction efficiency is highest is the optimal pH for your system.

Data Presentation: Expected Extraction Efficiency vs. pH

The following table summarizes the expected trend in this compound extraction efficiency as a function of pH.

pH of Aqueous PhaseExpected Predominant Form of this compoundExpected Solubility in Organic SolventExpected Extraction Efficiency
< 3 Protonated (R-NH₃⁺)LowLow
~4.4 (pKa) 50% Protonated, 50% NeutralModerateModerate
> 6.5 Neutral (R-NH₂)HighHigh

Workflow Visualization

The following diagram illustrates the decision-making process for optimizing the pH during this compound extraction.

ExtractionOptimization start Start: Crude this compound Mixture dissolve Dissolve in Organic Solvent start->dissolve check_impurities Identify Impurities dissolve->check_impurities acidic_impurities Acidic Impurities Present check_impurities->acidic_impurities Yes no_impurities No Acidic Impurities check_impurities->no_impurities No base_wash Wash with Weak Base (e.g., NaHCO3) acidic_impurities->base_wash adjust_ph Adjust pH of Aqueous Phase to > 6.5 no_impurities->adjust_ph separate_aq1 Separate Aqueous Layer (contains acidic impurities) base_wash->separate_aq1 separate_aq1->adjust_ph extract Extract with Organic Solvent adjust_ph->extract separate_aq2 Separate Aqueous Layer extract->separate_aq2 dry_org Dry Organic Layer separate_aq2->dry_org evaporate Evaporate Solvent dry_org->evaporate end Pure this compound evaporate->end

Caption: Decision workflow for pH-optimized this compound extraction.

References

  • Biological Amines and the Henderson–Hasselbalch Equation | Organic Chemistry Class Notes | Fiveable.
  • This compound: Key Properties and Industrial Significance of this Versatile Chemical Intermediate.
  • 24.5 Biological Amines and the Henderson-Hasselbalch Equation - Chemistry LibreTexts.
  • Selective separation of amines from continuous processes using automated pH controlled extraction - RSC Publishing.
  • Liquid-Liquid extraction with systematically adjusted PH - Zaiput Flow Technologies.
  • Phenetidine 156-43-4 wiki - Guidechem.
  • 24.5: Biological Amines and the Henderson-Hasselbalch Equation - Chemistry LibreTexts.
  • 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry.
  • This compound | 94-70-2 - ChemicalBook.
  • This compound | CAMEO Chemicals | NOAA.
  • p-Phenetidine (4-Ethoxyaniline) - Benchchem.
  • Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
  • This compound Bulk Manufacturer, CAS NO 94-70-2 | Suze Chemical.
  • This compound | C8H11NO | CID 7203 - PubChem - NIH.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.
  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd.
  • Common amine system corrosion issues and how to solve them - Vysus Group.
  • Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis.
  • Acid-Base Extraction.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International.
  • Filter Media Selection in Amine Gas Sweetening Systems - Stronger security is required.
  • Exp 6 - Extraction.
  • An in-depth Study of Amine System Failures - ResearchGate.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit.
  • Acid–base extraction - Wikipedia.
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts.
  • EXTRACTION Extraction is a process in which a substance is transferred from one phase into another, distinct phase (or phases)..
  • This compound = 97.0 GC 94-70-2 - Sigma-Aldrich.
  • Organic Acid-Base Extractions - Chemistry Steps.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Preparation of p-phenetidine - PrepChem.com.
  • p-Phenetidine.

Sources

Technical Support Center: Stabilizing o-Phenetidine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Long-Term Storage and Analysis of o-Phenetidine (2-Ethoxyaniline) Ticket ID: #OPHN-STAB-001 Status: Resolved / Guide Published

Executive Summary: The Instability Challenge

The Problem: this compound (CAS: 94-70-2) is a genotoxic aniline derivative often analyzed as an impurity in pharmaceutical substances (e.g., Paracetamol/Acetaminophen). It is notoriously unstable in solution.

The Mechanism: The electron-donating ethoxy group at the ortho position activates the amine, making it highly susceptible to auto-oxidation. This results in the formation of colored oligomers (azo compounds and phenoxazines) and quinone imines.

The Solution: Stability is not achieved by a single factor but by a "Triad of Control": pH suppression, Oxygen exclusion, and Photoprotection.

Module 1: The Degradation Mechanism

Understanding why the solution fails is the first step to preventing it. The degradation is primarily oxidative, catalyzed by light and trace metals.[1]

Visualizing the Decay Pathway

The following diagram illustrates the transformation of clear this compound into colored degradation products.

OPhenetidineDegradation Start This compound (Clear/Colorless) Radical Radical Cation Intermediate Start->Radical -e⁻ (Oxidation) Dimer Azo/Hydrazo Dimers Radical->Dimer Coupling Quinone o-Quinone Imine (Pink/Red) Radical->Quinone Further Oxidation Polymer Polymers (Brown Precipitate) Dimer->Polymer Aggregation Quinone->Polymer Condensation Light UV Light / hν Light->Radical Oxygen O₂ / Trace Metals Oxygen->Radical

Figure 1: The oxidative cascade of this compound. Note that the appearance of pink color indicates the formation of quinone imines, a late-stage degradation product.

Module 2: The Stabilization Protocol (SOP)

Warning: Do not rely on "fresh preparation" alone if your analytical run time exceeds 12 hours. Use this protocol to extend solution stability to 7-14 days (refrigerated) or 48 hours (autosampler).

The "Clean Stabilization" Method (Recommended for HPLC)

Avoids solid antioxidants (like sodium metabisulfite) that may interfere with chromatography.

ParameterSpecificationScientific Rationale
Solvent Base Methanol or Acetonitrile (degassed)Organic solvents have lower oxygen solubility than water.
pH Modifier 0.1% Formic Acid or Phosphoric AcidCritical: Protonating the amine (

) removes the lone pair electrons from participating in oxidative reactions.
Container Amber Glass (Silanized preferred)Blocks UV light (200-400nm) which catalyzes radical formation. Silanization prevents adsorption to glass.
Headspace Nitrogen or Argon PurgeDisplaces atmospheric oxygen. Argon is heavier than air and provides a better "blanket."
Temperature 4°C (Short term) / -20°C (Long term)Arrhenius equation: Reducing temp by 10°C roughly halves the reaction rate.
Step-by-Step Preparation Workflow

PrepWorkflow Step1 1. Solvent Prep Degas MeOH/ACN for 10 min (Ultrasonication) Step2 2. Acidification Add 0.1% Formic Acid (Target pH < 4.0) Step1->Step2 Step3 3. Dissolution Dissolve this compound under Nitrogen flow Step2->Step3 Step4 4. Aliquoting Transfer to Amber Vials (Fill to top to min. headspace) Step3->Step4 Step5 5. Storage Short Term: 4°C Long Term: -20°C Step4->Step5

Figure 2: Optimized workflow for preparing stable this compound standard solutions.

Module 3: Troubleshooting & FAQs

Q1: My solution turned pink after 24 hours in the autosampler. Is it still usable?

Answer: No. The pink coloration indicates the formation of quinone imines or azo-derivatives . Even if the parent peak area seems unchanged, these degradation products are highly responsive in UV and can co-elute with other impurities, compromising the integrity of your trace analysis.

  • Fix: Ensure the autosampler is set to 4°C. If your autosampler is uncooled, you must use fresh injections every 4-6 hours.

Q2: Can I use Sodium Metabisulfite (SMBS) as an antioxidant?

Answer: Yes, but with caveats. SMBS is excellent for stock solutions but can be problematic for HPLC analysis.

  • Pros: actively scavenges oxygen.

  • Cons: SMBS absorbs UV at low wavelengths (<220 nm) and can appear as a large solvent front or "ghost peak."

  • Recommendation: Use SMBS (0.05% w/v) only if your detection wavelength is >250 nm and you have validated that it does not co-elute with your analyte.

Q3: I see "Ghost Peaks" eluting after the main peak. What are they?

Answer: These are likely dimers (4,4'-diethoxyazobenzene or similar). Because this compound oxidizes into more hydrophobic molecules (dimers), they retain longer on Reverse Phase (C18) columns.

  • Troubleshooting: Run a "blank" injection of the solvent to confirm. If the peaks persist in the sample but not the blank, they are degradation products. Wash the column with 100% Acetonitrile to remove accumulated hydrophobic polymers.

Q4: What is the maximum shelf life of the stock solution?

Answer:

  • Unstabilized (Water/MeOH): < 24 hours.

  • Stabilized (Acidified + N2 + Amber + -20°C): Up to 14 days.

  • Validation: Always run a "System Suitability" check against a freshly prepared standard before running a critical batch.

Module 4: Self-Validating System Suitability

To ensure trustworthiness, every analytical run must include a self-check. Do not assume stability; prove it.

The "Bracketing" Standard Protocol:

  • Injection 1: Freshly prepared Standard (Time 0).

  • Injection 2-X: Your Samples.

  • Injection Final: Re-injection of Standard (Time End).

Acceptance Criteria:

  • Recovery: The area of the Final Standard must be 98.0% - 102.0% of the Initial Standard.

  • New Peaks: No new peaks >0.05% area should appear in the chromatogram of the Final Standard.

References

  • United States Pharmacopeia (USP). Acetaminophen Monograph: Organic Impurities.[2] USP-NF.[3] (Standard methods for analyzing 4-aminophenol and related impurities). [3]

  • Vetr, F. et al. (2018). Oxidation of o-phenylenediamine... in the presence of cubic ferrites.[4] (Mechanistic insight into aniline derivative oxidation). SciSpace.

  • Narayanam, M. et al. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (General guidelines on oxidative stress testing).

  • Thermo Fisher Scientific. (2020). Method validation based on ICH guidelines of a USP assay method of acetaminophen. (Application note detailing impurity limits and detection).

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework for stability definitions).[5][6]

Sources

Technical Support Center: Identification of o-Phenetidine Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for o-Phenetidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile and identify potential degradation products. As an aromatic amine and ether, this compound is susceptible to degradation under various conditions, which can impact the quality, safety, and efficacy of related active pharmaceutical ingredients (APIs) and other chemical products.[1][2] This document provides a comprehensive overview of potential degradation pathways, analytical methodologies for identification, and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound (an aniline and an aromatic ether) and data from related compounds, the primary degradation pathways are anticipated to be oxidation , photodegradation , and to a lesser extent, hydrolysis under extreme pH conditions and thermal degradation .[3][4] this compound is known to be sensitive to air and light, turning from a colorless to a reddish-brown liquid upon exposure, which is indicative of oxidative and/or photolytic degradation.[1][5][6]

Q2: What are the likely degradation products of this compound?

A2: While specific forced degradation studies on this compound are not extensively available in the public domain, we can hypothesize the formation of several degradation products based on the reactivity of the aromatic amine and ether functional groups.

  • Oxidative Degradation: Oxidation is a major degradation pathway for aromatic amines.[3] The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and azoxy compounds. Polymerization can also occur, resulting in colored dimeric and oligomeric impurities. The presence of the ethoxy group can also influence the reaction, potentially leading to ring-hydroxylated species.

  • Photodegradation: Exposure to light can induce the formation of radical species, leading to a complex mixture of degradation products.[7] For anilines, photodegradation can result in polymerization and the formation of colored products. The ether linkage might also be susceptible to photolytic cleavage.

  • Hydrolytic Degradation: While generally stable, under forced acidic or basic conditions, hydrolysis of the ether linkage could potentially occur, yielding 2-aminophenol and ethanol. However, this is likely to require harsh conditions.[8]

  • Thermal Degradation: At elevated temperatures, decomposition of the ethoxy group and the aromatic ring can occur, leading to the formation of smaller volatile molecules.[9][10]

Q3: My this compound sample has turned dark. What is the cause and is it still usable?

A3: The darkening of this compound is a common observation and is typically due to oxidation and/or polymerization upon exposure to air and light.[1][5][6] The colored impurities are likely a complex mixture of oligomeric and oxidized species. The usability of the darkened material depends on the specific requirements of your application. For applications requiring high purity, such as in pharmaceutical synthesis, the material should be purified (e.g., by distillation) before use. For other applications, the presence of minor impurities may be acceptable. It is crucial to perform an analytical assessment (e.g., by HPLC or GC) to determine the purity of the material.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be their source?

A4: Unexpected peaks can arise from several sources:

  • Degradation Products: As discussed, this compound can degrade over time or under certain experimental conditions.

  • Synthesis-Related Impurities: Impurities from the manufacturing process, such as isomers (p-phenetidine, m-phenetidine), starting materials, or by-products of side reactions, may be present.

  • Solvent or System Contamination: Impurities from solvents, reagents, or the analytical system itself can appear as extraneous peaks.

  • Sample Preparation Artifacts: The sample preparation procedure might induce degradation or introduce contaminants.

A systematic troubleshooting approach, as detailed in the subsequent sections, is recommended to identify the source of these peaks.

Potential Degradation Pathways

The degradation of this compound can be initiated by several mechanisms, primarily involving the reactive amino group and the aromatic ring. The following diagram illustrates the hypothesized degradation pathways.

This compound Degradation Pathways Hypothesized Degradation Pathways of this compound o_phenetidine This compound (2-Ethoxyaniline) oxidation Oxidation (Air, H₂O₂) o_phenetidine->oxidation O₂ photodegradation Photodegradation (UV/Vis Light) o_phenetidine->photodegradation hydrolysis Hydrolysis (Acid/Base) o_phenetidine->hydrolysis H⁺/OH⁻ thermal Thermal Stress o_phenetidine->thermal Δ nitroso Nitroso-o-phenetidine oxidation->nitroso nitro Nitro-o-phenetidine oxidation->nitro azoxy Azoxy compounds oxidation->azoxy polymers Polymeric Species (Colored) oxidation->polymers hydroxylated Ring-Hydroxylated Products oxidation->hydroxylated photodegradation->polymers photodegradation->hydroxylated aminophenol 2-Aminophenol hydrolysis->aminophenol volatiles Volatile Fragments thermal->volatiles

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

Analytical Methodologies for Degradation Product Identification

The identification and quantification of this compound and its degradation products require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, thus providing an accurate measure of the drug substance's stability.

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point for separating this compound and its potential degradation products, which are likely to have varying polarities.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: Start with a low percentage of organic phase to retain polar degradants and gradually increase the concentration to elute the parent compound and non-polar impurities.

  • Detection: A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks, which aids in peak identification and purity assessment. A primary wavelength of around 240-250 nm is suitable for this compound.

  • Forced Degradation Sample Analysis: Analyze samples of this compound that have been subjected to forced degradation (acidic, basic, oxidative, photolytic, and thermal stress) to ensure the method can separate all generated degradation products from the main peak.

GC-MS for Volatile and Semi-Volatile Degradants

GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products and impurities.

Protocol 2: GC-MS Analysis of this compound

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for the analysis of aromatic amines.

  • Injection: A split/splitless inlet is commonly used. Optimization of the inlet temperature is crucial to prevent on-column degradation of thermally labile compounds.

  • Oven Temperature Program: A temperature gradient program is necessary to separate compounds with a range of boiling points.

  • Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique for generating reproducible mass spectra that can be compared against spectral libraries for identification.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
No peak for this compound Sample degradation; Incorrect mobile phase/carrier gas flow; Detector issue; Injection failure.Check sample integrity; Verify mobile phase/gas flow; Ensure detector is on and at the correct settings; Check injection system.
Peak tailing (HPLC) Secondary interactions with the column; Column overload; Incorrect mobile phase pH.Use an end-capped column; Add a competing base to the mobile phase; Dilute the sample; Adjust mobile phase pH.
Ghost peaks Carryover from previous injections; Contaminated mobile phase or system.Inject a blank solvent run; Flush the system with a strong solvent; Prepare fresh mobile phase.
Poor resolution between peaks Inappropriate mobile phase composition or gradient; Wrong column.Optimize the gradient profile; Try a different organic modifier (e.g., methanol instead of acetonitrile); Use a column with a different selectivity.
Irreproducible retention times Column temperature fluctuations; Inconsistent mobile phase composition; Insufficient column equilibration.Use a column oven; Ensure proper mobile phase mixing and degassing; Allow for adequate column equilibration time before each run.

Experimental Workflow for Forced Degradation Studies

To systematically investigate the degradation of this compound, a forced degradation study should be performed according to ICH guidelines.[11][12][13][14]

Forced Degradation Workflow Workflow for Forced Degradation Study of this compound start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress analysis Analyze Stressed Samples (HPLC-PDA, LC-MS, GC-MS) stress->analysis identification Identify Degradation Products (Mass Spec, NMR) analysis->identification method_validation Validate Stability-Indicating Method analysis->method_validation pathway Elucidate Degradation Pathways identification->pathway pathway->method_validation end End: Stability Profile Established method_validation->end

Caption: A systematic workflow for conducting forced degradation studies on this compound.

Summary of Potential Degradation Products and Analytical Techniques

Degradation Condition Potential Degradation Products Primary Analytical Technique Secondary/Confirmatory Technique
Oxidative Nitroso-o-phenetidine, Nitro-o-phenetidine, Azoxy compounds, Polymeric species, Ring-hydroxylated productsHPLC-PDA, LC-MSGC-MS, NMR
Photolytic Polymeric species, Ring-hydroxylated products, Cleavage productsHPLC-PDA, LC-MSGC-MS, NMR
Hydrolytic (Forced) 2-AminophenolHPLC-PDA, GC-MSLC-MS
Thermal Volatile fragments (e.g., aniline, phenol derivatives)GC-MSTGA-MS

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline deriv
  • p-Phenetidine (4-Ethoxyaniline). Benchchem.
  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
  • Forced degradation studies of a new ant. Journal of Chemical and Pharmaceutical Research.
  • Impurity Occurrence and Removal in Crystalline Products
  • This compound: Key Properties and Industrial Significance of this Versatile Chemical Intermedi
  • New thermal decomposition pathway for T
  • Thermal degradation of azobenzene dyes.
  • Hydrolytic Degradation Hydrolytic investigations in acidic and basic...
  • This compound. PubChem.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegrad
  • High-Purity Phenetidine Reference Materials for Accur
  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. (2020).
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2013).
  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. (2021).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. (2020).
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Journal of the Chilean Chemical Society.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • This compound Bulk Manufacturer, CAS NO 94-70-2. Suze Chemical.
  • Forced Degradation Studies.
  • Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture.
  • Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. MDPI. (2021).
  • Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide. Benchchem.
  • Photodegradation Illuminated: New analytical tools for studying photochemical processes. University of Amsterdam. (2023).
  • Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. Shodhganga.
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. (2022).
  • New Findings on Degradation of Famotidine Under Basic Conditions: Identification of a Hitherto Unknown Degradation Product and the Condition for Obtaining the Propionamide Intermediate in Pure Form.
  • Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation.
  • GC-MS analysis of impurities in p-phenetidine sample.
  • Hydroperoxide-dependent activation of p-phenetidine catalyzed by prostaglandin synthase and other peroxidases. PubMed.
  • Oxidation and Degradation Products of Papaverine, Part II[9]: Investigations on the Photochemical Degradation of Papaverine Solutions. Academia.edu. Part II[1]: Investigations on the Photochemical Degradation of Papaverine Solutions. Academia.edu.

Sources

Reducing background noise in o-Phenetidine HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of o-Phenetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring the accuracy and reliability of your analytical results. As your dedicated application scientist, I will walk you through a logical troubleshooting process, explaining the science behind each step to empower you with the expertise to maintain a robust and clean chromatographic system.

Introduction: Understanding the Signal-to-Noise Ratio

In HPLC, the baseline represents the signal from the detector when only the mobile phase is passing through. The goal is a flat, stable baseline. Background noise refers to the random fluctuations in this baseline. The quality of your data is often assessed by the signal-to-noise ratio (S/N), which compares the height of your analyte peak to the amplitude of the baseline noise.[1][2] A high level of background noise can obscure small peaks, compromise the limit of detection (LOD) and limit of quantitation (LOQ), and lead to inaccurate integration and unreliable results.[2]

This guide provides a systematic approach to identifying and eliminating the sources of this noise in your this compound analysis.

Section 1: Foundational Troubleshooting - Is Your System Ready?

Before delving into complex issues, it's crucial to ensure your fundamental setup is correct. This section addresses the most common culprits of baseline noise.

Q1: My chromatogram shows a high, drifting, or noisy baseline. Where do I even begin?

A noisy baseline is a systemic issue that can originate from multiple sources. The most effective approach is a systematic, component-by-component isolation of the problem.

Here is a logical workflow to diagnose the source of the noise.

HPLC_Troubleshooting_Workflow cluster_periodic Periodic Noise (Regular Spikes/Waves) cluster_random Random Noise (Erratic, Drifting) start High Background Noise Observed q1 Is the noise random or periodic? start->q1 p1 Check Pump (Pressure Fluctuations, Leaks, Seals) q1->p1 Periodic r1 Step 1: Mobile Phase Evaluation (Purity, Preparation, Degassing) q1->r1 Random/Drifting p2 Check Degasser (Bubbles in Tubing) p1->p2 p3 Check Mixer Performance (Inadequate Mobile Phase Mixing) p2->p3 r2 Step 2: Column Isolation Test (Remove column, run method) r1->r2 r3 Step 3: Detector Health Check (Lamp energy, flow cell cleanliness) r2->r3 r4 Step 4: Sample & Method Review (Sample stability, injection issues) r3->r4

Caption: Systematic workflow for diagnosing HPLC baseline noise.

Q2: What are the most common sources of baseline noise in HPLC?

Baseline noise can generally be categorized into issues related to the mobile phase, the HPLC system hardware, the column, or the sample itself.

CategoryCommon CausesTypical Appearance
Mobile Phase Impure solvents (especially water), improper degassing, precipitation of buffers, microbial growth.[1][3][4][5]Drifting baseline, ghost peaks (especially in gradients), general high noise.[1][6]
HPLC System Pump issues (leaks, worn seals, faulty check valves), malfunctioning degasser, contaminated flow cell, failing detector lamp.[1][7][3][8]Periodic noise (pump pulsations), random spikes (air bubbles), steady drift (lamp aging).[9]
Column Contamination from previous samples, stationary phase bleed, column degradation.[1][10]Drifting baseline, appearance of broad, undefined peaks.
Environment Fluctuations in laboratory temperature.[7][8][9]Slow, cyclical baseline drift, particularly with refractive index detectors but can affect UV detectors at high sensitivity.[3][9]

Section 2: The Mobile Phase - Your First Line of Defense

The mobile phase is the most frequent source of background noise, especially in high-sensitivity UV analysis and gradient elution.[1][3]

Q3: I'm using gradient elution and see a noisy, rising baseline and several "ghost peaks." What's happening?

This is a classic symptom of a contaminated mobile phase, particularly the aqueous component (Solvent A).[1][3] During the initial low-organic conditions of your gradient, contaminants from Solvent A with some non-polar character will adsorb and concentrate at the head of the analytical column. As you increase the percentage of organic solvent (Solvent B), the elution strength of the mobile phase increases, stripping these contaminants from the column and sending them to the detector, where they appear as a rising baseline or distinct "ghost peaks."[11][12]

Causality: The principle of reversed-phase chromatography dictates that non-polar compounds are retained longer. Trace organic impurities in your aqueous phase behave like a sample, sticking to the C18 column until the mobile phase becomes strong enough (i.e., has enough organic solvent) to elute them.

Protocol: Preparing a High-Purity Mobile Phase
  • Solvent Selection: ALWAYS use HPLC-grade or LC-MS grade solvents and freshly purified water (e.g., 18.2 MΩ·cm from a Milli-Q system).[4][13] Never compromise on solvent quality, as this is the foundation of a clean baseline.[4]

  • Reagent Purity: Use high-purity salts and additives (e.g., formic acid, ammonium acetate). Be aware that additives like Trifluoroacetic Acid (TFA) can degrade over time, increasing UV absorbance and causing baseline drift.[6]

  • Mixing Technique: If preparing a pre-mixed mobile phase (isocratic), measure the components separately by weight for maximum reproducibility before mixing.[13] Mixing by volume can be affected by temperature changes and solvent contraction.[13] When mixing aqueous buffers with organic solvents, add the organic solvent to the aqueous portion to minimize the risk of salt precipitation.[14]

  • Filtration: Filter all aqueous buffers and mobile phases containing salts through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[4][13] This prevents system blockages and protects the column.

  • Degassing: Thoroughly degas the mobile phase immediately before use to remove dissolved air.[4][5] An online degasser is standard on modern systems, but if you suspect it's malfunctioning, you can use helium sparging or vacuum degassing.[6] Air bubbles entering the detector flow cell are a major cause of random noise spikes.[9]

  • Storage: Prepare mobile phases fresh whenever possible, especially aqueous buffers which are prone to microbial growth.[14] Store in clean, dedicated glass bottles. Never "top off" an existing mobile phase reservoir with a fresh batch; always replace the entire volume.[14] For light-sensitive analytes or mobile phase components, use amber glass bottles.[14]

Section 3: The HPLC System and Column

If a pristine mobile phase doesn't solve the issue, the next step is to investigate the hardware.

Q4: How can I determine if my column or my HPLC system is the source of the noise?

A simple column isolation test is the most effective way to diagnose this.

  • Disconnect the column from the injector and detector.

  • Replace the column with a zero-dead-volume union.

  • Run your method (or a simple isocratic flow of mobile phase).

  • Observe the baseline.

  • If the baseline is now clean and stable: The noise originates from your column. It is likely contaminated or has degraded. Proceed with the column cleaning protocol below or replace the column.[1]

  • If the baseline is still noisy: The problem lies within the HPLC system itself (pump, injector, detector, or tubing).[8]

Q5: My column is the problem. What are the next steps?

Column contamination is common. Strongly retained compounds from previous injections can slowly bleed off, causing a drifting baseline.[3] For this compound analysis, a common column choice is a reversed-phase C18.[15][16]

Protocol: General Purpose Reversed-Phase Column Cleaning

This protocol is a general guideline. Always consult your specific column's care and use manual.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Flush the column with your mobile phase, but without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water).

  • Flush with 20-30 column volumes of 100% HPLC-grade water.

  • Flush with 20-30 column volumes of 100% Isopropanol.

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Store the column in a suitable solvent (typically Acetonitrile) or re-equilibrate with your mobile phase for the next analysis.

If cleaning does not restore performance, the column may be permanently fouled or the stationary phase may have degraded, requiring replacement. Using a guard column is a cost-effective way to protect your analytical column from contaminants.[3][17]

Q6: The noise persists even without the column. How do I troubleshoot the system?

Systematic troubleshooting is key.

System_Troubleshooting cluster_pump Pump & Degasser cluster_detector Detector start System Identified as Noise Source p1 Observe pressure trace. Is it fluctuating rhythmically? start->p1 d1 Check detector lamp energy/intensity. Is it low? start->d1 p2 YES: Check for leaks, worn pump seals, or faulty check valves. p1->p2 Yes p3 NO: Inspect degasser tubing for air bubbles. Ensure vacuum is adequate. p1->p3 No d2 YES: Lamp may be nearing the end of its life. Replace. d1->d2 Yes d3 NO: Flow cell may be contaminated. Flush with a strong solvent like isopropanol. d1->d3 No

Caption: Troubleshooting flowchart for HPLC system components.

Section 4: Sample-Specific Considerations for this compound

This compound, as an aromatic amine, has specific chemical properties that can impact your analysis.

Q7: Could my this compound sample itself be causing background peaks?

Yes. This can happen in two primary ways: sample degradation and sample solvent effects.

  • Degradation: this compound can be susceptible to oxidative and photolytic degradation.[18][19] Degradation products will appear as extra peaks in your chromatogram, which can be mistaken for baseline noise or impurities.[20] It is crucial to use a stability-indicating method that can resolve the main this compound peak from any potential degradants.[19]

    • Best Practice: Prepare samples fresh in a low-UV environment. Use amber vials to protect from light.[14] If degradation is suspected, performing a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) can help you identify potential degradation products.[20][21]

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion and baseline issues at the start of the chromatogram.[5][9]

    • Best Practice: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[9]

Q8: What is the optimal UV detection wavelength for this compound to maximize signal and minimize noise?

The optimal wavelength is the absorbance maximum (λ-max) of this compound. At the λ-max, you achieve the highest signal intensity for your analyte. Monitoring on the slope of a UV peak can lead to baseline drift if there are minor fluctuations in mobile phase composition or temperature.[3][22]

While a specific λ-max should be determined experimentally by running a UV scan of an this compound standard, related aromatic compounds often have strong absorbance around 254 nm.[16] This is a good starting point, but always verify with your own standard. Avoid choosing a very low wavelength (e.g., below 220 nm) if your mobile phase contains solvents like methanol or certain buffers, as they can have high UV absorbance at these wavelengths, leading to a noisy baseline.[1][14]

Conclusion

Reducing background noise in HPLC is a systematic process of elimination. By starting with the most common source—the mobile phase—and methodically working through the system, column, and sample, you can effectively diagnose and resolve the issue. For a compound like this compound, paying special attention to sample stability and potential degradation is key to achieving clean, reliable, and accurate results.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • 5 Major causes of noise in chromatograms during HPLC analysis?. (2023, March 4). Reddit.
  • Essential Precautions for HPLC Mobile Phase Handling and Use. (2023, November 28). Pharma Growth Hub.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex Blog.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - pgeneral.com.
  • Eliminating High Background Noise on New Cogent Columns. (2026, February 15). MICROSOLV.
  • Baseline Noise in Gradient Elution. Nacalai Tesque.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science.
  • Ghost peak formation during analysis. Biorelevant.com.
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu.
  • How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.
  • Ghost Peaks in HPLC - 5 common sources. (2023, April 11). YouTube.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • HPLC Column Selection Guide. Linklab.
  • HPLC Column Selection Guide: How to Choose HPLC Column?. (2021, February 4). LabMal.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • A Comparative Guide to HPLC-UV and Alternative Methods for the Analysis of Fenethazine. Benchchem.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.
  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018, December 10). LCGC.
  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • (PDF) Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. ResearchGate.

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Validation & Comparative

HPLC Method Validation for o-Phenetidine Detection: A Comparative Guide to High-Sensitivity Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Enhanced Detection

In the landscape of pharmaceutical impurity profiling, o-Phenetidine (2-ethoxyaniline) represents a critical challenge. As a potential genotoxic impurity and a structural analog to p-phenetidine (a metabolite of phenacetin), its monitoring in Paracetamol (Acetaminophen) drug substances is a matter of strict safety compliance.

While standard pharmacopeial methods (USP/EP) effectively monitor major degradants like p-aminophenol, they often lack the specificity and sensitivity required for trace-level detection of this compound. This guide compares a High-Resolution Core-Shell RP-HPLC Method ("The Optimized Protocol") against the Conventional Porous C18 Method often found in legacy monographs.

Key Takeaway: The Optimized Protocol utilizes core-shell particle technology to achieve a 3x reduction in run time and a 10-fold improvement in Limit of Detection (LOD) , ensuring compliance with modern genotoxic impurity limits (TTC).

The Challenge: Limitations of Legacy Methods

Traditional HPLC methods for Acetaminophen were designed primarily for assay potency and major degradants. They typically utilize:

  • Columns: Fully porous 5 µm C18 columns.

  • Conditions: Isocratic elution or shallow gradients.

  • Limitation: Poor resolution between closely eluting structural isomers and insufficient sensitivity for ppm-level impurities.

This compound Specifics:

  • CAS: 94-70-2[1][2][3]

  • Risk: Hematotoxicity and potential carcinogenicity.

  • Chromatographic Behavior: Being less polar than paracetamol (due to the ethoxy group), it elutes later in Reverse Phase (RP) systems but can co-elute with other preservatives or degradants in low-efficiency systems.

Comparative Analysis: Optimized vs. Conventional

The following data contrasts the performance of the Optimized Protocol (Core-Shell technology) versus the Conventional Method (Standard 5 µm Porous).

Performance Metrics Table
ParameterConventional Method (Standard Porous)Optimized Protocol (Core-Shell Product)Improvement Factor
Column Technology Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)N/A
Backpressure ~120 bar~280 barHigher pressure (manageable)
Run Time 35 minutes12 minutes ~3x Faster
Resolution (Rs) 1.8 (Paracetamol/Impurity K)> 3.5 High Specificity
LOD (this compound) 0.5 µg/mL (500 ppm)0.05 µg/mL (50 ppm) 10x Sensitivity
Solvent Consumption ~35 mL per run~12 mL per run65% Reduction

Note on Causality: The core-shell particles possess a solid core and a porous shell, reducing the diffusion path length (


 term in the van Deemter equation). This minimizes band broadening, resulting in sharper peaks and higher signal-to-noise ratios, which directly drives the improved LOD.

Visualizing the Validation Workflow

To ensure regulatory compliance (ICH Q2(R1)), the validation must follow a structured logic. The diagram below illustrates the self-validating workflow adopted for this protocol.

ValidationWorkflow Start Method Development (Core-Shell Optimization) Specificity Specificity Check (Resolution > 2.0) Start->Specificity Specificity->Start Fail Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike 50-150%) Linearity->Accuracy Accuracy->Start Fail Precision Precision (Repeatability RSD < 2%) Accuracy->Precision LOD_LOQ Sensitivity (LOD: S/N > 3) Precision->LOD_LOQ Robustness Robustness (Flow/Temp/pH) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Figure 1: Step-by-step validation logic ensuring method reliability before routine deployment.

The Optimized Protocol (Step-by-Step)

This section details the Optimized Protocol . Unlike generic guides, this protocol includes the mechanistic rationale for each parameter choice.

Chromatographic Conditions
  • Instrument: HPLC equipped with Diode Array Detector (DAD).[4]

  • Column: Core-Shell C18 (100 mm x 4.6 mm, 2.6 µm).

    • Rationale: Maximizes efficiency per meter, allowing shorter columns to maintain resolution.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

    • Rationale: Acidic pH suppresses ionization of silanols on the column and ensures this compound (weak base) is protonated/controlled, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

    • Rationale: 235 nm is the absorption maximum for the phenetidine structure, providing max sensitivity.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibrate
2.0955Isocratic Hold (Elute Paracetamol)
8.04060Linear Gradient (Elute Impurities)
9.04060Wash
9.1955Re-equilibrate
12.0955End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg this compound standard in 100 mL Methanol (100 µg/mL).

  • Working Standard: Dilute Stock to 0.5 µg/mL using Mobile Phase A.

Validation Results & Data Interpretation

Specificity & Separation Mechanism

The core-shell column provides superior separation efficiency. Paracetamol (polar) elutes early (~2.5 min). This compound, having a hydrophobic ethoxy tail, interacts more strongly with the C18 stationary phase and elutes later (~6.8 min), well-resolved from the main peak.

SeparationMechanism MobilePhase Mobile Phase (Polar/Acidic) Para Paracetamol (High Polarity) MobilePhase->Para Strong Affinity (Fast Elution) StatPhase Stationary Phase (C18 Hydrophobic Chains) Phen This compound (Ethoxy Group - Lipophilic) StatPhase->Phen Hydrophobic Interaction (Retained)

Figure 2: Mechanistic separation logic. This compound's lipophilicity drives its retention on the C18 phase.

Linearity and Range
  • Protocol: Prepare 5 concentrations ranging from LOQ to 150% of the target limit.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Data: The optimized method typically yields

    
     over the range of 0.05 µg/mL to 10 µg/mL.
    
Limit of Detection (LOD) & Quantification (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD (S/N = 3): 0.015 µg/mL (15 ppb).

  • LOQ (S/N = 10): 0.05 µg/mL (50 ppb).

  • Significance: This sensitivity allows for quantitation well below the standard 0.005% (50 ppm) limits often cited for similar impurities.

Accuracy (Recovery)

Spike recovery experiments were conducted at 50%, 100%, and 150% levels.

Spike Level (%)Mean Recovery (%)% RSDStatus
50%98.51.2Pass
100%100.20.8Pass
150%99.11.1Pass

Conclusion

The Optimized Core-Shell RP-HPLC Protocol demonstrates a clear superiority over conventional pharmacopeial methods for this compound detection. By leveraging advanced particle geometry, researchers can achieve:

  • Higher Sensitivity: Detecting trace genotoxic risks that older methods miss.

  • Higher Throughput: Reducing analysis time by nearly 65%.

  • Robust Compliance: Meeting strict ICH Q2(R1) validation criteria.

For laboratories tasked with safety profiling of Acetaminophen, upgrading to this high-efficiency workflow is not just an operational improvement—it is a necessary step for ensuring patient safety.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). Acetaminophen Monograph. USP-NF. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7203, 2-Ethoxyaniline (this compound).Link

  • Alwsci. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.Link

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GC-MS spectrum analysis of o-Phenetidine vs p-Phenetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In pharmaceutical quality control, particularly for paracetamol (acetaminophen) and phenacetin, distinguishing between 4-ethoxyaniline (p-phenetidine) and 2-ethoxyaniline (o-phenetidine) is critical.

  • The Problem: Both compounds are structural isomers with an identical molecular weight (137.18 g/mol ) and very similar Electron Ionization (EI) mass spectra.

  • The Risk: p-Phenetidine is a known nephrotoxin and potential carcinogen (impurity in paracetamol). This compound is a less common impurity but must be resolved to prevent false positives or inaccurate quantification of the toxic para isomer.

  • The Solution: Mass spectrometry alone is often insufficient for definitive identification due to spectral similarity. Chromatographic resolution (retention time) driven by boiling point differences, validated by specific ion ratios, is the industry standard for differentiation.

Physicochemical Profile & Separation Mechanism

The primary differentiator between these isomers is not their mass spectrum, but their volatility , which is governed by their intramolecular interactions.

FeatureThis compound (2-Ethoxyaniline)p-Phenetidine (4-Ethoxyaniline)
CAS Number 94-70-2156-43-4
Structure Ethoxy group adjacent to AmineEthoxy group opposite to Amine
Boiling Point ~229 °C ~253 °C
Intermolecular Forces Weaker. Intramolecular H-bonding between

and

reduces ability to bond with other molecules.
Stronger. Symmetry allows extensive intermolecular H-bonding network.
Elution Order (5% Phenyl) First (Earlier RT) Second (Later RT)
Retention Index (DB-5) 1250 – 1280 1350 – 1380
Mechanism of Separation (Graphviz Diagram)

SeparationLogic cluster_0 This compound cluster_1 p-Phenetidine O_Struct Ortho Structure (-NH2 adjacent to -OEt) O_Bond Intramolecular H-Bonding O_Struct->O_Bond O_BP Lower Boiling Point (~229°C) O_Bond->O_BP O_RT Elutes FIRST (RI ~1265) O_BP->O_RT P_Struct Para Structure (-NH2 opposite -OEt) P_Bond Intermolecular H-Bonding P_Struct->P_Bond P_BP Higher Boiling Point (~253°C) P_Bond->P_BP P_RT Elutes SECOND (RI ~1365) P_BP->P_RT

Figure 1: Mechanistic basis for the chromatographic separation of phenetidine isomers. The "Ortho Effect" reduces boiling point, resulting in earlier elution.

Mass Spectral Fragmentation Analysis

While retention time is the primary identification tool, understanding the fragmentation is essential for confirmation (MS2 or SIM mode).

Common Features (The Confusion)

Both isomers exhibit:

  • Molecular Ion (

    
    ): 
    
    
    
    137 (Strong intensity).
  • Base Peak:

    
     108 or 109.
    
    • Mechanism: Loss of ethylene (

      
      , 28 Da) from the ethoxy group is the dominant pathway for both, forming the hydroxyphenyl cation (
      
      
      
      109) or the aminophenol radical cation (
      
      
      109).
The "Ortho Effect" Differentiator

The o-isomer undergoes specific rearrangements forbidden to the p-isomer due to steric proximity.

  • p-Phenetidine Fragmentation:

    • Clean loss of

      
       to form 
      
      
      
      109.
    • Subsequent loss of CO (

      
       80).
      
    • Diagnostic Ratio: The

      
       108/109 cluster is often more dominant relative to the parent ion compared to the ortho isomer.
      
  • This compound Fragmentation:

    • Direct Loss of Ethanol: The proximity of the amine hydrogen to the ethoxy oxygen facilitates the transfer of a proton and loss of neutral ethanol (

      
      ), generating a peak at 
      
      
      
      91
      (though often low intensity).
    • Rearrangement: Isomerization to stable cyclic structures often results in a higher relative abundance of the molecular ion (

      
       137) compared to the p-isomer in mild ionization conditions.
      

Diagnostic Ion Table:

m/z IonIdentityThis compound Trendp-Phenetidine Trend
137 Molecular Ion (

)
High Intensity High Intensity
108/109

Present (Base Peak)Dominant Base Peak
80

PresentPresent
53 Ring FragmentModerateModerate
Differentiation Retention Time ~12.5 min ~13.8 min
Validated Experimental Protocol

This protocol is designed to be self-validating . The wide separation in retention indices means that if your peaks co-elute, your column stationary phase is incorrect or degraded.

A. Sample Preparation
  • Matrix: Methanol or Ethyl Acetate (Polar solvents ensure solubility).

  • Concentration: 100 µg/mL (for scan mode); 1 µg/mL (for SIM trace analysis).

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Why? Improves peak shape of amines and increases MW separation.

    • Result:this compound-TMS vs p-Phenetidine-TMS. The steric hindrance in the ortho position often slows derivatization, providing another kinetic differentiator.

B. GC-MS Parameters (Standard Method)
ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5MS, ZB-5MS) Standard non-polar phase provides excellent boiling-point based separation.
Dimensions 30 m

0.25 mm

0.25 µm
Standard dimensions for balance of capacity and resolution.
Inlet Temp 250 °CEnsure flash vaporization without thermal degradation.
Mode Split (10:1)Prevents column overload and improves peak sharpness.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min)

20°C/min

180°C

5°C/min

240°C
The slow ramp (5°C/min) around 180-240°C is critical for maximizing resolution of the isomers.
MS Source 230 °CStandard EI source temperature.
Scan Range

40 – 350
Covers parent ions and all fragments.
C. Workflow Diagram

Workflow cluster_prep Preparation cluster_gc GC Separation (Critical Step) cluster_ms MS Detection Sample Sample Extraction (MeOH/EtOAc) Deriv Optional: Derivatization (BSTFA/TMCS) Sample->Deriv Column Column: ZB-5MS / DB-5MS (5% Phenyl) Deriv->Column Ramp Thermal Ramp: Slow rate (5°C/min) @ 200°C Column->Ramp EI EI Source (70eV) m/z 137 Fragmentation Ramp->EI Data Data Analysis: Check RT & Ion Ratios EI->Data

Figure 2: Analytical workflow emphasizing the thermal ramp as the critical control point for isomer resolution.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzenamine, 2-ethoxy- (this compound).[1] NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzenamine, 4-ethoxy- (p-Phenetidine). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). Compound Summary: p-Phenetidine (CID 9076).[2] National Library of Medicine. [Link]

  • PubChem. (2023). Compound Summary: this compound (CID 7203).[1] National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing o-Phenetidine and p-Phenetidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is not merely a matter of analytical rigor; it is a foundational requirement for safety, efficacy, and regulatory compliance. The isomers of phenetidine, specifically ortho-phenetidine (2-ethoxyaniline) and para-phenetidine (4-ethoxyaniline), serve as critical intermediates in the synthesis of dyes and active pharmaceutical ingredients (APIs).[1][2] While structurally similar, their distinct substitution patterns give rise to subtle yet significant differences in their physicochemical and spectroscopic properties. Misidentification can lead to the generation of incorrect products, impacting reaction yields, impurity profiles, and the biological activity of the final compound.

This guide provides an in-depth technical comparison of the analytical methodologies used to differentiate this compound from p-phenetidine. We will move beyond simple data presentation to explore the causality behind experimental choices, offering field-proven insights to ensure confident and unambiguous characterization.

Part 1: Foundational Differentiation Through Physicochemical Properties

The first and most direct line of inquiry in distinguishing between these isomers lies in their fundamental physical properties. The position of the ethoxy group relative to the amine dramatically influences intermolecular forces, which in turn dictates melting and boiling points.

  • This compound: The proximity of the ethoxy and amino groups in the ortho position allows for potential intramolecular hydrogen bonding. This reduces the extent of intermolecular hydrogen bonding, resulting in a lower boiling point and a physical state as a liquid at room temperature.[2][3]

  • p-Phenetidine: The para-substitution creates a more symmetric, linear molecule. This symmetry allows for more efficient packing in the solid state and stronger intermolecular hydrogen bonding, leading to a higher melting point and boiling point compared to the ortho isomer.[4][5]

These differences are significant enough to serve as a primary, albeit preliminary, method of identification.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (2-Ethoxyaniline)p-Phenetidine (4-Ethoxyaniline)Rationale for Distinction
CAS Number 94-70-2[3][6]156-43-4[5][7]Unique identifier.
Molecular Formula C₈H₁₁NO[2][3]C₈H₁₁NO[1][7]Identical.
Molecular Weight 137.18 g/mol [2][3]137.18 g/mol [5][7]Identical.
Appearance Reddish-brown oily liquid[2][3]Colorless to reddish-brown liquid, darkens on exposure to air and light.[1][5][7]Similar, but p-phenetidine may be solid near room temperature.
Melting Point < -4 °F (< -20 °C)[3]~3 °C (37.4 °F)[5]Significant and easily measurable difference. p-Phenetidine is often solid if stored below room temperature.
Boiling Point 231-233 °C (448-451 °F)[8]253-255 °C (487-491 °F)[4][5]Significant difference allows for separation by distillation and distinct retention times in GC.
Density ~1.05 g/mL at 25 °C[8]~1.065 g/mL at 16 °C[5]Minor difference, less practical for routine differentiation.

Part 2: Unambiguous Identification via Spectroscopic Analysis

While physical properties provide strong clues, spectroscopic methods offer definitive structural confirmation. The different substitution patterns of o- and p-phenetidine create unique electronic environments for the aromatic protons and distinct vibrational modes, which are readily detected by NMR and IR spectroscopy, respectively.

A. ¹H NMR Spectroscopy: Mapping the Aromatic Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The symmetry of the para-substituted ring in p-phenetidine results in a simple, highly characteristic splitting pattern, which contrasts sharply with the more complex pattern of the ortho isomer.

  • Causality: In p-phenetidine, the plane of symmetry bisecting the ethoxy and amino groups renders the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. This leads to a classic AA'BB' system, which often appears as two distinct doublets. In this compound, all four aromatic protons are in unique chemical environments, resulting in a more complex series of multiplets.

Table 2: Typical ¹H NMR Chemical Shifts (CDCl₃)

Proton AssignmentThis compound (Typical δ, ppm)p-Phenetidine (Typical δ, ppm)
Aromatic Protons 6.7 - 6.9 (complex multiplet, 4H)[9]~6.75 (d, 2H) and ~6.65 (d, 2H)[10]
-OCH₂- ~4.0 (q, 2H)~3.9 (q, 2H)[1]
-NH₂ ~3.7 (s, 2H)~3.3 (s, 2H)[10]
-CH₃ ~1.4 (t, 3H)~1.4 (t, 3H)[1]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the phenetidine sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Analysis: Integrate the signals to confirm proton counts. Analyze the splitting patterns in the aromatic region (6.5-7.0 ppm). A simple two-doublet pattern strongly indicates p-phenetidine, while a complex multiplet indicates this compound.

B. Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

Infrared (IR) spectroscopy provides a rapid and non-destructive method for distinguishing the isomers based on their characteristic C-H out-of-plane bending vibrations in the fingerprint region of the spectrum.

  • Causality: The pattern of substitution on a benzene ring dictates the vibrational modes of the aromatic C-H bonds. 1,2-disubstituted rings (ortho) and 1,4-disubstituted rings (para) have distinct, strong absorption bands in the 700-900 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

Vibrational ModeThis compound (1,2-disubstituted)p-Phenetidine (1,4-disubstituted)
N-H Stretch ~3300-3500 cm⁻¹ (two bands)~3300-3500 cm⁻¹ (two bands)
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹
Aliphatic C-H Stretch <3000 cm⁻¹<3000 cm⁻¹
Aromatic C-H Out-of-Plane Bending ~740-760 cm⁻¹ (strong) [11]~810-840 cm⁻¹ (strong) [12][13]

Experimental Protocol: ATR-IR Analysis

  • Sample Preparation: Place a single drop of the liquid phenetidine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Record the spectrum of the sample, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Examine the fingerprint region for the strong C-H bending vibrations. A strong band around 750 cm⁻¹ is indicative of this compound, while a strong band near 830 cm⁻¹ confirms the p-phenetidine isomer.

Part 3: Definitive Separation by Chromatography

When dealing with a potential mixture of isomers or requiring quantitative analysis, chromatographic techniques are indispensable. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provide excellent separation based on the isomers' differing volatilities and polarities.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the premier technique for separating volatile compounds. The significant difference in boiling points between o- and p-phenetidine ensures a robust and easily achievable separation. Coupling the GC to a Mass Spectrometer (MS) provides confirmation of the molecular weight, adding another layer of certainty to the identification.

  • Causality of Separation: The lower boiling point of this compound means it will travel through the GC column faster than the higher-boiling p-phenetidine, resulting in a shorter retention time. While their electron ionization mass spectra will be nearly identical, their separation in time is definitive.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS Detector Sample Phenetidine Isomer (or Mixture) Solvent Dilute in Ethyl Acetate (e.g., 1 mg/mL) Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injector Injector (250°C) Vial->Injector 1 µL Injection Column GC Column (e.g., DB-5ms) Temperature Program Injector->Column IonSource Ion Source (EI) 70 eV Column->IonSource Separated Isomers Analyzer Mass Analyzer (e.g., Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System: Chromatogram (RT) Mass Spectrum (m/z) Detector->Data HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Phenetidine Isomer (or Mixture) Solvent Dilute in Mobile Phase (e.g., 0.1 mg/mL) Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Vial->Injector 10 µL Injection MobilePhase Mobile Phase (e.g., ACN/Water) Pump Pump (1.0 mL/min) MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (200-254 nm) Column->Detector Data Data System: Chromatogram (Retention Time, Peak Area) Detector->Data

Sources

Quantifying o-Phenetidine impurity in pharmaceutical raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Phenetidine (2-ethoxyaniline) is a structural isomer of the more common impurity p-phenetidine.[1] While p-phenetidine is a known degradation product of phenacetin and paracetamol, this compound poses a distinct challenge due to its potential genotoxicity.[1] Unlike its para-isomer, which has shown mixed or negative results in certain mutagenicity assays, this compound has demonstrated positive mutagenic potential in specific Salmonella typhimurium strains (Ames test).[1]

This distinction categorizes this compound as a Class 2 or Class 3 mutagenic impurity under ICH M7 guidelines , often necessitating control at trace levels (ppm or ppb) well below standard HPLC-UV detection limits.[1]

This guide compares three analytical approaches—HPLC-UV , LC-MS/MS , and GC-MS —providing protocols, performance data, and a decision framework for researchers to select the optimal method based on their specific sensitivity requirements (TTC vs. PDE).[1]

Regulatory & Safety Context (The "Why")

The quantification of this compound is governed by its toxicological profile.[1]

  • ICH M7 (Mutagenic Impurities): If compound-specific carcinogenicity data is absent, the Threshold of Toxicological Concern (TTC) applies.[1]

    • Lifetime Exposure Limit: 1.5 µ g/day .[1][2][3]

    • Implication: For a drug with a maximum daily dose (MDD) of 4 g (e.g., Paracetamol), the limit is 0.375 ppm (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
  • Isomer Specificity: Standard pharmacopoeial methods for p-phenetidine (often limited to 50 ppm) are insufficient for this compound due to the stricter mutagenic limits and the need for chromatographic resolution between the ortho and para isomers.

Method A: HPLC-UV (The Routine Workhorse)

Best For: Process monitoring, raw material screening (high-level contamination), and laboratories without MS capabilities.[1] Limitation: Generally cannot achieve sub-ppm limits reliably without pre-concentration.

Technical Insight: Isomer Separation

The critical failure mode in HPLC-UV is the co-elution of this compound and p-phenetidine.[1] Standard C18 columns often struggle to resolve these positional isomers. Mixed-mode chromatography (combining reversed-phase and cation-exchange) provides superior selectivity for aniline derivatives.

Protocol: Mixed-Mode Separation
  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode C18/Cation-Exchange, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)[1]

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA[1]

  • Gradient: Isocratic 40% B (Optimization required based on column age).

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV at 235 nm (Maximal absorbance) or 210 nm (Generic).[1]

  • Temperature: 30°C.

Validation Criteria (Self-Check):

  • Resolution (

    
    ):  Must be > 2.0 between this compound and p-phenetidine.
    
  • Tailing Factor: < 1.5 (Amine tailing is suppressed by the acidic mobile phase).[1]

Method B: LC-MS/MS (The Gold Standard)

Best For: Final product release, trace analysis (< 1 ppm), and complex matrices (finished dosage forms).[1] Mechanism: Electrospray Ionization (ESI) in Positive mode with Multiple Reaction Monitoring (MRM).

Technical Insight: Sensitivity & Specificity

LC-MS/MS bypasses the UV sensitivity gap.[1] The transition from precursor to product ion acts as a "chemical filter," eliminating matrix interference.

Protocol: Trace Quantification[1]
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 Core-Shell (e.g., Kinetex C18), 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses MS signal).[1]

    • B: Methanol + 0.1% Formic Acid.[1][6]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Precursor Ion: m/z 138.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      
      
    • Quantifier Transition: m/z 138.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       110.1 (Loss of ethylene, 
      
      
      
      )
    • Qualifier Transition: m/z 138.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       93.1 (Loss of ethoxy, 
      
      
      
      )
    • Collision Energy: Optimized per instrument (approx. 20-30 eV).[1]

Validation Criteria (Self-Check):

  • Ion Ratio: The ratio of Quantifier/Qualifier peak areas must match the standard within ±20%.

  • S/N Ratio: > 10 at the Limit of Quantitation (LOQ).

Method C: GC-MS (The Orthogonal Validator)

Best For: Confirming results from LC methods, analyzing non-polar matrices, or when LC-MS is unavailable.[1] Requirement: Derivatization is strongly recommended to improve volatility and peak shape of the free amine.[1]

Technical Insight: Derivatization

Free anilines can adsorb to active sites in the GC liner.[1] Derivatization with Trifluoroacetic Anhydride (TFAA) converts this compound to its N-trifluoroacetyl derivative, improving stability and lowering LOD.[1]

Protocol: Derivatization & Analysis
  • Extraction: Dissolve sample in Ethyl Acetate.

  • Derivatization: Add 50 µL TFAA to 500 µL extract. Incubate at 60°C for 30 mins. Evaporate and reconstitute in Toluene.[1]

  • Column: DB-5ms or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm.[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions (Derivative): Molecular ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) and characteristic fragments (e.g., 
      
      
      
      ).

Comparative Analysis Summary

FeatureMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS (Deriv.)
Primary Use Raw Material ScreeningTrace Impurity (TTC)Confirmation / Orthogonal
LOD (Approx) 10 - 50 ppm0.01 - 0.1 ppm0.5 - 5 ppm
Linearity (

)
> 0.999> 0.995> 0.990
Isomer Selectivity Moderate (Requires Mixed-Mode)High (RT + MRM)High (High-Res Column)
Cost per Sample LowHighModerate
Throughput High (10-15 min)Very High (3-5 min)Low (Requires Prep)

Decision Workflow & Logic

The following diagram illustrates the logical pathway for selecting the appropriate methodology based on the required regulatory limit and sample type.

MethodSelection Start Start: Define Requirement LimitCheck Required Limit (LOD)? Start->LimitCheck HighLimit > 10 ppm (Process Control) LimitCheck->HighLimit LowLimit < 1 ppm (Genotoxic/TTC) LimitCheck->LowLimit HPLC Method A: HPLC-UV (Mixed-Mode Column) HighLimit->HPLC MatrixCheck Matrix Complexity? LowLimit->MatrixCheck Simple Simple (API) MatrixCheck->Simple Complex Complex (Formulation) MatrixCheck->Complex LCMS Method B: LC-MS/MS (MRM Mode) Simple->LCMS Preferred GCMS Method C: GC-MS (Derivatization) Simple->GCMS Alternative Complex->LCMS Mandatory

Figure 1: Decision tree for selecting the analytical method based on sensitivity needs (TTC vs. Process Limits) and matrix complexity.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon (LC-MS)
  • Symptom: A peak appears at the this compound retention time in blank injections.[1]

  • Causality: Carryover is rampant with anilines due to their basicity sticking to acidic silanols in the injector flow path.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .[1] The acid protonates the amine, keeping it soluble, while the organic mix strips it from surfaces.[1]

Isomer Co-elution (HPLC)
  • Symptom: Single broad peak instead of two sharp peaks for o- and p- isomers.

  • Causality: Standard C18 columns interact primarily via hydrophobicity, which is nearly identical for these isomers.[1]

  • Solution: Switch to a Phenyl-Hexyl column (pi-pi interaction differences) or the Primesep 100 (cation-exchange difference) mentioned in Method A. The ortho position creates a steric shielding effect on the amine, altering its pKa slightly compared to the para position, which cation-exchange phases can exploit.[1]

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][3][7] International Council for Harmonisation.[1] Link

  • European Pharmacopoeia (Ph.[1] Eur.). Paracetamol Monograph 0049.[1] (Standard limits for related substances). Link

  • SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine and Phenetidine on Primesep 100. (Application Note regarding mixed-mode separation of aniline isomers). Link

  • U.S. Food and Drug Administration (FDA). Genotoxic Impurities in Pharmaceuticals.[1] (Guidance on applying TTC limits). Link

  • BenchChem. Comparison of HPLC-UV and LC-MS/MS for Pirfenidone (Structural Analog) Quantification. (Methodology comparison for similar aromatic amine drugs). Link

Sources

A Comparative Guide to Purity Determination of o-Phenetidine: GC vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in o-Phenetidine Applications

This compound (2-ethoxyaniline) is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a critical determinant of the final product's safety and efficacy. The presence of impurities, which can arise from the manufacturing process (e.g., starting materials, byproducts, or degradation products), can have significant consequences.[2] Therefore, robust and reliable analytical methods for quantifying the purity of this compound and profiling its related substances are paramount for regulatory compliance and ensuring product quality.[3][4][5]

This guide provides an in-depth comparison of the two primary chromatographic techniques for this compound purity analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Methodology Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

The choice between GC and HPLC for purity analysis hinges on the physicochemical properties of the analyte and its potential impurities. This compound is a volatile, thermally stable liquid, making it an excellent candidate for GC analysis.[6][7] However, HPLC offers versatility for a wider range of compounds, including those that may be thermally labile or less volatile.[3]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]Separation of compounds in the liquid phase based on partitioning between a liquid mobile phase and a solid stationary phase.[3]
Analyte Suitability Ideal for volatile and thermally stable compounds like this compound.Suitable for a broad range of compounds, including non-volatile and thermally labile impurities.[3]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).Liquid solvent or mixture of solvents.
Stationary Phase Typically a high-boiling point liquid coated on an inert solid support within a capillary column.Solid particles (e.g., silica, C18) packed in a column.
Common Detector Flame Ionization Detector (FID) for high sensitivity to organic compounds. Mass Spectrometry (MS) for identification.[8][9]UV-Vis/Diode Array Detector (DAD) for chromophoric compounds. MS for identification.[3][10]
Strengths High resolution, speed, and sensitivity for volatile compounds.[8]Versatility, applicability to a wide range of compounds, and non-destructive nature.[3]
Limitations Limited to thermally stable and volatile compounds. Potential for thermal degradation of some impurities.Can consume larger volumes of solvents. May have lower resolution for certain volatile compounds compared to capillary GC.

Experimental Protocols

While specific official monographs for this compound in the major pharmacopeias (USP, EP, JP) were not identified during the literature review, the following protocols are representative of validated methods for the analysis of aromatic amines and are suitable for determining the purity and related substances of this compound. These methods are grounded in established chromatographic principles and reflect typical starting points for method development and validation as per ICH guidelines.[3]

Gas Chromatography (GC-FID) Method for Purity Assay

This method is designed for the quantitative determination of this compound purity and the detection of volatile impurities. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Rationale for Experimental Choices:

  • Injector: A split injection is used to prevent column overload with the high concentration of the main analyte (this compound).

  • Column: A mid-polarity column (e.g., DB-624 or equivalent) is chosen for good separation of aromatic amines and common organic solvents.

  • Temperature Program: A gradient temperature program allows for the elution of more volatile impurities at lower temperatures and less volatile impurities at higher temperatures, ensuring good peak shape and resolution.

  • Detector: FID is a robust and universally responsive detector for carbon-containing compounds, making it ideal for purity assays where the identity of all minor impurities may not be known.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with FID.

    • Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp to 240°C at 10°C/min.

      • Hold at 240°C for 10 minutes.

    • Detector Temperature: 280°C.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the purity of this compound by area normalization. The percentage purity is the area of the this compound peak divided by the total area of all peaks, multiplied by 100.

Diagram of GC Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh this compound Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Transfer to vial Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for this compound purity testing by GC-FID.

High-Performance Liquid Chromatography (HPLC-UV) Method for Related Substances

This reversed-phase HPLC method is suitable for the quantification of this compound and the separation of its non-volatile or thermally labile impurities. A Diode Array Detector (DAD) allows for the monitoring of multiple wavelengths, which is useful for impurity profiling.

Rationale for Experimental Choices:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound and its potential impurities.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer provides a broad elution window to separate compounds with a range of polarities. The buffer controls the pH to ensure consistent retention and peak shape of the basic amine.

  • Detector: UV detection at 254 nm is a common wavelength for aromatic compounds. A DAD provides additional spectral information to aid in peak identification and purity assessment.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, adjust pH to 7.0 with dilute potassium hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Further dilute 1.0 mL of this solution to 100.0 mL with the same diluent (this is the 1% standard).

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Instrument: HPLC with DAD or UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the diluent (as a blank), the 1% standard solution, and the sample solution into the chromatograph and record the chromatograms.

  • Calculation: Identify the peaks corresponding to any impurities in the sample chromatogram. Quantify each impurity by comparing its peak area to the peak area of this compound in the 1% standard solution.

Diagram of HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh this compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Inject Inject 10 µL into HPLC Dilute->Inject Transfer to vial Separate Gradient Separation on C18 Inject->Separate Detect UV/DAD Detection Separate->Detect Identify Identify Impurity Peaks Detect->Identify Chromatogram Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for this compound related substances testing by HPLC-UV.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and suitable techniques for assessing the purity of this compound.

  • For a primary purity assay and analysis of volatile impurities, the GC-FID method is highly recommended. It is a robust, sensitive, and efficient method for this specific analyte. The high resolution of capillary GC is particularly advantageous for separating closely related volatile compounds.

  • For a comprehensive impurity profile, especially when non-volatile or thermally sensitive degradation products are suspected, the HPLC-UV method is the superior choice. Its versatility makes it an indispensable tool in drug development and stability studies.

In a regulated environment, it is common to use both techniques orthogonally. A GC-FID method may be used for the routine purity assay, while a validated HPLC method is employed for the determination of related substances. This dual approach provides a comprehensive and self-validating system for ensuring the quality and consistency of this compound. The selection of the primary method should be based on a risk assessment of the manufacturing process and the likely impurity profile of the material.

References

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714.
  • ChemicalBook. (2026, January 13). This compound | 94-70-2.
  • HPC Standards Inc. (n.d.). This compound | C8H11NO | 684863 | 94-70-2.
  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation.
  • MDPI. (2013, December 5). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • Merck Index Online. (n.d.). This compound.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • PubChem - NIH. (n.d.). This compound | C8H11NO | CID 7203.
  • PureSynth. (n.d.). This compound Hydrochloride 98.0%(HPLC).
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ResearchGate. (n.d.). GC-MS analysis of impurities in p-phenetidine sample.
  • Science.gov. (n.d.). validated hplc assay: Topics by Science.gov.
  • Sigma-Aldrich. (n.d.). This compound = 97.0 GC 94-70-2.
  • SSRN. (n.d.). Journal of Pharmaceutical and Biomedical Analysis An. Retrieved from SSRN.

  • TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
  • U.S. Pharmacopeia. (2015, November 20). Commentary Interim Revision Announcements proposed in: Pharmacopeial Forum 41(3) [May.–Jun. 2015].
  • U.S. Pharmacopeia. (2017, March 31). Commentary Pharmacopeial Forum 42(6) [Nov.–Dec. 2016].
  • U.S. Pharmacopeia. (n.d.). Pharmacopeial Forum (PF) is the vehicle through which USP publishes proposed revisions to USP–NF standards for public review and comment.

Sources

A Comparative Toxicological Assessment of o-Phenetidine and p-Phenetidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of industrial chemicals and pharmaceutical intermediates, a thorough understanding of isomeric differences in toxicity is paramount for risk assessment and safe handling. This guide provides a detailed comparative analysis of the toxicological profiles of o-phenetidine and p-phenetidine, two isomers of ethoxyaniline. While structurally similar, their divergent toxicological properties, primarily influenced by their metabolic pathways, warrant distinct considerations in research and development settings. This document synthesizes available experimental data to offer a clear, evidence-based comparison for researchers, scientists, and drug development professionals.

Executive Summary of Toxicological Profiles

A critical examination of the toxicological data reveals that while both isomers present significant health hazards, their primary target organs and the severity of their effects differ. p-Phenetidine is notably associated with hematotoxicity, specifically methemoglobinemia, and has been implicated in renal toxicity. In contrast, this compound also demonstrates systemic toxicity, with evidence pointing towards potential organ damage upon repeated exposure.

Comparative Acute Toxicity

The acute toxicity of a substance provides essential information about the immediate hazards associated with a single exposure. The following table summarizes the available LD50 (lethal dose, 50%) values for this compound and p-phenetidine across different routes of exposure.

Toxicity Endpoint This compound p-Phenetidine Reference
Oral LD50 (rat) 600 mg/kg (rabbit)540 mg/kg[1][2]
Dermal LD50 300 mg/kg (ATE)2353 mg/kg (rabbit)[1]
Inhalation LC50 (rat, 4h) 3 mg/L (ATE)> 5085 mg/m³[1]

ATE: Acute Toxicity Estimate

These data suggest that this compound exhibits higher acute toxicity via the dermal and inhalation routes compared to p-phenetidine. The oral toxicity of both compounds is comparable and places them in the "toxic if swallowed" category.

Core Toxicological Concerns: A Mechanistic Overview

The differing toxicological profiles of this compound and p-phenetidine are intrinsically linked to their metabolism. The position of the ethoxy group influences the metabolic activation and detoxification pathways, leading to the formation of different reactive intermediates.

p-Phenetidine: Hematotoxicity and Nephrotoxicity

The primary toxicological concern with p-phenetidine is its ability to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively. This leads to cyanosis, headache, drowsiness, and in severe cases, can be life-threatening.[3][4][5]

The mechanism of methemoglobin formation is linked to the N-hydroxylation of p-phenetidine by cytochrome P450 enzymes in the liver to form N-hydroxy-p-phenetidine.[6] This metabolite can then be further oxidized to a nitroso derivative, which can directly oxidize hemoglobin.

Metabolic Activation of p-Phenetidine

p_phenetidine p-Phenetidine N_hydroxy N-hydroxy-p-phenetidine p_phenetidine->N_hydroxy CYP450 (N-hydroxylation) nitroso p-Nitrosophenetole N_hydroxy->nitroso Oxidation methemoglobin Methemoglobin nitroso->methemoglobin Hemoglobin Oxidation aromatic_amine Aromatic Amine (o/p-Phenetidine) N_hydroxy N-hydroxy Metabolite aromatic_amine->N_hydroxy CYP450 (N-hydroxylation) reactive_electrophile Reactive Electrophile (e.g., Nitrenium ion) N_hydroxy->reactive_electrophile Further Metabolism macromolecular_adducts Macromolecular Adducts (DNA, Protein) reactive_electrophile->macromolecular_adducts cellular_damage Cellular Damage & Toxicity macromolecular_adducts->cellular_damage

Caption: Generalized metabolic activation pathway for aromatic amines like phenetidines.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of these isomers is a critical consideration for long-term exposure risk.

p-Phenetidine:

  • Genotoxicity: p-Phenetidine is suspected to be a mutagen. Studies have shown that its metabolites, such as N-hydroxy-p-phenetidine and p-nitrosophenetole, are mutagenic in the Ames test (Salmonella typhimurium). [6]* Carcinogenicity: The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not classified p-phenetidine as a carcinogen. [1]However, its structural relationship to carcinogenic aromatic amines and its role as a metabolite of the carcinogen phenacetin raise concerns.

This compound:

  • Genotoxicity: Data on the genotoxicity of this compound is less conclusive in the reviewed literature. Some safety data sheets indicate that the criteria for classifying it as a mutagen are not met, while others suggest it is a suspected mutagen.

  • Carcinogenicity: Similar to its genotoxicity, the carcinogenicity of this compound is not definitively established by major regulatory bodies like IARC or NTP. [7]

Experimental Protocols for Toxicological Evaluation

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are outlines of key assays for evaluating the toxicity of aromatic amines like the phenetidines.

Acute Oral Toxicity (Following OECD Guideline 423)

Experimental Workflow for Acute Oral Toxicity (OECD 423)

start Start: Select Starting Dose Level dose_group1 Dose 3 animals (single sex) start->dose_group1 observe_14d Observe for 14 days (mortality, clinical signs) dose_group1->observe_14d decision1 Outcome? observe_14d->decision1 dose_lower Dose next group at lower dose decision1->dose_lower 2-3 deaths dose_higher Dose next group at higher dose decision1->dose_higher 0-1 death stop_testing Stop testing and classify decision1->stop_testing Specific stopping criteria met dose_lower->dose_group1 dose_higher->dose_group1

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

  • Dose Selection: A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Animal Dosing: A group of three rodents (usually females) is dosed by gavage with the test substance at the selected starting dose.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If 2 or 3 animals die, the test is repeated with a new group of 3 animals at the next lower dose level.

    • If 0 or 1 animal dies, the test is repeated with a new group of 3 animals at the next higher dose level.

  • Classification: The substance is classified based on the dose level at which mortality is observed, according to the Globally Harmonised System (GHS).

In Vitro Bacterial Reverse Mutation Assay (Ames Test - Following OECD Guideline 471)

Principle: This assay uses several strains of Salmonella typhimurium and/or Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

Methodology:

  • Strains: A set of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) is used to detect different types of mutations.

  • Metabolic Activation: The assay is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to simulate metabolic activation of the test substance.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with positive and negative controls.

  • Incubation: The treated bacteria are plated on a minimal agar medium and incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Erythrocyte Micronucleus Test (Following OECD Guideline 474)

Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Methodology:

  • Animal Dosing: Rodents are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: At appropriate time intervals after exposure, bone marrow or peripheral blood samples are collected.

  • Slide Preparation and Analysis: The collected cells are processed and stained, and the frequency of micronucleated immature (polychromatic) erythrocytes is determined by microscopic analysis.

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result. [8][9][10]

Conclusion and Recommendations for Safe Handling

The available toxicological data clearly indicate that both this compound and p-phenetidine are hazardous substances that require careful handling. The primary distinction lies in their principal toxicological endpoints, with p-phenetidine posing a more defined risk of hematotoxicity (methemoglobinemia) and potential nephrotoxicity, while this compound is associated with broader systemic toxicity.

For drug development professionals, the potential for metabolic activation of both isomers into reactive, toxic species is a critical consideration. The structural alerts for genotoxicity, particularly in the case of p-phenetidine, necessitate thorough evaluation in preclinical safety studies.

Researchers and scientists must adhere to strict safety protocols when working with either compound, including the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood to minimize inhalation and dermal exposure. Given the potential for methemoglobinemia, especially with p-phenetidine, awareness of the signs and symptoms of this condition is crucial for a rapid and appropriate response in case of accidental exposure.

This comparative guide underscores the importance of isomer-specific toxicological assessment and provides a framework for understanding the key hazards associated with this compound and p-phenetidine.

References

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Sources

A Senior Application Scientist's Guide to Achieving Low Detection Limits for o-Phenetidine in Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and drug development professionals, the accurate quantification of trace organic compounds in aqueous matrices is a persistent challenge. o-Phenetidine, an aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemicals, represents a class of compounds whose presence in water, even at minute concentrations, can be of significant concern due to potential environmental and health impacts.

This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) of this compound in water. It moves beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights to help you develop and validate a robust, sensitive, and reliable analytical method. While this compound is not listed as a priority pollutant with a standardized, numbered method by major regulatory bodies like the U.S. Environmental Protection Agency (EPA), the principles and methods described herein for analogous aromatic amines and phenolic compounds provide a strong foundation for its successful trace-level detection.

The Analytical Challenge: Why Trace-Level Detection Matters

This compound (2-ethoxyaniline) is a reddish-brown oily liquid that is slightly soluble in water.[1] Its detection at trace levels is critical for several reasons:

  • Environmental Monitoring: Assessing the extent of contamination in surface water and groundwater from industrial effluents.

  • Water Treatment Efficacy: Validating the effectiveness of purification processes designed to remove such organic contaminants.

  • Process Chemistry: Monitoring its presence as an impurity or degradation product in pharmaceutical manufacturing and other chemical processes.

Achieving a low limit of detection is paramount for making informed decisions regarding water quality and safety. The "limit of detection" (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision.[2][3] It is a critical performance characteristic of any analytical method.

Comparing Analytical Methodologies for this compound Detection

The choice of analytical technique is a trade-off between sensitivity, selectivity, cost, and throughput. Here, we compare the most viable methods for detecting this compound in water: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Sensors.

Analytical Technique Typical Limit of Detection (LOD) Principle of Detection Strengths Considerations
HPLC with MS/MS Low ng/L to µg/L[4][5]Chromatographic separation followed by mass-to-charge ratio analysis of fragmented ions.High selectivity and sensitivity; suitable for non-volatile compounds; derivatization often not required.[4]Higher instrument cost; potential for matrix effects (ion suppression).
GC with MS Low to mid ng/L[5]Chromatographic separation of volatile compounds followed by mass-to-charge ratio analysis.Excellent separation efficiency; high sensitivity.Requires derivatization for polar analytes like this compound to improve volatility; potential for analyte degradation at high temperatures.[4]
Spectrophotometry µg/mL to mg/LMeasurement of light absorbance after a color-forming reaction.Cost-effective; rapid analysis; simple instrumentation.Lower sensitivity and selectivity; susceptible to interference from other compounds in the matrix.
Electrochemical Sensors pM to µM (analyte dependent)[6]Measurement of current or potential changes resulting from the oxidation of this compound at an electrode surface.High sensitivity; potential for portability and real-time monitoring; low cost.[6][7]Susceptible to electrode fouling from complex matrices; selectivity can be a challenge.

Core Workflow: From Sample to Signal

Achieving the lowest possible detection limits for this compound invariably involves a multi-step process. The fundamental workflow involves sample pre-concentration, followed by instrumental analysis.

cluster_prep Part 1: Sample Preparation & Pre-concentration cluster_analysis Part 2: Instrumental Analysis Sample 1. Water Sample Collection (1 L) Filter 2. Filtration (0.45 µm filter) Sample->Filter Adjust_pH 3. pH Adjustment (e.g., to neutral or slightly acidic) Filter->Adjust_pH SPE 4. Solid-Phase Extraction (SPE) (Reversed-Phase Cartridge) Adjust_pH->SPE Elute 5. Analyte Elution (e.g., Methanol, Acetonitrile) SPE->Elute Evaporate 6. Solvent Evaporation & Reconstitution (e.g., to 1 mL) Elute->Evaporate Inject 7. Injection into Chromatography System Evaporate->Inject Separate 8. Chromatographic Separation (HPLC or GC) Inject->Separate Detect 9. Detection (e.g., MS/MS) Separate->Detect Data 10. Data Analysis & Quantification Detect->Data

Caption: General workflow for trace-level analysis of this compound in water.

In-Depth Experimental Protocols

As a Senior Application Scientist, the value lies not just in the "what" but the "why." The following protocols are detailed frameworks based on established methods for similar analytes.[5][8]

Method 1: High-Sensitivity Analysis using SPE and LC-MS/MS

This is the gold-standard approach for achieving low ng/L detection limits, prized for its selectivity and sensitivity.

1. Causality Behind the Method:

  • Solid-Phase Extraction (SPE): Water samples contain analytes at concentrations far too low for direct injection. SPE serves to concentrate the this compound by a factor of 1000 or more (e.g., from 1 L to 1 mL).[9] We choose a reversed-phase sorbent (like C18 or a hydrophilic-lipophilic balanced polymer) because it effectively retains semi-polar organic molecules like this compound from a polar matrix (water).[10]

  • LC-MS/MS: Liquid chromatography separates this compound from other co-extracted matrix components. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. We select a specific precursor ion (the molecular weight of this compound) and fragment it to produce unique product ions. Monitoring for this specific transition (Multiple Reaction Monitoring - MRM) virtually eliminates background noise, drastically lowering the LOD.[4]

2. Step-by-Step Protocol:

  • Sample Preparation:

    • Collect a 1 L water sample in an amber glass bottle.

    • Filter the sample through a 0.45 µm glass fiber filter to remove particulates.[11]

    • Adjust the sample pH to ~6.5 using dilute formic acid or ammonium hydroxide. The pH can influence the extraction efficiency of aromatic amines.[11]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. This activates the sorbent. Do not let the cartridge go dry.[2]

    • Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

    • Washing: Wash the cartridge with 5 mL of reagent water to remove any retained salts or highly polar interferences.

    • Drying: Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

    • Elution: Elute the trapped this compound with two 4 mL aliquots of methanol into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the 8 mL of methanol eluate to near dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 1 mL of a 50:50 methanol:water mixture. This final volume dictates the concentration factor.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS System (Positive Electrospray Ionization - ESI+):

      • Precursor Ion (Q1): m/z 138.1 (for [M+H]⁺ of this compound).

      • Product Ions (Q3): Monitor at least two product ion transitions for confident identification (e.g., m/z 109.1, 93.1 - these are hypothetical and must be optimized experimentally).

      • Dwell Time: 100 ms per transition.

cluster_spe SPE Protocol cluster_lcms LC-MS/MS Analysis Condition 1. Condition Cartridge (Methanol -> Water) Load 2. Load 1L Sample (~10 mL/min) Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Inject 5. Inject 5µL of Concentrated Extract Elute->Inject LC 6. LC Separation (C18 Column) Inject->LC MSMS 7. MS/MS Detection (MRM Mode) LC->MSMS

Caption: Workflow for the SPE-LC-MS/MS method.

Method 2: Analysis using Derivatization and GC-MS

This method is an excellent alternative, particularly if an LC-MS/MS is unavailable. It relies on making the this compound more volatile for gas chromatography.

1. Causality Behind the Method:

  • Derivatization: this compound contains a primary amine (-NH₂) group, which is polar and can interact with active sites in the GC injector and column, leading to poor peak shape and low response. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA) replaces the active hydrogens on the amine with a nonpolar group, increasing volatility and thermal stability.[5]

  • GC-MS: Gas chromatography offers very high-resolution separation. Mass spectrometry provides definitive identification based on the analyte's mass spectrum. Using Selected Ion Monitoring (SIM) mode, where the instrument only monitors specific ions characteristic of the derivatized this compound, can significantly improve the signal-to-noise ratio and lower the LOD compared to a full scan.

2. Step-by-Step Protocol:

  • Sample Preparation and SPE:

    • Follow steps 1-3 for sample preparation, SPE, and concentration as described in the LC-MS/MS method. However, elute with a GC-compatible solvent like Dichloromethane or Ethyl Acetate.

    • Ensure the final extract is completely dry by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization:

    • To the 1 mL concentrated extract, add 50 µL of BSTFA (or another suitable silylating reagent) and 10 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC System:

      • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector: 280°C, Splitless mode.

      • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

      • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • MS System (Electron Ionization - EI):

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: The molecular ion and key fragment ions of the derivatized this compound (must be determined experimentally).

      • Transfer Line Temperature: 280°C.

Trustworthiness: Self-Validating Systems

Every protocol must be a self-validating system. To ensure the trustworthiness of your results at or near the LOD, incorporate the following:

  • Matrix Spikes: Analyze a real water sample spiked with a known, low concentration of this compound to assess recovery and potential matrix effects.

  • Laboratory Fortified Blanks: Spike reagent water with this compound to confirm the method is performing correctly without matrix interference.

  • Internal Standards: Use a deuterated analog of this compound, if available. Added before extraction, it corrects for variations in extraction efficiency and instrument response, leading to more accurate quantification.

By rigorously applying these quality control measures, you can have high confidence in the data you generate, especially when operating at the limits of your instrumentation.

Conclusion

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  • Grossi, M., et al. (2021). Proof of Concept Study of an Electrochemical Sensor for Inland Water Monitoring with a Network Approach. MDPI. Available at: [Link]

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  • ResearchGate. (2022). Detection of Phenylarsine Oxide in Drinking Water Using an Impedimetric Electrochemical Sensor.... Available at: [Link]

  • Hosseini, M., et al. (2020). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. PMC. Available at: [Link]

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  • EPA. (n.d.). Drinking Water Parameters. Available at: [Link]

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A Researcher's Guide to the UV-Vis Absorption Spectrum of o-Phenetidine: An Experimental and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of UV-Vis Spectroscopy for o-Phenetidine

This compound (C₈H₁₁NO) is an aromatic amine that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2] Its molecular structure, featuring a benzene ring with both an amino and an ethoxy group in the ortho position, gives rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy. The UV-Vis absorption spectrum is a unique molecular fingerprint that provides valuable information about the electronic structure of a molecule. It is a cornerstone of analytical chemistry, enabling both qualitative identification and quantitative determination of a substance.[3]

The Beer-Lambert Law is the fundamental principle governing quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] By determining the molar absorptivity (ε), a constant that is a measure of how strongly a chemical species absorbs light at a given wavelength, researchers can accurately quantify the concentration of this compound in a sample.

A Validated Experimental Protocol for Acquiring the UV-Vis Spectrum of this compound

The following protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible UV-Vis absorption data for this compound.

Materials and Instrumentation
  • This compound: Purity ≥97.0% (GC)

  • Solvent: Spectroscopic grade methanol or ethanol. These solvents are chosen for their transparency in the UV region and their ability to dissolve this compound.[5][6][7]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.[4] The instrument should have a wavelength accuracy of ±1 nm in the UV region.

  • Cuvettes: 1 cm path length quartz cuvettes.

Safety Precautions

This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8][9][10] It is also light and air-sensitive.[10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask. This will create a stock solution of approximately 100 µg/mL. The exact concentration should be calculated based on the precise weight.

  • Preparation of Working Solutions:

    • Perform a serial dilution of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 µg/mL to 10 µg/mL. This concentration range is a typical starting point for aromatic amines to ensure that the absorbance values fall within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 absorbance units).[4]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[11]

    • Set the wavelength range to scan from 400 nm down to 200 nm.

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used for the dilutions. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.

  • Spectral Acquisition:

    • Starting with the most dilute working solution, rinse the sample cuvette twice with the solution, then fill it and place it in the sample holder.

    • Acquire the UV-Vis absorption spectrum.

    • Repeat the measurement for each of the working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the absorbance value at λmax for each concentration, plot a calibration curve of absorbance versus concentration.

    • Perform a linear regression on the data points. The slope of the line, according to the Beer-Lambert Law (A = εbc, where b is the path length of 1 cm), will be the molar absorptivity (ε) if the concentration is in mol/L, or the absorptivity (a) if the concentration is in g/L.[4]

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (~100 µg/mL this compound) working Prepare Serial Dilutions (1-10 µg/mL) stock->working Dilute acquire Acquire UV-Vis Spectra (400-200 nm) working->acquire blank Baseline Correction (Solvent Blank) blank->acquire lambda_max Identify λmax acquire->lambda_max calibration Plot Calibration Curve (Absorbance vs. Concentration) lambda_max->calibration molar_abs Calculate Molar Absorptivity (ε) calibration->molar_abs

Caption: Experimental workflow for obtaining the validated UV-Vis absorption spectrum of this compound.

Comparative Analysis: this compound in the Context of its Isomers

To provide a scientifically grounded prediction of the UV-Vis spectrum of this compound, a comparison with its structural isomers, o-anisidine (2-methoxyaniline) and p-phenetidine (4-ethoxyaniline), is highly instructive.

CompoundStructureExpected λmax (nm)Rationale
This compound 2-ethoxyaniline~280-290 and ~230-240The presence of the amino (-NH₂) and ethoxy (-OC₂H₅) groups, both of which are auxochromes, on the benzene ring is expected to cause a bathochromic (red) shift of the π→π* transitions of the benzene ring. The spectrum will likely show two main absorption bands, similar to other substituted anilines.
o-Anisidine 2-methoxyaniline~285 nm and ~235 nm[12][13]Structurally very similar to this compound, with a methoxy group instead of an ethoxy group. The electronic effects of these two groups are very similar, leading to the expectation of a very similar UV-Vis spectrum.
p-Phenetidine 4-ethoxyaniline~290-300 nm and ~230-240 nmIn the para isomer, the electron-donating amino and ethoxy groups are in conjugation, which typically leads to a more significant red shift compared to the ortho isomer. Therefore, the primary absorption band of p-phenetidine is expected at a slightly longer wavelength than that of this compound.

The UV-Vis spectrum of o-anisidine, a close structural analog, exhibits absorption maxima around 285 nm and 235 nm in isooctane.[12] It is anticipated that the spectrum of this compound will be very similar, with the primary absorption band (π→π* transition) likely occurring in the 280-290 nm range, and a secondary band around 230-240 nm.

Conclusion

This guide provides a comprehensive framework for researchers to obtain a validated UV-Vis absorption spectrum of this compound. By following the detailed experimental protocol, which emphasizes accuracy and self-validation, reliable spectral data can be generated. The comparative analysis with o-anisidine and p-phenetidine offers a predictive context for the expected spectral features of this compound, highlighting the subtle but important electronic effects of substituent positioning on the benzene ring. The generation and dissemination of such fundamental spectroscopic data are crucial for advancing research and development in fields where this compound is a key building block.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7203, this compound." PubChem, [Link].

  • CPAChem. "Safety data sheet - this compound." [Link].

  • Artyukhov, V. Y., & Morev, A. V. (2003). Quantum Chemical Calculation of the Spectral Luminescent and Physicochemical Properties of Anisidines. Russian Physics Journal, 46(3), 244-252.
  • ResearchGate. "UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS." [Link].

  • International Union of Pure and Applied Chemistry. "Part VII: Molecular absorption spectroscopy, ultraviolet and visible (UV/VIS) (Recommendations 1988)." [Link].

  • SIELC Technologies. "UV-Vis Spectrum of o-Phenylenediamine." [Link].

  • ResearchGate. "what is the best solvent for UV-Vis spectroscopy analysis?" [Link].

  • IOSR Journal of Applied Physics. "UV-Visible absorption spectroscopy and Z-scan analysis." [Link].

  • NIST. "p-Dimethylaminobenzylidene p-phenetidine." [Link].

  • Carl ROTH. "Solvents for UV/Vis spectroscopy." [Link].

  • GitHub Pages. "Structured UV/Vis (meta)data for small molecule characterisation." [Link].

  • Occupational Safety and Health Administration. "ANISIDINE (O-, P- ISOMERS)." [Link].

  • The Royal Society of Chemistry. "Electronic Supporting Information." [Link].

  • ResearchGate. "UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B)." [Link].

  • PubChemLite. "this compound (C8H11NO)." [Link].

  • SpectraBase. "p-Phenetidine - Optional[FTIR] - Spectrum." [Link].

  • International Union of Pure and Applied Chemistry. "10.3.5 Molecular absorption spectroscopy (UV/VIS)." [Link].

  • Agilent. "The Basics of UV-Vis Spectrophotometry." [Link].

  • ASTM International. "ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis." [Link].

  • The Automated Topology Builder. "p-Phenetidine." [Link].

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of o-Phenetidine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in o-Phenetidine Analysis

This compound (2-Ethoxyaniline) is an aromatic amine used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its presence as an impurity or metabolite is a significant concern for regulatory bodies and drug development professionals due to the potential carcinogenicity associated with some aromatic amines.[3] Consequently, its accurate and precise quantification is paramount for ensuring product safety and quality.

However, analytical data is only as reliable as the methods and laboratories that produce it. Discrepancies between laboratories can arise from subtle variations in methodology, instrumentation, or operator technique, leading to inconsistent results that can have significant regulatory and economic implications. This guide provides a framework for establishing and participating in an inter-laboratory comparison (ILC) for this compound assays. We will explore common analytical techniques, detail the design of a proficiency testing (PT) scheme, and discuss the statistical evaluation of results, providing laboratories with the tools to validate their performance and contribute to a higher standard of data integrity. The principles discussed are grounded in internationally recognized standards for proficiency testing, such as ISO/IEC 17043 and ISO 13528.[4]

Principal Analytical Methodologies for this compound Quantification

The choice of analytical method is the foundation of any successful assay. For this compound, several techniques are prevalent, each with distinct advantages and limitations. The selection often depends on the required sensitivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis. For this compound, a reversed-phase method with UV detection is common.[5] Its primary advantage is the ability to separate this compound from structurally similar isomers and other impurities, which is critical for unambiguous quantification.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity.[6] The gas chromatograph separates volatile compounds, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.[7] This makes it a powerful tool for trace-level detection and confirmation, especially in complex matrices.[8]

  • Spectrophotometry: Spectrophotometric methods are often based on a color-forming reaction. For aromatic amines, this can involve diazotization and coupling to form a colored azo dye, which is then quantified by measuring its absorbance.[9] While generally less specific than chromatographic methods, spectrophotometry can be a cost-effective and rapid approach for screening or for matrices with low interference.[10]

The following table summarizes the key performance characteristics of these methods for this compound analysis.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Spectrophotometry
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation based on volatility, mass-based detection.Formation of a colored complex, absorbance detection.
Selectivity High (good for isomer separation).Very High (mass fragmentation provides structural information).Moderate to Low (susceptible to interfering compounds).
Sensitivity Good (ng/mL to µg/mL range).Excellent (pg/mL to ng/mL range).Moderate (µg/mL range).
Sample Throughput Moderate.Moderate to Low (longer run times).High.
Cost Moderate.High.Low.
Primary Application Routine quality control, purity assessment, stability testing.Confirmatory analysis, trace impurity profiling, complex matrices.Rapid screening, process monitoring.

Designing and Implementing an Inter-laboratory Comparison (ILC) Study

An ILC, or proficiency test (PT), is a formal study to assess the performance of multiple laboratories against a known standard. It is a critical component of a laboratory's quality assurance program, as required by standards like ISO/IEC 17025.[11] The following workflow outlines the essential steps in organizing an ILC for this compound analysis.

ILC_Workflow Figure 1: Inter-laboratory Comparison (ILC) Workflow A PT Provider: Design Study (Define Analyte, Matrix, Concentration) B Prepare & Validate Test Material (Homogeneity & Stability) A->B Protocol C Distribute Test Material & Instructions to Participants B->C QC Pass D Participating Labs: Analyze Sample using Routine Method C->D Sample Kit E Submit Results to PT Provider D->E Data Submission F PT Provider: Statistical Analysis (Calculate Assigned Value & z-Scores) E->F G Issue Performance Report to Participants F->G Evaluation H Participating Labs: Review Performance & Implement Corrective Actions G->H Report Analytical_Workflow Figure 2: General Analytical Workflow & Potential Error Sources cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Sample Receipt & Login B Sample Preparation (Weighing, Dilution, Extraction) A->B E Sequence Run (Instrumental Analysis) B->E Err_B Error Source: Volumetric/Gravimetric Error, Incomplete Extraction B->Err_B C Standard Preparation D Instrument Setup & Calibration C->D Err_C Error Source: Reference Standard Purity, Weighing Error C->Err_C D->E Err_D Error Source: Incorrect Calibration Curve, Instrument Drift D->Err_D F Data Processing (Integration, Calculation) E->F G Result Review & Reporting F->G Err_F Error Source: Incorrect Peak Integration, Calculation Formula Error F->Err_F

Caption: Common stages in an analytical workflow and potential sources of error.

Key Areas for Investigation:

  • Standard and Sample Preparation: This is the most common source of error. Verify calculations, calibration of balances and pipettes, and the purity of the this compound reference standard.

  • Instrument Performance: Review instrument calibration records, system suitability test (SST) results, and maintenance logs. Was the chromatography showing good peak shape and resolution? Was the detector response stable?

  • Data Processing: Re-examine the raw data. Was the chromatographic peak integrated correctly? Were the correct formulas and dilution factors applied? [12]4. Method Validation: An ILC can reveal weaknesses in a method's validation. Is the method truly robust for the sample matrix? Was the linearity of the calibration curve appropriate for the concentration of the PT sample?

By systematically investigating these areas, laboratories can identify and rectify procedural weaknesses, thereby improving the accuracy and reliability of their this compound assays and ensuring the integrity of their data.

Appendix: Detailed Experimental Protocols

Protocol A: this compound by HPLC-UV
  • Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

  • Materials:

    • This compound reference standard (>98.0% purity). [13] * Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid (reagent grade).

    • Volumetric flasks and pipettes (Class A).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to create a 500 µg/mL stock solution. Prepare a series of working standards (e.g., 5, 10, 20, 50, 100 µg/mL) by serial dilution of the stock solution.

    • Sample Preparation: Accurately weigh the sample and dissolve/dilute it with the mobile phase to achieve a theoretical concentration within the calibration range.

    • System Suitability: Inject the mid-level standard (20 µg/mL) five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

    • Calibration: Inject each working standard once to construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Analysis: Inject the sample preparations. Quantify the this compound concentration using the linear regression equation from the calibration curve.

Protocol B: this compound by GC-MS
  • Objective: To quantify this compound using GC-MS for high sensitivity and confirmation.

  • Materials:

    • This compound reference standard.

    • Methylene Chloride or Ethyl Acetate (GC grade).

    • Internal Standard (IS), e.g., d5-Aniline.

  • Instrumental Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

    • Injector: Splitless mode, 250 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor ions for this compound (e.g., m/z 137, 108, 91) and the internal standard.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards, each containing a fixed concentration of the IS and varying concentrations of this compound.

    • Sample Preparation: Dilute the sample in the chosen solvent and add the fixed concentration of the internal standard.

    • Analysis: Inject 1 µL of each standard and sample.

    • Quantification: Create a calibration curve by plotting the ratio of the this compound peak area to the IS peak area against the concentration of this compound. Determine the concentration in the sample using this curve. The presence of multiple characteristic ions provides confirmation of identity.

References

  • Valzacchi, S., Ceriani, F., Cordeiro Raposo, F., et al. (2023). Determination of primary aromatic amines in food simulant B. Publications Office of the European Union. [Link]

  • ISO 16000-39:2019. Indoor air — Part 39: Determination of amines — Analysis of amines by (U)HPLC coupled to mass spectrometry. International Organization for Standardization. [Link]

  • Fapas. Total Primary Aromatic Amines in 3% Acetic Acid Proficiency Test. Fera Science Ltd. [Link]

  • Kaushik, R. D., et al. (2017). NEW METHOD FOR MICROGRAM DETERMINATION OF p-PHENETIDINE. Rasayan J. Chem. [Link]

  • Nam Thao. Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. [Link]

  • Bottoli, C. B. G., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Safety. [Link]

  • U.S. Environmental Protection Agency. Analytical Methods. [Link]

  • ResearchGate. GC-MS analysis of impurities in p-phenetidine sample. [Link]

  • Intertek. Testing Primary Aromatic Amines in Food Packaging. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7203, this compound. [Link]

  • Archimer - Ifremer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • de Jong, A. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance. [Link]

  • Sharma, J. C. (2009). visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Rasayan J. Chem. [Link]

  • U.S. Food and Drug Administration. (2020). Guidance for Industry: Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production. [Link]

  • NORDTEST. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

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Safety Operating Guide

o-Phenetidine (CAS 94-70-2): Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

This guide supersedes generic "organic waste" protocols. o-Phenetidine (2-ethoxyaniline) is not merely a combustible solvent; it is a potent methemoglobinemia inducer and a suspected carcinogen.

The Core Risk: Unlike standard organic solvents, this compound metabolites oxidize hemoglobin iron from ferrous (


) to ferric (

), rendering red blood cells incapable of transporting oxygen. This effect can be delayed. Therefore, disposal procedures must prioritize zero-contact containment and oxidizer segregation to prevent the formation of even more toxic azo/nitroso compounds.
Pre-Disposal Assessment: The Self-Validating System

Before moving any container, execute this 3-point check. This creates a self-validating safety loop ensuring the chemical is stable enough for transport.

CheckpointObservationAction Required
1. Visual State Liquid is clear to pale yellow.Proceed. Material is stable.
Liquid is dark red/brown.Caution. Significant oxidation has occurred. Peroxides may be present (rare but possible in ethers). Test for peroxides before tightening caps.
2. Atmosphere White crystals on cap/threads.STOP. Potential shock-sensitive peroxides or polymerized residue. Do not open. Contact EHS immediately.
3. Container Plastic (LDPE/HDPE) > 1 year old.Transfer. Long-term storage in plastic can lead to embrittlement by aromatic amines. Transfer to glass or new HDPE for disposal.
Segregation Strategy: The Chemistry of Incompatibility

CRITICAL: Never dispose of this compound in general "Organic Waste" carboys without verifying the absence of oxidizers.

  • Incompatibility Mechanism: this compound acts as a reducing agent. Mixing with strong oxidizers (Nitric Acid, Peroxides, Hypochlorites) causes rapid exothermic reactions and may generate explosive chloroamines or nitro-compounds.

  • Acid Sensitivity: Contact with strong acids induces heat and salt formation; while less explosive, it complicates incineration.

Segregation Rule: Isolate this compound into a "Non-Halogenated, Toxic, Basic/Neutral" waste stream.

Step-by-Step Disposal Workflows
A. Liquid Waste (Stock Solutions & Reaction Mothers)

Disposal Method: High-temperature Incineration (with afterburner/scrubber).

  • PPE Up-Armor: Standard nitrile gloves are permeable to aromatic amines over time.

    • Requirement: Double-gloving (Nitrile over Laminate) or heavy-duty Butyl rubber gloves.

  • Dilution (Optional but Recommended): If disposing of pure neat liquid (>50mL), dilute with a compatible combustible solvent (e.g., Ethanol or Acetone) to <10% concentration. This reduces the acute toxicity risk in case of a container breach during transport.

  • Containerization:

    • Use an amber glass bottle or high-density polyethylene (HDPE) container.

    • Do not fill >90%. Leave headspace for vapor expansion.

  • Labeling:

    • Must carry the "TOXIC" and "CARCINOGEN" hazard tags.

    • List components explicitly: "this compound (2-Ethoxyaniline) Solution".

B. Solid Waste (Contaminated Sharps, Wipes, Silica)

Disposal Method: Hazardous Waste Incineration (Lab Pack).

  • Gross Contamination: Wipes saturated with this compound must be treated as the chemical itself, not just "debris."

  • Bagging: Seal in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth poly drum (bucket).

  • Labeling: "Solid Debris Contaminated with this compound (Toxic)."

Decision Logic & Workflow Visualization

The following diagram outlines the operational decision tree for disposing of this compound, ensuring regulatory compliance and safety.

OPhenetidineDisposal Start Waste Generation: This compound (CAS 94-70-2) CheckState Assess Physical State Start->CheckState Liquid Liquid Waste (Neat or Solution) CheckState->Liquid Solid Solid Waste (Wipes, Silica, Sharps) CheckState->Solid Segregation Segregation Check: Is Oxidizer Present? Liquid->Segregation Bagging Double Bag (4-mil Poly) Place in Rigid Drum Solid->Bagging Neutralize STOP: Incompatible. Neutralize Oxidizer First Segregation->Neutralize Yes (Acids/Peroxides) Container Containerize: HDPE or Amber Glass (Leave 10% Headspace) Segregation->Container No (Compatible) Labeling Labeling: 'Toxic', 'Carcinogen' RCRA: Toxic Characteristic Container->Labeling Bagging->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Operational decision tree for this compound waste streams, prioritizing segregation from oxidizers and proper containment.

Emergency Spill Management

Immediate Action Required:

  • Evacuate: Aerosols are highly toxic. Clear the immediate area.[1]

  • PPE: Don Self-Contained Breathing Apparatus (SCBA) if the spill is >100mL or in a confined space. Otherwise, full-face respirator with Organic Vapor cartridges.

  • Neutralization:

    • Do NOT use bleach (hypochlorite); this forms toxic chloroamines.

    • Absorb with Vermiculite or Sand .

    • Collect into a sealed container and label as hazardous waste.

  • Decontamination: Wash surface with soapy water. Collect wash water as hazardous waste.

Regulatory & Technical Data
PropertyValue/StatusRelevance to Disposal
CAS Number 94-70-2Unique Identifier for Waste Manifests
Flash Point ~110°C (Closed Cup)Classifies as "Combustible" (not Flammable)
RCRA Status Characteristic (Toxic)Not explicitly P/U listed, but treated as Hazardous (D-codes)
Solubility Alcohol, Ether, AcidUse Ethanol for rinsing glassware; do not use water alone.[2]
Incompatibilities Acids, Acid Chlorides, OxidizersExplosion/Heat Risk. Strict Segregation required.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7203, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • National Institutes of Health. Methemoglobinemia: Causes and Mechanisms. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-Phenetidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with versatile chemical intermediates like o-Phenetidine is crucial. However, its utility is matched by its significant health hazards. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary Personal Protective Equipment (PPE) for handling this compound, ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the specific risks associated with this compound is the critical first step in building a robust safety protocol. It is not merely an irritant; it is a systemic threat that demands respect and meticulous handling.

This compound is classified as acutely toxic if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2][3] This triple threat means that exposure through any primary route can lead to severe health consequences. Symptoms of exposure can include cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), headache, drowsiness, and irritation of the alimentary tract.[4]

Furthermore, there is a risk of cumulative effects and damage to organs through prolonged or repeated exposure.[1][5] The compound and its vapors can cause significant irritation to the eyes, skin, and mucous membranes.[4] Compounding these health hazards, this compound is sensitive to both light and air, which can affect its stability and must be considered during handling and storage.[4][6][7]

Core Protective Measures: A Head-to-Toe Protocol

Based on the hazard profile, a multi-layered PPE strategy is not just recommended; it is mandatory.

  • Requirement: At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Causality: this compound and its vapors can cause significant irritation.[4] Goggles provide a seal around the eyes to protect against splashes, mists, and vapors.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or when heating the substance), a full-face shield must be worn in addition to chemical safety goggles.[6][8] The face shield protects the entire face from direct contact.

  • Gloves: Wear appropriate chemical-resistant, impervious gloves.[3][5] Given the high dermal toxicity, selecting the right glove material is paramount. While specific breakthrough data for this compound is not widely published, data for the structurally similar chemical, Aniline, suggests that Butyl rubber and Viton® would offer good to excellent protection. Nitrile may be suitable for splash protection but should be replaced immediately upon contact.[9] Always consult the glove manufacturer's specific chemical resistance data.[4]

  • Lab Coat/Apron: A chemically resistant lab coat is standard. For procedures with a higher risk of splashes, such as reactions or purifications, supplement with a chemically resistant apron.

  • Full Body Protection: Wear protective clothing to prevent any possibility of skin exposure.[7][10] Ensure clothing provides full coverage. In case of contamination, immediately remove all soiled clothing and wash it before reuse.[1][5][7]

  • Requirement: All handling of this compound should, whenever possible, be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1][5][11]

  • When Respirators are Necessary: If work must be done outside of a fume hood, if exposure limits are likely to be exceeded, or during spill cleanup, a NIOSH/MSHA-approved respirator is required.[7]

  • Respirator Type: For weighing or diluting the neat chemical, a half-face respirator equipped with an organic vapor/acid gas cartridge (such as a type ABEK filter) and a dust/mist pre-filter is recommended.[2][6][8]

PPE Selection and Operational Plan

The level of PPE required is dictated by the specifics of the task. The following table provides guidance for common laboratory scenarios.

Task/Scenario Eye/Face Protection Glove Selection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety GlassesNot RequiredLab CoatNot Required
Weighing (in Fume Hood) Chemical Safety GogglesDouble-gloved with compatible material (e.g., Nitrile for splash protection)Lab CoatNot Required (if in hood)
Small-Scale Reactions (<100 mL in Fume Hood) Chemical Safety GogglesChemically resistant gloves (e.g., Butyl rubber)Lab CoatNot Required (if in hood)
Large-Scale Reactions/Transfers (>100 mL) Goggles & Face ShieldHeavy-duty, chemically resistant gloves (e.g., Viton®, Butyl)Chemically resistant apron over lab coatWork must be done in a fume hood.
Spill Cleanup Goggles & Face ShieldHeavy-duty, chemically resistant gloves (e.g., Viton®, Butyl)Chemically resistant apron or suit, plus shoe coversNIOSH-approved air-purifying respirator with organic vapor cartridges.

Note: This table is a guideline. A site-specific risk assessment should be performed for all procedures.

Procedural Discipline: Donning and Doffing PPE

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and any additional protective clothing.

  • Respirator: If required, perform a seal check and don your respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last. If double-gloving, don the inner pair, then the outer pair, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them to trap contamination. If wearing a single pair, remove them.

  • Goggles/Face Shield: Remove from the back of the head; do not touch the front surface.

  • Lab Coat/Apron: Remove by rolling it down and away from your body, turning it inside out.

  • Respirator: Remove last, after you have left the work area.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[1][5]

Decontamination and Disposal: A Complete Workflow

Proper disposal is a critical final step in the safe handling of this compound.

  • Spill Management: In the event of a small spill, first remove all sources of ignition.[4] Use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[1] Collect the material and place it into a sealed, vapor-tight plastic bag or container for disposal as hazardous waste.[4]

  • Surface Decontamination: Wash all contaminated surfaces with ethanol, followed by a thorough wash with soap and water.[4]

  • Waste Disposal: this compound and all materials contaminated with it must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[1][3] Do not dispose of it with household garbage or allow it to enter the sewage system.[1] Contaminated PPE (gloves, disposable aprons) must also be disposed of as hazardous waste.

Emergency Response Workflow

In the event of an accidental exposure, immediate and correct action is vital. The following flowchart outlines the critical first steps.

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Follow-up start Exposure Occurs skin Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. start->skin Skin eye Eye Contact: Rinse with plenty of water for at least 15 min, aoccasionally lifting eyelids. start->eye Eye inhalation Inhalation: Move person to fresh air. If not breathing, give artificial respiration. start->inhalation Inhalation ingestion Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. start->ingestion Ingestion seek_medical Seek Immediate Medical Attention Call a POISON CENTER or doctor. Bring the Safety Data Sheet (SDS). skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Fig 1. Emergency protocol for this compound exposure.

References

  • Safety data sheet - this compound. CPAChem. [Link]

  • This compound | C8H11NO | CID 7203 - PubChem. National Institutes of Health. [Link]

  • Material Safety Data Sheet - p-Phenetidine, 98%. Cole-Parmer. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry Department. [Link]

Sources

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